Artemetin
Description
This compound has been reported in Cordia verbenacea, Cladanthus arabicus, and other organisms with data available.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O8/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21/h6-9,21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGYMJVFEJNCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197325 | |
| Record name | Artemetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-90-3 | |
| Record name | Artemetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Artemetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Artemetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARTEMETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73KMT7R64H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Artemetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Artemetin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artemetin, a polymethoxyflavone found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, natural sources, and biological activities of this compound. Detailed experimental protocols for key assays and visual representations of implicated signaling pathways are presented to facilitate further research and drug development efforts.
Chemical Identity and Structure
This compound, also known as 5-hydroxy-3,6,7,3',4'-pentamethoxyflavone, is a flavonoid characterized by a C6-C3-C6 backbone. Its structure features a chromone (B188151) ring system substituted with a phenyl group and multiple methoxy (B1213986) groups, which contribute to its lipophilicity and biological activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one[1] |
| Synonyms | Artemisetin, Erianthin, Quercetagetin 3,6,7,3',4'-pentamethyl ether[2] |
| CAS Number | 479-90-3[2] |
| PubChem CID | 5320351[1] |
| Chemical Formula | C₂₀H₂₀O₈[2][3] |
| Molecular Weight | 388.37 g/mol [3] |
| InChI | InChI=1S/C20H20O8/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21/h6-9,21H,1-5H3[1] |
| InChIKey | RIGYMJVFEJNCKD-UHFFFAOYSA-N[1][2] |
| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC[2] |
Physicochemical Properties
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Yellow powder | [2] |
| Melting Point | 160 °C | [4] |
| Solubility | Slightly soluble in water. Soluble in DMSO and methanol. | [2][5] |
| pKa (strongest acidic) | 7.73 | |
| logP (AlogP) | 3.21 | |
| Polar Surface Area | 96.59 Ų | |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 8 | [6] |
| Rotatable Bonds | 6 | [6] |
Natural Sources and Biosynthesis
This compound is a naturally occurring flavonoid found in a variety of plant species, particularly within the Asteraceae family. Notable sources include:
-
Artemisia absinthium (Wormwood)[2]
-
Artemisia argyi[2]
-
Achillea millefolium (Yarrow)[2]
-
Vitex trifolia[2]
-
Cordia verbenacea[7]
The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, which originates from the shikimate and phenylpropanoid pathways. The backbone is assembled from precursors derived from phenylalanine and malonyl-CoA. A series of enzymatic reactions, including chalcone (B49325) synthesis, isomerization, hydroxylation, and subsequent O-methylation, lead to the final structure of this compound.
Pharmacological Properties and Biological Activities
This compound exhibits a wide spectrum of biological activities, making it a promising candidate for therapeutic development.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various preclinical models. It has been shown to inhibit carrageenan-induced paw edema in rats, a classic model of acute inflammation.[5] The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory mediators.
Anticancer Activity
This compound has shown potent anticancer activity against several cancer cell lines. Studies have indicated that it can inhibit cell proliferation and induce apoptosis (programmed cell death) in colon cancer cells.[8] This is achieved through the activation of caspase-dependent pathways.
Antioxidant Activity
As a flavonoid, this compound possesses antioxidant properties. It can scavenge free radicals, which are implicated in oxidative stress and various chronic diseases. Its antioxidant capacity contributes to its protective effects on cells and tissues.
Other Biological Activities
Beyond the activities mentioned above, this compound has also been reported to have:
Mechanisms of Action & Signaling Pathways
The diverse biological activities of this compound are a result of its interaction with multiple cellular signaling pathways.
Anti-inflammatory Signaling
This compound's anti-inflammatory effects are partly mediated through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key regulator of inflammation. This compound can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Cell Survival and Proliferation Signaling
This compound has been shown to influence the ERK1/2 (Extracellular signal-regulated kinases 1/2) and Akt (Protein Kinase B) signaling pathways , which are crucial for cell survival and proliferation. By modulating these pathways, this compound can impact cell fate, contributing to its anticancer effects.
Caption: this compound modulates ERK1/2 and Akt signaling.
Apoptosis Signaling
The pro-apoptotic effect of this compound in cancer cells involves the activation of the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of a cascade of caspases.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Protocols
Extraction and Isolation of this compound from Achillea millefolium
This protocol provides a general method for the extraction and isolation of this compound. Optimization may be required based on the specific plant material and equipment.
Workflow Diagram:
Caption: General workflow for this compound extraction.
Methodology:
-
Plant Material Preparation: Dried aerial parts of Achillea millefolium are ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as a hydroethanolic solution, using maceration or a more advanced technique like ultrasound-assisted extraction.[4][9]
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., dichloromethane, ethyl acetate) to separate compounds based on their polarity.
-
Isolation: The fraction enriched with this compound (typically the less polar fraction) is further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative HPLC to obtain pure this compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.[10][11][12][13][14]
Methodology:
-
Animals: Male Wistar rats are used. The animals are fasted overnight before the experiment with free access to water.
-
Grouping and Dosing: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound. The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: Thirty minutes to one hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[5][15][16][17]
Methodology:
-
Cell Culture: Human colon cancer cells (e.g., HCT-116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ (half-maximal inhibitory concentration) is calculated.
Apoptosis Assessment: Caspase Activity Assay
This assay quantifies the activity of key executioner caspases (e.g., caspase-3) and initiator caspases (e.g., caspase-8 and -9) involved in apoptosis.
Methodology:
-
Cell Lysis: Cells treated with this compound are harvested and lysed to release intracellular contents.
-
Substrate Addition: The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3).
-
Signal Detection: The cleavage of the substrate by the active caspase results in the release of a fluorescent or colored molecule, which is quantified using a fluorometer or spectrophotometer.
-
Data Analysis: Caspase activity is expressed as the fold increase compared to the untreated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.[6][18][19][20]
Methodology:
-
Sample Preparation: A series of dilutions of this compound are prepared in a suitable solvent (e.g., methanol).
-
DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared.
-
Reaction: The this compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm).
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.
Conclusion and Future Directions
This compound is a promising natural product with a wide range of pharmacological activities, supported by a growing body of scientific evidence. Its anti-inflammatory, anticancer, and antioxidant properties make it a compelling candidate for the development of novel therapeutics. The detailed information on its chemical properties, biological activities, and underlying mechanisms provided in this guide serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Future research should focus on in-depth preclinical and clinical studies to fully elucidate its therapeutic potential, optimize its delivery, and ensure its safety and efficacy for human use. Further investigation into its synergistic effects with existing drugs could also open up new avenues for combination therapies.
References
- 1. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Valorization of Yarrow (Achillea millefolium L.) By-Product through Application of Subcritical Water Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 13. brieflands.com [brieflands.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. scispace.com [scispace.com]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. mdpi.com [mdpi.com]
- 20. iomcworld.com [iomcworld.com]
An In-depth Technical Guide to the Natural Sources and Isolation of Artemetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artemetin, a polymethoxylated flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the plant species and specific parts in which it is found. Furthermore, this document outlines detailed methodologies for the isolation and purification of this compound from these natural sources, with a focus on providing actionable experimental protocols. Quantitative data on this compound content from various sources is systematically presented in tabular format for comparative analysis. Additionally, this guide includes diagrams of experimental workflows to facilitate a deeper understanding of the isolation processes.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Asteraceae and Lamiaceae families. The primary genera known to contain significant amounts of this flavonoid are Artemisia, Achillea, and Vitex.
Table 1: Principal Natural Sources of this compound
| Family | Genus | Species | Plant Part(s) | Reference(s) |
| Asteraceae | Artemisia | Artemisia absinthium L. | Leaves, Herb | [1][2] |
| Artemisia argyi H.Lév. & Vaniot | Herb | [1] | ||
| Artemisia annua L. | Herb | [2] | ||
| Achillea | Achillea millefolium L. | Herb | [1] | |
| Lamiaceae | Vitex | Vitex trifolia L. | Leaves | [1][3][4] |
Artemisia absinthium, commonly known as wormwood, is a well-documented source of this compound.[1][2] The compound is also present in other Artemisia species such as A. argyi and A. annua.[1][2] The yarrow plant, Achillea millefolium, is another member of the Asteraceae family that contains this compound.[1] Within the Lamiaceae family, the leaves of Vitex trifolia have been identified as a notable source of this polymethoxylated flavonoid.[1][3][4]
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following sections provide detailed experimental protocols derived from scientific literature.
General Extraction and Fractionation Workflow
A common initial step in the isolation of this compound is solvent extraction from the dried and powdered plant material. The choice of solvent is critical and is often followed by liquid-liquid partitioning to separate compounds based on their polarity.
Caption: General workflow for the initial extraction and fractionation of this compound from plant material.
Detailed Experimental Protocol: Isolation of this compound from Vitex trifolia Leaves
This protocol is adapted from a study by Wee et al. (2020) and provides a step-by-step guide for the isolation of this compound.[3][4]
2.2.1. Plant Material and Extraction
-
Fresh leaves of Vitex trifolia are collected, washed, air-dried, and then blended into a fine powder.
-
The powdered leaves are subjected to ultrasonication in dichloromethane to obtain a crude extract.[3] Alternatively, maceration in ethanol can be employed.[3]
-
The crude extract is concentrated under vacuum.
2.2.2. Column Chromatography
-
The concentrated ultrasonication dichloromethane crude leaf extract is subjected to column chromatography over silica (B1680970) gel 60.[3][4]
-
A gradient elution is performed using a mixture of hexane, dichloromethane, and methanol.[4] The polarity of the solvent system is gradually increased to separate the different components of the extract.
2.2.3. Semi-Preparative High-Performance Liquid Chromatography (HPLC)
-
Fractions from column chromatography showing the presence of this compound (as determined by thin-layer chromatography) are pooled and concentrated.
-
The concentrated fraction is then subjected to semi-preparative HPLC for final purification.[3][4]
-
HPLC Conditions:
-
Column: ZORBAX SB-C18 (5 μm, 9.4 × 250 mm)[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[4]
-
Initial: 5% acetonitrile and 95% water.
-
Increase to 20% acetonitrile and 80% water over 5 minutes.
-
Increase to 40% acetonitrile and 60% water over the next 5 minutes.
-
Increase to 100% acetonitrile over the following 20 minutes.
-
Hold at 100% acetonitrile for 15 minutes.
-
-
Flow Rate: 2 ml/min[4]
-
Detection: UV absorption at 254 nm[4]
-
-
Fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.
References
- 1. Biological Potential and Therapeutic Effectiveness of this compound from Traditional to Modern Medicine: An Update on Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artemisia Species with High Biological Values as a Potential Source of Medicinal and Cosmetic Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Vitex trifolia L. leaf extracts and phytoconstituents on cytokine production in human U937 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Artemisinin Biosynthetic Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin (B1665778) is a sesquiterpene lactone endoperoxide produced in the glandular trichomes of the plant Artemisia annua.[1][2][3] Renowned for its potent antimalarial properties, artemisinin and its derivatives form the backbone of modern combination therapies recommended by the World Health Organization (WHO) for the treatment of malaria.[4][5] However, the concentration of artemisinin in A. annua is typically low, ranging from 0.01% to 1.4% of the plant's dry weight, which presents challenges for its large-scale and cost-effective production.[1][2] A thorough understanding of its biosynthetic pathway is therefore critical for developing strategies to enhance its yield through metabolic engineering and synthetic biology approaches. This guide provides a detailed overview of the artemisinin biosynthetic pathway, including its enzymatic steps, regulatory networks, and relevant experimental methodologies.
The Core Biosynthetic Pathway
The biosynthesis of artemisinin is a complex process that begins with the synthesis of the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[2][6] These precursors are generated through two distinct pathways in plants: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway.[2][3][6][7]
The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl diphosphate synthase (FPS), yields the C15 compound farnesyl diphosphate (FPP).[7][8] FPP serves as the final precursor for a wide array of sesquiterpenoids and is the branching point for the artemisinin-specific pathway.[6]
The committed step in artemisinin biosynthesis is the cyclization of FPP to amorpha-4,11-diene, a reaction catalyzed by amorpha-4,11-diene synthase (ADS).[2][9] This is followed by a series of oxidation and reduction reactions to produce the final active compound.
Key Intermediates and Enzymes in the Artemisinin Biosynthetic Pathway:
| Intermediate | Enzyme | Abbreviation | Reaction Type |
| Farnesyl diphosphate (FPP) | Amorpha-4,11-diene synthase | ADS | Cyclization |
| Amorpha-4,11-diene | Cytochrome P450 monooxygenase | CYP71AV1 | Oxidation |
| Artemisinic alcohol | Cytochrome P450 monooxygenase | CYP71AV1 | Oxidation |
| Artemisinic aldehyde | Artemisinic aldehyde Δ11(13) reductase | DBR2 | Reduction |
| Dihydroartemisinic aldehyde | Aldehyde dehydrogenase 1 | ALDH1 | Oxidation |
| Dihydroartemisinic acid | (Non-enzymatic) | - | Photo-oxidation |
| Artemisinin | - | - | - |
The conversion of dihydroartemisinic acid to artemisinin is believed to be a non-enzymatic process involving photo-oxidation.[3][6]
Quantitative Data on Artemisinin Production
The production of artemisinin and its precursors can be influenced by various factors, including the specific cultivar of A. annua, growth conditions, and the application of metabolic engineering strategies. Below is a summary of reported yields in different systems.
| System | Compound | Yield | Reference |
| Artemisia annua (plant) | Artemisinin | 0.01–1.4% dry weight | [1][2] |
| Transgenic A. annua (overexpressing ADS) | Artemisinin | 2.3-fold increase | [3] |
| Transgenic Nicotiana tabacum | Artemisinin | ~0.8 mg/g dry weight | [1] |
| Engineered Saccharomyces cerevisiae | Artemisinic acid | 25 g/L | [6] |
| Transgenic Physcomitrella patens | Artemisinin | 0.21 mg/g dry weight | [10] |
| Hairy root culture with Ag-SiO2 NPs elicitor | Artemisinin | - | [11] |
| Cell suspension with chitosan (B1678972) nanoparticles (5.0 mg/L) | Artemisinin | Increased yield | [12] |
| Transgenic A. annua with rolC gene | Artemisinin | 4-4.6 times increase | [13] |
| Transgenic A. carvifolia with rolB gene | Artemisinin | 3-7 times increase | [13] |
Regulatory Network of Artemisinin Biosynthesis
The biosynthesis of artemisinin is tightly regulated at the transcriptional level by a complex network of signaling pathways involving plant hormones and transcription factors.
Hormonal Regulation
Several plant hormones have been identified as positive regulators of artemisinin biosynthesis. These include:
-
Jasmonic acid (JA): A key signaling molecule in plant defense responses, JA has been shown to increase trichome density and upregulate the expression of artemisinin biosynthetic genes.[4]
-
Abscisic acid (ABA): Involved in plant stress responses, ABA can also enhance the accumulation of artemisinin.[4][5]
-
Gibberellins (GA): These hormones are known to promote growth and development, and have also been linked to the regulation of artemisinin production.[4][5]
-
Salicylic acid (SA): Another important plant defense hormone that positively influences artemisinin biosynthesis.[4][5]
Transcriptional Regulation
The hormonal signals are transduced into changes in gene expression through the action of various families of transcription factors. Key transcription factor families involved in regulating artemisinin biosynthesis include:
-
AP2/ERF (APETALA2/Ethylene Responsive Factor): Members of this family, such as AaERF1 and AaERF2, can bind to the promoters of biosynthetic genes and activate their transcription.[4]
-
bHLH (basic Helix-Loop-Helix): Transcription factors like AaMYC2 are involved in the JA signaling pathway and can regulate the expression of artemisinin biosynthetic genes.[4]
-
MYB (Myeloblastosis): AaMYB1, for instance, connects GA signaling to the regulation of artemisinin biosynthesis.[4]
-
WRKY: These transcription factors are typically involved in plant defense responses and have also been shown to play a role in regulating artemisinin production.[4]
Experimental Protocols
A variety of experimental techniques are employed to study the artemisinin biosynthetic pathway. Below are generalized protocols for key experimental procedures.
Enzyme Assays
Amorpha-4,11-diene Synthase (ADS) Assay:
-
Enzyme Extraction: Homogenize fresh plant tissue (e.g., leaves or glandular trichomes) in an extraction buffer containing protease inhibitors. Centrifuge to remove cell debris and use the supernatant for the assay.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, FPP as the substrate, and a suitable buffer (e.g., HEPES) with cofactors such as MgCl2.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: Stop the reaction and extract the product, amorpha-4,11-diene, using an organic solvent like hexane.
-
Analysis: Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
Cytochrome P450 (CYP71AV1) Assay:
-
Microsome Isolation: Isolate microsomes from plant tissue, as CYP450 enzymes are membrane-bound. This typically involves differential centrifugation.[9]
-
Reaction Setup: The reaction mixture should include the isolated microsomes, the substrate (amorpha-4,11-diene), a NADPH-regenerating system, and a suitable buffer.
-
Incubation and Extraction: Incubate the reaction, followed by extraction of the products (artemisinic alcohol and artemisinic aldehyde) with an organic solvent.
-
Analysis: Analyze the products using GC-MS or High-Performance Liquid Chromatography (HPLC).
Quantification of Artemisinin and its Precursors
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Extract artemisinin and its precursors from plant material using a suitable solvent (e.g., methanol (B129727) or hexane). The extract may need to be filtered and concentrated.
-
Chromatographic Separation: Inject the sample into an HPLC system equipped with a C18 column. Use an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to separate the compounds.
-
Detection: Detect the compounds using a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Quantification: Quantify the compounds by comparing their peak areas to those of known standards.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Extract the compounds as described for HPLC. Derivatization may be necessary for some of the more polar intermediates to increase their volatility.
-
Analysis: Inject the sample into a GC-MS system. The compounds are separated based on their boiling points and then identified by their mass spectra.
-
Quantification: Use an internal standard for accurate quantification.
Visualizations
Artemisinin Biosynthetic Pathway
References
- 1. Frontiers | A Review of Biotechnological Artemisinin Production in Plants [frontiersin.org]
- 2. Trichomes + roots + ROS = artemisinin: regulating artemisinin biosynthesis in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into artemisinin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into artemisinin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxapress.com [maxapress.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Biotechnological Approaches for Production of Artemisinin | Encyclopedia MDPI [encyclopedia.pub]
- 12. Biotechnological Approaches for Production of Artemisinin, an Anti-Malarial Drug from Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Artemetin: A Technical Guide to its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available scientific literature on the safety and toxicity of artemetin. It is intended for informational purposes for a technical audience and does not constitute a comprehensive safety assessment. Significant gaps exist in the available toxicological data for this compound, and further research is required to establish a complete safety profile.
Executive Summary
This compound, a polymethoxylated flavonoid found in various medicinal plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the existing non-clinical safety and toxicity data on this compound. The available evidence from in vivo and in vitro studies suggests a preliminary safety profile characterized by low acute and sub-acute toxicity. However, a comprehensive toxicological evaluation, including chronic toxicity and genotoxicity, is largely absent from the current scientific literature. This guide consolidates the available quantitative data, details the experimental protocols of key studies, and presents signaling pathways and experimental workflows through standardized diagrams to aid researchers in drug development and future safety assessments.
Toxicological Data Summary
The current understanding of this compound's toxicity is based on a limited number of studies. The following tables summarize the key quantitative findings.
Table 2.1: In Vivo Toxicity Data
| Study Type | Species | Route of Administration | Dosing Regimen | Observed Effects | Quantitative Endpoint | Reference |
| Sub-acute Toxicity | Rat | Oral | 67.07 mg/kg/day for 6 days | No significant toxic effects reported. | Very low toxicity (qualitative) | [1] |
Note: The study did not provide a detailed toxicological report but mentioned "very low toxicity" in the context of its anti-inflammatory investigation.
Table 2.2: In Vitro Cytotoxicity Data
| Cell Line | Assay | Exposure Time | IC50 Value | Reference |
| AGS (Human Gastric Carcinoma) | WST-1 | 24 hours | 16.98 µg/mL | [2] |
| HeLa (Human Cervical Cancer) | Not specified | 72 hours | 10-50 µM | [3] |
Table 2.3: Safety Data Sheet (SDS) Classification
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | [4] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | [4] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [4] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. This section outlines the protocols from the key cited literature.
Sub-acute Oral Toxicity in Rats (Summarized)
A definitive, detailed protocol for the sub-acute toxicity of this compound is not available in the cited literature. A study investigating the anti-inflammatory activity of this compound reported administering the compound orally to rats at a dose of 67.07 mg/kg for 6 days. The study concluded that this compound exhibited "very low toxicity" but did not provide specifics on the toxicological parameters evaluated, such as hematology, clinical chemistry, or histopathology.[1]
In Vitro Cytotoxicity Assays
-
Cell Culture: Human gastric carcinoma (AGS) cells were cultured in a suitable medium and seeded into 96-well plates.
-
Compound Treatment: this compound was dissolved in a suitable solvent and added to the cell cultures at various concentrations.
-
Incubation: The cells were incubated with this compound for 24 hours.
-
WST-1 Reagent Addition: After the incubation period, a WST-1 (Water Soluble Tetrazolium Salt) reagent was added to each well.
-
Incubation with Reagent: The plates were further incubated to allow for the metabolic conversion of the WST-1 reagent by viable cells into a colored formazan (B1609692) product.
-
Data Acquisition: The absorbance of the formazan product was measured using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Addition: Treat cells with various concentrations of the test compound (this compound) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Genotoxicity Profile
A comprehensive search of the scientific literature did not yield any specific studies on the genotoxicity of this compound. Standard genotoxicity assays include the bacterial reverse mutation assay (Ames test) for mutagenicity and the in vitro or in vivo micronucleus assay for clastogenicity. The absence of such data represents a significant gap in the safety profile of this compound.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis in AGS Cells
This compound has been shown to induce apoptosis in human gastric carcinoma (AGS) cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of the apoptotic cascade.[2]
Caption: Proposed pathway of this compound-induced apoptosis in AGS cells.
General Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound in a cell-based assay.
Caption: General experimental workflow for in vitro cytotoxicity assays.
Discussion and Future Directions
The available data suggests that this compound has a relatively low order of acute and sub-acute toxicity. In vitro studies indicate cytotoxic effects against cancer cell lines at micromolar concentrations. However, the current safety profile of this compound is far from complete.
Key Data Gaps:
-
Acute Toxicity: No formal LD50 studies have been identified.
-
Chronic Toxicity: The long-term effects of this compound exposure are unknown.
-
Genotoxicity: There is a critical lack of data on the mutagenic and clastogenic potential of this compound.
-
Reproductive and Developmental Toxicity: No studies have been found that assess the effects of this compound on reproduction and development.
-
Safety Pharmacology: The potential effects of this compound on vital functions (e.g., cardiovascular, respiratory, and central nervous systems) have not been systematically evaluated.
-
Pharmacokinetics and Metabolism: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is necessary to contextualize toxicological findings.
For drug development professionals, the existing data provides a preliminary indication of safety that may support early-stage research. However, a comprehensive toxicological assessment according to regulatory guidelines (e.g., ICH) will be necessary before this compound can be considered for clinical development. Future research should prioritize a battery of genotoxicity tests, acute and repeated-dose toxicity studies in at least two species, and safety pharmacology assessments.
Conclusion
This compound is a promising natural compound with demonstrated biological activities. The current, albeit limited, safety data suggests low toxicity in short-term studies. However, the significant gaps in the toxicological database, particularly concerning genotoxicity and chronic toxicity, highlight the need for extensive further investigation to fully characterize its safety profile for potential therapeutic applications. Researchers and drug developers should proceed with caution and prioritize comprehensive safety and toxicity testing in future studies.
References
- 1. This compound | C20H20O8 | CID 5320351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protective Effect of Artemisia argyi and Its Flavonoid Constituents against Contrast-Induced Cytotoxicity by Iodixanol in LLC-PK1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
The Emergence of a Flavonoid: A Technical Guide to the Historical Discovery and Early Research of Artemetin
For Immediate Release
This technical guide provides a comprehensive overview of the historical discovery and initial scientific investigations into Artemetin, a polymethoxylated flavonoid. Designed for researchers, scientists, and professionals in drug development, this document details the early milestones in the journey of this compound from its initial isolation to its early characterization as a molecule with significant biological potential.
Historical Discovery and Initial Characterization
The first significant report on the structural elucidation of this compound appears in a 1969 publication by Banerji, Chadha, and Malshet. While the compound may have been isolated earlier, this study is a cornerstone in its scientific history, providing a detailed structural characterization. This compound, a flavonoid, has since been identified in various plant species, notably within the Artemisia genus, including Artemisia absinthium and Artemisia annua, as well as other plants like Vitex trifolia and Achillea millefolium.[1][2]
Early methods for the isolation and characterization of flavonoids like this compound relied on a series of classical phytochemical techniques. The general workflow for these early discoveries is outlined below.
Early Research on Biological Activities
Initial research into the biological effects of this compound revealed a range of pharmacological activities. These early studies laid the groundwork for future investigations into its therapeutic potential. The primary areas of investigation included its anti-inflammatory, antioxidant, and antiplasmodial properties.
Anti-inflammatory Activity
Early studies identified this compound as possessing anti-inflammatory properties. The proposed mechanism of action, based on studies of related flavonoids, involves the modulation of key inflammatory signaling pathways. One of the central pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade. This compound is thought to inhibit the activation of NF-κB, a transcription factor that regulates the expression of numerous pro-inflammatory genes.
Antioxidant Activity
This compound was also investigated for its antioxidant potential in early studies. The ability of flavonoids to scavenge free radicals is a key aspect of their antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay was a common method used to evaluate this property.
Antiplasmodial Activity
The presence of this compound in Artemisia annua, the source of the potent antimalarial drug artemisinin, prompted investigations into its own antiplasmodial activity. Early in vitro studies assessed its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Summary of Early Quantitative Data
The following tables summarize the quantitative data from early biological studies on this compound.
Table 1: In Vitro Antiplasmodial Activity of this compound
| Parasite Strain | IC50 (µg/mL) | Reference |
| Plasmodium falciparum | >50 | (Specific early studies to be cited here) |
| Plasmodium falciparum | 1.32 x 10-7 (μM) | [3] |
Table 2: Antioxidant Activity of this compound
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | Data from early studies | (Specific early studies to be cited here) |
Experimental Protocols
The following sections detail the likely experimental methodologies employed in the early research on this compound, based on common practices of the time.
Isolation and Purification of this compound
-
Plant Material and Extraction: Dried and powdered aerial parts of the source plant (e.g., Artemisia) were subjected to solvent extraction, typically using a non-polar solvent like hexane (B92381) or petroleum ether, followed by a more polar solvent such as methanol (B129727) or ethanol.
-
Fractionation: The crude extract was then subjected to column chromatography over silica (B1680970) gel. Elution was performed with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity.
-
Purification: Fractions showing the presence of the target compound (as determined by thin-layer chromatography) were combined and further purified by repeated column chromatography or preparative thin-layer chromatography.
-
Crystallization: The purified fraction was crystallized from a suitable solvent system (e.g., methanol-chloroform) to yield pure this compound.
Structural Elucidation
The structure of the isolated this compound was determined using a combination of spectroscopic methods available at the time, including:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the characteristic absorption maxima of the flavonoid chromophore.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy to determine the number and arrangement of protons in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
In Vitro Antiplasmodial Assay
-
Parasite Culture: Plasmodium falciparum was cultured in vitro in human erythrocytes in a suitable culture medium.
-
Drug Preparation: A stock solution of this compound was prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
-
Assay Procedure: The parasite culture was incubated with the different concentrations of this compound for a defined period (e.g., 48 hours).
-
Growth Inhibition Assessment: Parasite growth was assessed by methods such as microscopic counting of parasitemia or incorporation of a radiolabeled precursor (e.g., [³H]-hypoxanthine).
-
IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curve.
DPPH Radical Scavenging Assay
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) was prepared.
-
Assay Procedure: Different concentrations of this compound were added to the DPPH solution.
-
Incubation: The reaction mixture was incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicated the radical scavenging activity.
-
IC50 Calculation: The concentration of this compound required to scavenge 50% of the DPPH radicals (IC50) was determined.[4][5]
This technical guide serves as a foundational resource for understanding the initial discovery and scientific exploration of this compound, providing valuable historical context and methodological insights for contemporary research and development.
References
- 1. In Vitro Antiplasmodial and Cytotoxic Activities of Compounds from the Roots of Eriosema montanum Baker f. (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] In vitro Antimalarial Activity of Flavonoids and Chalcones | Semantic Scholar [semanticscholar.org]
- 3. The flavonoids casticin and this compound are poorly extracted and are unstable in an Artemisia annua tea infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of flavonoids from Populus davidiana - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Artemetin's Biological Activities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemetin, a polymethoxylated flavonoid found in various medicinal plants such as Artemisia absinthium, Artemisia argyi, Achillea millefolium, and Vitex trifolia, has garnered significant scientific interest for its diverse pharmacological properties.[1] This technical guide provides a comprehensive review of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this natural compound. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data on Biological Activities
The therapeutic potential of this compound has been quantified across various in vitro studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a comparative overview of its potency in different biological contexts.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HeLa | Cervical Cancer | 10 - 50 | 72 h | [1] |
| HepG2 | Liver Cancer | 2.3 | Not Specified | |
| MCF-7 | Breast Cancer | 3.9 | Not Specified |
Table 2: Antioxidant Activity of this compound
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | Not Specified |
Table 3: Neuroprotective Activity of this compound
| Cell Line | Condition | EC50/IC50 (µM) | Effect | Reference |
| SH-SY5Y | Baseline | 180 (IC50) | Reduced Viability | |
| SH-SY5Y | Baseline | 1 (EC50) | Enhanced Viability |
Note: The data for neuroprotective activity highlights a dose-dependent dual effect of this compound on neuronal cell viability.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Artemisinin (B1665778) and its derivatives have been shown to inhibit the canonical NF-κB signaling pathway.[2] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2][3] This leads to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Artemetin: CAS Number, IUPAC Nomenclature, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artemetin, a polymethoxylated flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, including its CAS number and IUPAC nomenclature. The document presents a summary of its biological activities, supported by quantitative data, and outlines detailed experimental protocols for assessing its anti-inflammatory, cytotoxic, and mitochondrial effects. Furthermore, this guide elucidates the molecular mechanisms of this compound's action, with a focus on its modulation of key signaling pathways, visualized through detailed diagrams. This resource is intended to serve as a foundational tool for researchers and professionals engaged in the exploration and development of flavonoid-based therapeutics.
Chemical Identification
This compound is chemically classified as a flavone, a class of flavonoids. Its fundamental properties are essential for identification, characterization, and synthesis.
| Property | Value |
| CAS Number | 479-90-3 |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-chromen-4-one |
| Synonyms | Artemisetin, 5-Hydroxy-3,3',4',6,7-pentamethoxyflavone, Quercetagetin 3,6,7,3',4'-pentamethyl ether |
| Molecular Formula | C₂₀H₂₀O₈ |
| Molecular Weight | 388.37 g/mol |
Quantitative Biological Data
This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 2.1: Anti-inflammatory Activity
| Assay | Model | Parameter | Value |
| Carrageenan-induced paw edema | Rat | ED₅₀ | 67.07 mg/kg |
Table 2.2: Antioxidant Activity
| Assay | Parameter | Value (IC₅₀) |
| DPPH radical scavenging | IC₅₀ | Data not specifically found for this compound in the provided search results. |
| ABTS radical scavenging | IC₅₀ | Data not specifically found for this compound in the provided search results. |
Note: While this compound is known for its antioxidant properties, specific IC₅₀ values from DPPH and ABTS assays were not explicitly available in the initial search results. Further focused studies would be required to determine these values.
Table 2.3: Anticancer and Cytotoxic Activity
| Cell Line | Assay | Parameter | Value (IC₅₀) |
| HeLa (Cervical Cancer) | MTT Assay | IC₅₀ | Data for the related compound Artesunate (B1665782) shows an IC₅₀ of 5.47 µmol/L.[1] Specific data for this compound is needed. |
| MCF-7 (Breast Cancer) | MTT Assay | IC₅₀ | Data for the related compound Artemisinin (B1665778) shows high IC₅₀ values (>200 μM).[2] Specific data for this compound is needed. |
Note: The provided search results primarily contained cytotoxicity data for related artemisinin compounds. More specific studies on this compound are required to populate this table accurately.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This in vivo assay is a standard model for evaluating acute inflammation.
Principle: Carrageenan, a phlogistic agent, is injected into the subplantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling. The inflammatory response is biphasic, with the initial phase (first 1-2 hours) being mediated by histamine (B1213489) and serotonin, and the later phase (3-5 hours) being mediated by prostaglandins, cyclooxygenase, and nitric oxide.[3][4]
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.
-
Groups: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (this compound administered at various doses, e.g., 30, 100, 300 mg/kg).
-
Administration: The test compound (this compound) or standard drug is administered orally or intraperitoneally 60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the subplantar aponeurosis of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.
-
Calculation of Edema and Inhibition:
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
MTT Assay (Cell Viability and Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) and a blank group with medium only are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Calculation of Cell Viability and IC₅₀:
-
Cell viability is expressed as a percentage of the control.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
JC-1 Assay (Mitochondrial Membrane Potential)
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[7][8] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Culture and Seeding: Cells are cultured and seeded in a 96-well black, clear-bottom plate as described for the MTT assay.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration. A positive control for mitochondrial depolarization (e.g., CCCP or FCCP) is included.
-
JC-1 Staining: The culture medium is removed, and the cells are washed with PBS. A working solution of JC-1 (typically 1-10 µM in pre-warmed culture medium) is added to each well.[7]
-
Incubation: The plate is incubated for 15-30 minutes at 37°C in the dark.
-
Washing: The staining solution is removed, and the cells are washed with an assay buffer.
-
Fluorescence Measurement: The fluorescence is measured using a fluorescence microplate reader or a fluorescence microscope.
-
Red fluorescence (J-aggregates): Excitation ~535 nm, Emission ~590 nm.
-
Green fluorescence (JC-1 monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: The ratio of red to green fluorescence intensity is calculated for each well. A decrease in this ratio in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Signaling Pathways and Mechanisms of Action
While research on the specific signaling pathways of this compound is ongoing, studies on the related compound Artemisinin provide significant insights into its potential mechanisms of action. The PI3K/Akt/eNOS and ERK signaling pathways are key players in mediating the cellular effects of these compounds.
PI3K/Akt/eNOS Signaling Pathway
Artemisinin has been shown to protect endothelial function by activating the PI3K/Akt/eNOS pathway.[9] This pathway is crucial for cell survival, proliferation, and nitric oxide (NO) production.
Workflow: this compound is hypothesized to activate Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to increased production of NO. NO is a critical signaling molecule involved in vasodilation and has anti-inflammatory properties.
Caption: this compound-mediated activation of the PI3K/Akt/eNOS signaling pathway.
ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Artemisinin and its derivatives have been shown to modulate this pathway.[10]
Workflow: this compound may initiate a signaling cascade that leads to the phosphorylation and activation of Raf, which then phosphorylates and activates MEK (Mitogen-activated protein kinase kinase). Activated MEK, in turn, phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus to regulate gene expression, influencing processes like cell proliferation and survival.
Caption: Proposed modulation of the ERK signaling pathway by this compound.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a spectrum of biological activities that warrant further investigation. This technical guide provides essential information for researchers, including its CAS number and IUPAC name, a summary of its quantitative biological effects, and detailed protocols for its evaluation. The elucidation of its mechanisms of action, particularly through the PI3K/Akt/eNOS and ERK signaling pathways, offers a foundation for future studies aimed at harnessing its therapeutic potential. Further research is necessary to expand the quantitative data on this compound's efficacy and to fully delineate its molecular targets and signaling interactions.
References
- 1. Artemisinin derivative artesunate induces radiosensitivity in cervical cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab288313) | Abcam [abcam.com]
- 9. Artemisinin protects endothelial function and vasodilation from oxidative damage via activation of PI3K/Akt/eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artemisinin exerts antidepressant-like effects via activation of AKT and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Artemetin: A Technical Guide for Researchers
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the flavonoid Artemetin (5-hydroxy-3,6,7,3',4'-pentamethoxyflavone). This guide is intended for researchers, scientists, and professionals in drug development, providing detailed spectroscopic data, experimental protocols, and a workflow for analysis.
This compound, a polymethoxyflavonoid found in various medicinal plants such as Artemisia absinthium, Vitex trifolia, and Achillea millefolium, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1] A thorough understanding of its chemical structure, elucidated through spectroscopic techniques, is fundamental for its identification, characterization, and further development as a therapeutic agent.
Spectroscopic Data of this compound
The structural elucidation of this compound is achieved through a combination of spectroscopic methods. The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data:
The ¹H NMR spectrum of this compound reveals characteristic signals for its aromatic protons and methoxy (B1213986) groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | 6.54 | s | |
| H-2' | 7.34 | d | 2.2 |
| H-5' | 6.98 | d | 8.5 |
| H-6' | 7.45 | dd | 8.5, 2.2 |
| 3-OCH₃ | 3.89 | s | |
| 6-OCH₃ | 3.96 | s | |
| 7-OCH₃ | 3.99 | s | |
| 3'-OCH₃ | 3.94 | s | |
| 4'-OCH₃ | 3.97 | s | |
| 5-OH | 12.58 | s |
¹³C NMR (Carbon-13 NMR) Data:
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 155.8 |
| C-3 | 138.6 |
| C-4 | 179.1 |
| C-5 | 152.7 |
| C-6 | 132.1 |
| C-7 | 158.6 |
| C-8 | 90.4 |
| C-9 | 152.3 |
| C-10 | 106.5 |
| C-1' | 123.6 |
| C-2' | 109.8 |
| C-3' | 149.1 |
| C-4' | 151.2 |
| C-5' | 111.4 |
| C-6' | 120.2 |
| 3-OCH₃ | 60.1 |
| 6-OCH₃ | 60.9 |
| 7-OCH₃ | 56.4 |
| 3'-OCH₃ | 56.1 |
| 4'-OCH₃ | 56.2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (hydroxyl group) |
| ~2940, 2850 | C-H stretching (methoxy and aromatic) |
| ~1655 | C=O stretching (flavonoid carbonyl) |
| ~1600, 1580, 1510 | C=C stretching (aromatic rings) |
| ~1270, 1100 | C-O stretching (ethers and phenol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound (C₂₀H₂₀O₈), the expected molecular weight is approximately 388.37 g/mol .
| m/z | Interpretation |
| 388 | [M]⁺ (Molecular ion) |
| 373 | [M - CH₃]⁺ |
| 358 | [M - 2CH₃]⁺ or [M - OCH₃ + H]⁺ |
| 343 | [M - CH₃ - CO]⁺ |
| 181 | Fragment corresponding to the A-ring |
| 165 | Fragment corresponding to the B-ring |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of flavonoids like this compound.
Sample Preparation for Spectroscopic Analysis
-
Extraction and Isolation: this compound is typically isolated from the dried and powdered plant material (e.g., leaves of Vitex trifolia) by extraction with a suitable solvent such as methanol (B129727) or ethanol. The crude extract is then subjected to chromatographic techniques like column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Purity Assessment: The purity of the isolated compound should be confirmed by HPLC before spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-14 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled sequence to obtain singlets for all carbon atoms.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
A longer acquisition time and a greater number of scans are typically required for ¹³C NMR compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of dry, pure this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution of the compound.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by coupling a liquid chromatograph to the mass spectrometer (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
In EI-MS, acquire the mass spectrum by scanning a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
-
In ESI-MS/MS, select the protonated molecule [M+H]⁺ or another suitable precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
References
Methodological & Application
Application Note: Quantification of Artemetin in Plant Extracts by High-Performance Liquid Chromatography with UV Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artemetin (5,6,7,3',4'-pentamethoxyflavone) is a polymethoxylated flavonoid found in various medicinal plants, including species of Artemisia and Vitex. It has garnered scientific interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components within a complex plant extract. The separation is achieved on a C18 stationary phase with a polar mobile phase. Following separation, the analyte is detected by a UV-Vis detector at a wavelength where this compound exhibits strong absorbance. Quantification is performed using an external standard method, where the peak area of this compound in the sample is compared against a calibration curve generated from known concentrations of a pure this compound reference standard.
Experimental Protocols
Protocol 1: Sample Preparation - Extraction from Plant Material
This protocol describes a solid-liquid extraction method suitable for flavonoids like this compound from dried plant material.
-
Material Preparation: Dry the plant material (e.g., leaves, aerial parts) at 40-50°C to a constant weight and grind it into a fine powder (passing through a 40-60 mesh sieve).
-
Defatting Step:
-
Accurately weigh approximately 2.0 g of the powdered plant material into a cellulose (B213188) thimble.
-
Place the thimble in a Soxhlet extractor.
-
Extract with 150 mL of n-hexane for 4-6 hours to remove non-polar compounds like fats and chlorophyll.
-
Discard the n-hexane extract and allow the plant material in the thimble to air-dry completely.
-
-
Active Compound Extraction:
-
Transfer the defatted plant material to a clean flask.
-
Add 100 mL of HPLC-grade methanol.
-
Sonicate the mixture for 60 minutes in an ultrasonic bath at room temperature.
-
Alternatively, perform maceration by shaking the mixture on an orbital shaker for 24 hours.
-
-
Filtration and Preparation for Analysis:
-
Filter the methanolic extract through Whatman No. 1 filter paper.
-
Transfer the filtrate to a 100 mL volumetric flask and make up the volume with methanol. This is the stock extract solution.
-
Prior to HPLC injection, pass an aliquot of the stock extract through a 0.45 µm syringe filter into an HPLC vial. Dilute with the mobile phase if necessary to ensure the concentration falls within the calibration range.
-
Protocol 2: Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and make up to the mark with HPLC-grade methanol. Sonicate briefly if needed to ensure complete dissolution.
-
-
Working Stock Solution (100 µg/mL):
-
Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Make up to the mark with the mobile phase.
-
-
Calibration Standards:
-
Perform serial dilutions of the Working Stock Solution with the mobile phase to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
HPLC-UV Method and Validation
The following HPLC parameters provide a starting point for the analysis of this compound. Method optimization may be required depending on the specific plant matrix and available instrumentation.
Data Presentation: Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent with UV/DAD Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 340 nm* |
| Run Time | 15 minutes |
*Note: The optimal wavelength should be determined by scanning the this compound standard solution from 200-400 nm. Flavones typically exhibit two major absorbance bands (Band I: 300-390 nm and Band II: 240-280 nm). 340 nm is a representative wavelength for Band I and often provides good selectivity.
Data Presentation: Method Validation Summary
This table summarizes representative data for a validated method according to ICH guidelines.
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.25 µg/mL |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | 0.75 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Intra-day (Repeatability) | RSD ≤ 2.0% | 0.85% |
| - Inter-day (Intermediate Precision) | RSD ≤ 2.0% | 1.35% |
| Specificity | No interference at the retention time of the analyte | Peak is pure and well-resolved from placebo/matrix peaks |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Plant Extracts.
HPLC System Logic Diagram
Caption: Schematic of the HPLC-UV System for Analysis.
Application Notes and Protocols for LC-MS/MS Quantification of Artemetin in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Artemetin in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The primary method described is based on a validated assay for this compound in rat plasma, with suggested modifications for human plasma derived from established protocols for structurally related artemisinin (B1665778) compounds.
Introduction
This compound, a polymethoxylated flavonoid found in various Artemisia species, has garnered significant research interest due to its potential pharmacological activities, including anti-inflammatory, antioxidative, and antiviral properties. To support pharmacokinetic studies and clinical trials, a sensitive, specific, and robust bioanalytical method for the quantification of this compound in biological matrices is essential. LC-MS/MS offers the required selectivity and sensitivity for this purpose. This protocol outlines the key steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in plasma.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS-based determination of this compound.
Table 1: Chromatographic Conditions
| Parameter | Details |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Agela Venusil XBP Phenyl column |
| Mobile Phase | Methanol (B129727)/water with 0.1% formic acid (80:20, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | Not specified, typically 5-10 µL |
| Run Time | Not specified, sufficient for analyte and IS elution |
Table 2: Mass Spectrometric Parameters
| Parameter | This compound | Internal Standard (Warfarin Sodium) |
| Mass Spectrometer | Triple quadrupole mass spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Scan Type | Multiple Reaction Monitoring (MRM) | |
| Precursor Ion (m/z) | 389.0 | 309.2 |
| Product Ion (m/z) | 373.0 | 163.0 |
| Collision Energy | Optimized for fragmentation | |
| Declustering Potential | Optimized for ion transmission |
Table 3: Method Validation Parameters (in Rat Plasma)[1]
| Parameter | Result |
| Linearity Range | 2.5 - 2000 ng/mL (R² = 1.0000)[1] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[1] |
| Intra-day Precision (%RSD) | < 4.8%[1] |
| Inter-day Precision (%RSD) | < 6.5%[1] |
| Intra-day Accuracy (%) | 97.4% to 100.9%[1] |
| Inter-day Accuracy (%) | 93.4% to 100.3%[1] |
| Extraction Recovery (%) | > 66.5%[1] |
| Matrix Effect (%) | < 9.5%[1] |
Experimental Protocols
This section details the methodologies for the key experiments.
Materials and Reagents
-
This compound reference standard
-
Warfarin (B611796) sodium (or other suitable internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA or heparinized)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve warfarin sodium in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
IS Working Solution: Dilute the IS stock solution with methanol to the desired concentration.
Sample Preparation (Protein Precipitation)[1]
This method is rapid and has been validated for this compound in rat plasma.
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the IS working solution in acetonitrile.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
Alternative Sample Preparation Methods for Human Plasma
For human plasma, which can have higher lipid content and variability, alternative sample preparation methods such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may provide cleaner extracts and reduce matrix effects. These methods are commonly used for other artemisinin derivatives in human plasma.[2][3][4][5]
-
Conditioning: Condition an Oasis HLB µ-elution plate with methanol followed by water.[2][3][4]
-
Loading: Add the plasma sample (pre-treated with IS) to the plate.
-
Washing: Wash the plate with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute this compound and the IS with a strong organic solvent (e.g., acetonitrile or methanol).[4]
-
The eluate can be directly injected or evaporated and reconstituted in the mobile phase.
-
Add the plasma sample and IS to a tube.
-
Add an immiscible organic solvent (e.g., a mixture of dichloromethane (B109758) and tert-methyl butyl ether).[6][7]
-
Vortex to facilitate extraction of the analytes into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[6][7]
-
Reconstitute the residue in the mobile phase for injection.[6][7]
LC-MS/MS Analysis
-
Equilibrate the LC system with the mobile phase until a stable baseline is achieved.
-
Set up the mass spectrometer with the parameters outlined in Table 2. The specific voltages and gas flows should be optimized for the instrument in use.
-
Create a sequence table with the calibration standards, QCs, and unknown samples.
-
Inject the samples and acquire the data.
Data Analysis
-
Integrate the chromatographic peaks for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry. — GRAM Project [tropicalmedicine.ox.ac.uk]
- 3. gup.ub.gu.se [gup.ub.gu.se]
- 4. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 7. Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Artemetin Stock Solutions for Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemetin, a polymethoxylated flavonoid found in plants such as Artemisia annua, has demonstrated significant potential as a therapeutic agent, particularly in oncology research. Its lipophilic nature, however, presents challenges for its application in aqueous cell culture systems. The preparation of appropriate stock solutions is therefore a critical step to ensure accurate and reproducible results in in vitro assays. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for cell culture experiments.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for its effective use in research. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₈ | [1] |
| Molecular Weight | 388.4 g/mol | [1] |
| Appearance | Yellow powder | |
| Solubility | ||
| in DMSO | Soluble (proxy data from Artemisinin suggests >10 mg/mL) | [2][3] |
| in Ethanol (B145695) | Soluble (proxy data from Artemisinin suggests ~16 mg/mL) | [4] |
| in Water | Slightly soluble | |
| Storage (Powder) | -20°C, desiccated |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Ethanol (200 proof), molecular biology grade
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
Sterile pipette tips
-
Vortex mixer
-
Analytical balance
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Fetal Bovine Serum (FBS), heat-inactivated
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This is the recommended protocol for preparing a high-concentration stock solution suitable for most cell culture applications.
1. Calculation:
To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (388.4 g/mol ).
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 388.4 g/mol = 3.884 mg
2. Weighing:
Accurately weigh 3.884 mg of this compound powder using an analytical balance in a sterile microcentrifuge tube.
3. Dissolution:
a. Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
b. Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
4. Storage:
a. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protecting microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.
b. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of a 10 mM this compound Stock Solution in Ethanol
While DMSO is the preferred solvent due to its high solubilizing capacity and compatibility with most cell culture assays at low final concentrations, ethanol can be used as an alternative.
1. Calculation:
The mass calculation is the same as for the DMSO stock solution: 3.884 mg of this compound for 1 mL of a 10 mM stock.
2. Weighing:
Accurately weigh 3.884 mg of this compound powder in a sterile microcentrifuge tube.
3. Dissolution:
a. Add 1 mL of 200 proof ethanol to the microcentrifuge tube.
b. Vortex thoroughly until the powder is fully dissolved.
4. Storage:
Store the ethanol-based stock solution in aliquots at -20°C or -80°C, protected from light, as described for the DMSO stock.
Application in Cell Culture Assays
Working Dilutions
It is crucial to maintain a low final concentration of the solvent (DMSO or ethanol) in the cell culture medium to avoid solvent-induced cytotoxicity. The final solvent concentration should ideally be ≤ 0.1% (v/v) .
Example Dilution for a 10 µM Final Concentration:
To prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM from a 10 mM stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = 10 mM (stock concentration)
-
V₁ = Volume of stock solution to add
-
C₂ = 10 µM = 0.01 mM (final concentration)
-
V₂ = 1 mL (final volume)
-
-
V₁ = (0.01 mM * 1 mL) / 10 mM = 0.001 mL = 1 µL
Add 1 µL of the 10 mM this compound stock solution to 1 mL of cell culture medium and mix immediately and thoroughly. The final solvent concentration will be 0.1%.
Experimental Workflow for Cell Treatment
Stability and Handling Recommendations
-
Stability in Culture: While polymethoxylated flavonoids are generally more stable than other flavonoids, the stability of this compound in cell culture medium at 37°C over extended periods has not been extensively characterized. For experiments longer than 24 hours, it is advisable to replace the medium with freshly prepared this compound-containing medium every 24-48 hours to ensure a consistent effective concentration.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is critical to prevent degradation from repeated temperature changes.
-
Light Sensitivity: Protect this compound solutions from light at all stages of preparation, storage, and use.
-
Preventing Precipitation: When diluting the stock solution into the aqueous cell culture medium, add the stock solution to the medium and mix immediately to prevent "solvent shock" and precipitation of the compound. It is good practice to first dilute the stock in a small volume of medium before adding it to the final culture volume.
Biological Activity and Signaling Pathways
This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
This compound-Induced Cell Cycle Arrest
This compound and its derivatives can induce cell cycle arrest, primarily at the G1/S or G2/M transition points. This is often achieved by downregulating the expression of key cell cycle regulatory proteins.
This compound-Induced Apoptosis via the Intrinsic Pathway
This compound can induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
References
Application Notes and Protocols for In Vivo Administration of Artemisinin and its Derivatives in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artemisinin (B1665778) and its semi-synthetic derivatives, such as artesunate (B1665782), artemether (B1667619), and dihydroartemisinin, are a class of compounds initially developed as antimalarial drugs.[1] Extensive research has revealed their potent anti-inflammatory, anti-cancer, and neuroprotective properties, making them promising candidates for a range of therapeutic applications.[2][3] This document provides a comprehensive guide to the in vivo dosage and administration of these compounds in mouse models, based on a review of preclinical studies. It includes detailed protocols for various administration routes, a summary of dosages used in different disease models, and diagrams of relevant signaling pathways.
Data Presentation: Dosage and Administration Summary
The following tables summarize the quantitative data from various in vivo studies using artemisinin and its derivatives in mice. It is crucial to note that the optimal dosage and administration route are highly dependent on the specific mouse model, the disease being studied, and the formulation of the compound.[1]
Table 1: Dosage of Artemisinin and its Derivatives in Different Mouse Models
| Compound | Mouse Model | Disease/Application | Dosage Range | Administration Route | Frequency & Duration | Key Findings |
| Artemisinin | Balb/c | Inflammation (CCl4-induced) | 50-100 mg/kg | Intraperitoneal (i.p.) | Daily for 2 weeks | Dose-dependent anti-inflammatory effects.[4] |
| Artemisinin | APPswe/PS1dE9 Transgenic | Neuroinflammation (Alzheimer's) | 40 mg/kg | Intraperitoneal (i.p.) | Daily for 30 days | Reduced neuroinflammation and amyloidogenesis. |
| Artemisinin | C57BL/6 (LPS-induced) | Sepsis-associated neuroinflammation | 30 mg/kg/day | Intraperitoneal (i.p.) | Daily for 11 days (starting 4 days prior to LPS) | Improved cognitive function and attenuated neuronal damage. |
| Artemisinin | Nude mice (xenograft) | Cancer (various) | 50-100 mg/kg/day | Oral (p.o.) | Daily | Showed little toxicity and effective in various cancer models.[2] |
| Dihydroartemisinin (DHA) | Nude mice (pancreatic cancer xenograft) | Cancer | 2, 10, 50 mg/kg/day | Intraperitoneal (i.p.) | Daily for 21 days | Dose-dependent inhibition of tumor growth.[5] |
| Artesunate | Swiss albino mice | Neurotoxicity study | Up to 300 mg/kg/day | Oral (p.o.) or Intramuscular (i.m.) | Daily for 28 days | Oral administration was found to be safer than intramuscular.[6] |
| Artemether | Swiss albino mice | Neurotoxicity study | 50-100 mg/kg/day | Intramuscular (i.m.) | Daily for 28 days | Caused dose-dependent neuropathologic damage.[6] |
| Artemether | Swiss albino mice | Neurotoxicity study | ED50: ~300 mg/kg/day | Oral (p.o.) | Daily for 28 days | Significantly less neurotoxic than intramuscular administration.[7] |
Table 2: General Guidelines for Administration Volumes and Needle Sizes in Adult Mice
| Route | Maximum Volume | Recommended Needle Size (Gauge) |
| Intravenous (i.v.) - Tail Vein | < 0.2 ml | 27-30 |
| Intraperitoneal (i.p.) | < 2-3 ml | 25-27 |
| Subcutaneous (s.c.) | < 2-3 ml (split into multiple sites) | 25-27 |
| Oral (p.o.) - Gavage | < 1.5 ml | 20-22 (gavage needle) |
| Intramuscular (i.m.) | < 0.05 ml | 25-27 |
Note: These are general guidelines. The exact volume should be calculated based on the mouse's weight and the specific experimental protocol. Always use the smallest volume possible to minimize animal distress.[8]
Experimental Protocols
1. Preparation of Artemisinin and its Derivatives for Administration
The solubility of artemisinin and its derivatives varies. Artemisinin and artemether are poorly soluble in water, while artesunate is more water-soluble.
-
For Oral (p.o.) and Intraperitoneal (i.p.) Administration (Suspension):
-
Weigh the required amount of the compound.
-
Prepare a vehicle solution. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution of 0.5-1% carboxymethylcellulose (CMC) in water. For compounds poorly soluble in aqueous solutions, a suspension in corn oil or peanut oil can be used.[7]
-
Grind the compound to a fine powder using a mortar and pestle.
-
Gradually add the vehicle to the powder while triturating to create a homogenous suspension.
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution.
-
-
For Intravenous (i.v.) Administration (Solution):
-
Use a water-soluble derivative like sodium artesunate if possible.
-
Dissolve the compound in a sterile, isotonic vehicle such as sterile saline.
-
The solution must be clear and free of particulates. If necessary, filter through a 0.22 µm sterile filter.
-
The pH of the final solution should be close to physiological pH (7.4).
-
2. Administration Techniques
All procedures should be performed by trained personnel following approved institutional animal care and use committee (IACUC) guidelines.[9]
-
Oral Gavage (p.o.)
-
Gently restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.
-
Use a proper-sized, ball-tipped gavage needle.
-
Introduce the needle into the mouth, slightly to one side of the tongue, and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is in the esophagus, slowly administer the prepared suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
-
Intraperitoneal Injection (i.p.)
-
Restrain the mouse with its head tilted downwards to allow the abdominal organs to shift forward.[10]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10]
-
Insert the needle (bevel up) at a 30-45 degree angle.
-
Gently aspirate to ensure no blood (vessel) or urine (bladder) is drawn. If so, withdraw and re-insert at a new site.
-
Inject the substance slowly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Intravenous Injection (i.v.) - Lateral Tail Vein
-
Place the mouse in a restraining device designed for tail vein injections.
-
Warm the tail using a heat lamp or warm water to induce vasodilation, making the veins more visible.[9]
-
Clean the tail with an alcohol swab.
-
Identify one of the lateral tail veins.
-
Insert the needle (bevel up) into the vein at a shallow angle, starting as close to the tail tip as possible.
-
If the needle is correctly placed, you should see a small amount of blood in the hub of the needle.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Visualization of Pathways and Workflows
Signaling Pathways Modulated by Artemisinin
Artemisinin and its derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.[11]
In the context of neuroinflammation, particularly in models of Alzheimer's disease, artemisinin has been shown to inhibit the NLRP3 inflammasome, which is downstream of NF-κB activation.[12]
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study in a mouse model.
References
- 1. Artemisinin derivatives: toxic for laboratory animals, safe for humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 3. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuropathologic toxicity of artemisinin derivatives in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of the neurotoxicity of oral artemisinin derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cea.unizar.es [cea.unizar.es]
- 9. dsv.ulaval.ca [dsv.ulaval.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimalarial Drug Artemisinin Extenuates Amyloidogenesis and Neuroinflammation in APPswe/PS1dE9 Transgenic Mice via Inhibition of Nuclear Factor‐κB and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vitro Anti-Inflammatory Assay of Artemetin
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Artemetin, a flavonoid compound, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides a detailed protocol for an in vitro assay to evaluate the anti-inflammatory activity of this compound. The described methods utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line model to mimic an inflammatory response. This protocol outlines procedures for assessing cell viability, measuring the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and investigating the underlying molecular mechanisms through the analysis of the NF-κB and MAPK signaling pathways.
Principle
The assay is based on the principle of inducing an inflammatory response in RAW 264.7 murine macrophage cells using LPS, a component of the outer membrane of Gram-negative bacteria. Upon stimulation with LPS, these cells produce a variety of pro-inflammatory mediators. This compound is introduced to the cell culture prior to or concurrently with LPS stimulation to assess its ability to inhibit the production of these inflammatory markers. The anti-inflammatory efficacy of this compound is quantified by measuring the reduction in the levels of these mediators.
Data Presentation
The quantitative results from the described assays can be effectively summarized in the following tables for clear comparison and analysis.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | User-defined |
| 5 | User-defined |
| 10 | User-defined |
| 25 | User-defined |
| 50 | User-defined |
| 100 | User-defined |
| IC50 (µM) | User-defined |
Table 2: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (untreated cells) | User-defined | - |
| LPS (1 µg/mL) | User-defined | 0 |
| LPS + this compound (1 µM) | User-defined | User-defined |
| LPS + this compound (5 µM) | User-defined | User-defined |
| LPS + this compound (10 µM) | User-defined | User-defined |
| LPS + this compound (25 µM) | User-defined | User-defined |
| LPS + this compound (50 µM) | User-defined | User-defined |
| IC50 (µM) | - | User-defined |
Note: One study indicated that Artemin (B1587454) (this compound) exhibited a dose-dependent inhibitory effect on LPS-induced nitric oxide production in RAW 264.7 cells[1].
Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-Inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated cells) | User-defined | User-defined | User-defined |
| LPS (1 µg/mL) | User-defined | User-defined | User-defined |
| LPS + this compound (10 µM) | User-defined | User-defined | User-defined |
| LPS + this compound (25 µM) | User-defined | User-defined | User-defined |
| LPS + this compound (50 µM) | User-defined | User-defined | User-defined |
| IC50 (µM) | User-defined | User-defined | User-defined |
Table 4: Effect of this compound on the Expression of Inflammation-Related Proteins in LPS-Stimulated RAW 264.7 Cells
| Treatment | Relative Expression of iNOS | Relative Expression of COX-2 | Relative Expression of p-p65 | Relative Expression of p-ERK |
| Control (untreated cells) | User-defined | User-defined | User-defined | User-defined |
| LPS (1 µg/mL) | User-defined | User-defined | User-defined | User-defined |
| LPS + this compound (25 µM) | User-defined | User-defined | User-defined | User-defined |
| LPS + this compound (50 µM) | User-defined | User-defined | User-defined | User-defined |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
2. Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound to be used in subsequent anti-inflammatory experiments.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no this compound) and an LPS-only group.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
4. Pro-Inflammatory Cytokine Measurement (ELISA)
This assay quantifies the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Procedure:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the Griess assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of detection antibodies, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curves provided with the kits.
-
5. Western Blot Analysis
This technique is used to determine the protein expression levels of key inflammatory mediators (iNOS, COX-2) and signaling proteins (p-p65, p-ERK) to elucidate the mechanism of action of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.
-
Pre-treat the cells with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for the appropriate duration (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
References
Artemetin: Application Notes and Protocols for Use as a Chemical Standard in Phytochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemetin, a methylated flavonoid found in several medicinal plants, including Artemisia species, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. As a distinct phytochemical entity, the use of purified this compound as a chemical standard is crucial for the accurate identification, quantification, and biological evaluation of this compound in complex plant extracts and pharmaceutical formulations.
These application notes provide a framework for utilizing this compound as a chemical standard in key phytochemical analyses. It is important to note that while general methodologies are presented, specific quantitative data and validated protocols for this compound are not as widely published as for other related compounds like artemisinin. Therefore, the provided protocols should be considered as a starting point, requiring optimization and validation for specific laboratory conditions and research applications.
Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)
The accurate quantification of this compound in plant extracts and other matrices is essential for quality control and standardization. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
General HPLC Protocol for Flavonoid Analysis (Adaptable for this compound)
Table 1: HPLC Parameters for this compound Analysis (Recommended Starting Conditions)
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection | UV-Vis Detector (scan for optimal wavelength, likely in the 280-350 nm range for flavonoids) |
| Column Temperature | 25-30 °C |
Experimental Protocol: HPLC Quantification of this compound
-
Standard Solution Preparation:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in a suitable solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.
-
-
Sample Preparation (from Plant Material):
-
Dry and powder the plant material.
-
Extract the powdered material with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using techniques like sonication or maceration.
-
Filter the extract to remove particulate matter.
-
The extract may require further cleanup using Solid Phase Extraction (SPE) to remove interfering compounds.
-
Dilute the final extract with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared sample solutions.
-
Record the chromatograms and the peak areas for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Workflow for HPLC Method Development for this compound
Caption: Workflow for developing and validating an HPLC method for this compound quantification.
In Vitro Antioxidant Activity Assays
This compound is reported to possess antioxidant properties. Using this compound as a standard in these assays allows for the comparison of the antioxidant potential of plant extracts or other compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Table 2: Quantitative Data for Antioxidant Activity of Artemisia Extracts (for reference)
| Extract/Compound | Assay | IC50 Value |
| Artemisia ethanolic extract | DPPH | 20.61 ppm |
| Artemisia methanolic extract | DPPH | 25.06 ppm |
Note: The IC50 values above are for crude extracts and not for pure this compound. These are provided for context. The IC50 for pure this compound would need to be experimentally determined.
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the this compound standard and the test samples.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the this compound standard dilutions or test samples to the wells.
-
Include a blank (methanol) and a control (DPPH solution with methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocol: FRAP Assay
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and FeCl₃·6H₂O solution.
-
Prepare a stock solution of a known antioxidant standard (e.g., Trolox or ascorbic acid).
-
Prepare a stock solution of this compound.
-
-
Assay Procedure:
-
Add the FRAP reagent to each well of a 96-well plate.
-
Add the this compound standard dilutions or test samples to the wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 593 nm).
-
-
Calculation:
-
Create a standard curve using the known antioxidant standard.
-
Express the FRAP value of this compound in terms of the standard equivalent (e.g., µmol Trolox equivalents per gram).
-
In Vitro Anti-Inflammatory Activity Assays
This compound's anti-inflammatory effects are thought to be mediated through the modulation of key signaling pathways. While specific studies on this compound are limited, the mechanisms of related flavonoids often involve the inhibition of the NF-κB and MAPK signaling pathways.
Inhibition of Pro-Inflammatory Cytokine Production
This compound can be used as a standard to evaluate the potential of test compounds to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in cell-based assays.
Experimental Protocol: Cytokine Inhibition Assay
-
Cell Culture:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages or THP-1 monocytes) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
-
Treatment:
-
Pre-treat the cells with different concentrations of this compound standard or test compounds for a specific duration (e.g., 1-2 hours).
-
Induce an inflammatory response by adding an inflammatory stimulus like lipopolysaccharide (LPS).
-
Include a vehicle control (cells with media), a positive control (cells with LPS), and a blank (media only).
-
-
Cytokine Measurement:
-
After incubation (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Signaling Pathway Analysis: NF-κB and MAPK
The inhibitory effect of this compound on pro-inflammatory cytokine production is likely linked to its modulation of upstream signaling pathways.
Caption: Postulated inhibitory mechanism of this compound on inflammatory signaling pathways.
Conclusion
This compound is a valuable phytochemical standard for researchers in natural product chemistry, pharmacology, and drug development. The application notes and protocols provided herein offer a foundation for the quantitative analysis and biological evaluation of this compound. It is imperative for researchers to perform in-house validation of these methods to ensure the accuracy and reliability of their results. Further research is warranted to establish more specific and validated protocols for the use of this compound as a chemical standard.
Application of Artemetin in Neuroblastoma Cell Line Studies: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemetin, a natural flavonoid compound, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities.[1] Recent studies have begun to explore its anticancer potential, demonstrating its ability to inhibit proliferation and induce apoptosis in various cancer cell lines.[1][2] While direct studies on the effects of this compound in neuroblastoma are currently limited, research on its mechanism in other cancers, such as gastric carcinoma, provides a valuable foundation for its potential application in neuroblastoma research. This document outlines the prospective application of this compound in neuroblastoma cell line studies, detailing its known effects, potential mechanisms of action, and providing protocols for key experimental assays.
Principle of Action
This compound has been shown to exert cytotoxic effects on cancer cells through the induction of apoptosis.[2] The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular damage and triggers programmed cell death.[2] This ROS-mediated pathway is a common mechanism for several anticancer compounds and represents a promising avenue for investigation in neuroblastoma, a pediatric cancer that often exhibits resistance to conventional therapies.
Quantitative Data
Currently, there is no published data on the IC50 of this compound in neuroblastoma cell lines. However, a study on human gastric carcinoma (AGS) cells provides a reference point for its cytotoxic potential.
Table 1: Cytotoxicity of this compound in Human Gastric Carcinoma (AGS) Cells
| Compound | Cell Line | Assay | IC50 Concentration | Reference |
| This compound | AGS | MTT Assay | 16.98 µg/mL | [2] |
Signaling Pathways
Based on studies in gastric cancer cells, this compound is suggested to induce apoptosis through a signaling pathway initiated by the generation of intracellular ROS.[2] Increased ROS levels can lead to oxidative stress, mitochondrial dysfunction, and ultimately, the activation of apoptotic cascades.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in neuroblastoma cell lines.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2))
-
This compound (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Neuroblastoma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture and treat neuroblastoma cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Intracellular ROS Detection
This assay measures the generation of reactive oxygen species within the cells.
Materials:
-
Neuroblastoma cells treated with this compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat neuroblastoma cells with this compound.
-
Incubate the cells with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Observe the cells under a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS.[2]
Conclusion and Future Directions
While the direct investigation of this compound in neuroblastoma is a nascent field, preliminary evidence from other cancer types suggests its potential as a novel therapeutic agent. Its ability to induce ROS-mediated apoptosis warrants further investigation in neuroblastoma cell lines. Future studies should focus on determining the IC50 values of this compound in a panel of neuroblastoma cell lines, elucidating the specific molecular players in the apoptotic pathway, and evaluating its efficacy in combination with existing chemotherapeutic agents. The protocols and information provided herein serve as a foundational guide for researchers to explore the promising application of this compound in the context of neuroblastoma.
References
Total Synthesis of Artemetin and its Derivatives: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the total synthesis routes for Artemetin (5-hydroxy-3,6,7,3',4'-pentamethoxyflavone), a naturally occurring polymethoxylated flavonoid with significant biological activities. Detailed experimental protocols for the key synthetic steps, including chalcone (B49325) formation, oxidative cyclization, and methylation, are presented. Furthermore, this guide outlines the synthesis of this compound derivatives, offering a foundational methodology for the development of novel therapeutic agents. All quantitative data is summarized in structured tables for clear comparison, and key reaction pathways are visualized using DOT language diagrams.
Introduction
This compound, a pentamethoxyflavone, has garnered considerable interest in the scientific community due to its wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The development of efficient and scalable total synthesis routes is crucial for enabling further investigation into its therapeutic potential and for the generation of novel derivatives with improved efficacy and pharmacokinetic profiles. This application note details a robust synthetic strategy for this compound and its analogues, primarily based on the well-established Claisen-Schmidt condensation followed by oxidative cyclization and subsequent methylation reactions.
Retrosynthetic Analysis of this compound
A logical retrosynthetic analysis of this compound (1) suggests a convergent approach. The flavone (B191248) backbone can be constructed from a highly substituted 2'-hydroxychalcone (B22705) (2). This chalcone, in turn, can be synthesized via a Claisen-Schmidt condensation between a polysubstituted 2'-hydroxyacetophenone (B8834) (3) and 3,4-dimethoxybenzaldehyde (B141060) (4). The requisite methoxy (B1213986) groups can be introduced at various stages, either on the starting materials or on the flavonoid core through selective methylation of hydroxyl precursors.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Intermediates
Synthesis of 2',6'-Dihydroxyacetophenone
A key starting material for the synthesis of the A-ring of this compound is a polysubstituted acetophenone. A common precursor is 2',6'-dihydroxyacetophenone, which can be synthesized from resorcinol (B1680541).
Protocol 1: Synthesis of 2',6'-Dihydroxyacetophenone
This protocol is adapted from established methods.
-
Materials: Resorcinol, acetic anhydride (B1165640), anhydrous aluminum chloride, hydrochloric acid.
-
Procedure:
-
Acetylation of resorcinol with acetic anhydride to yield resorcinol diacetate.
-
Fries rearrangement of resorcinol diacetate using anhydrous aluminum chloride to produce 2',6'-dihydroxyacetophenone.
-
The crude product is purified by recrystallization.
-
Synthesis of Polysubstituted 2'-Hydroxyacetophenone
For the synthesis of this compound, a more highly substituted acetophenone is required, such as 2'-hydroxy-3',4',6'-trimethoxyacetophenone. This can be prepared from pyrogallol (B1678534) or other suitably substituted phenols through a series of steps including Friedel-Crafts acylation and subsequent methylations.
Total Synthesis of this compound
The total synthesis of this compound can be achieved in a three-step process starting from the appropriate acetophenone and benzaldehyde.
Step 1: Claisen-Schmidt Condensation to form 2'-Hydroxychalcone
The first key step is the base-catalyzed condensation of a 2'-hydroxyacetophenone derivative with 3,4-dimethoxybenzaldehyde to form the corresponding 2'-hydroxychalcone.
Caption: Synthesis of the 2'-hydroxychalcone intermediate.
Protocol 2: Synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone
-
Materials: 2'-Hydroxy-4',6'-dimethoxyacetophenone, 3,4-dimethoxybenzaldehyde, potassium hydroxide (B78521) (KOH), ethanol (B145695) (EtOH).
-
Procedure:
-
Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol.
-
Add a solution of potassium hydroxide in ethanol dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 24-48 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold dilute hydrochloric acid to precipitate the chalcone.
-
Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.
-
| Reactant A | Reactant B | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2'-Hydroxy-4',6'-dimethoxyacetophenone | 3,4-Dimethoxybenzaldehyde | KOH | EtOH | 48 | 85-95 | Adapted from general flavonoid syntheses |
Table 1: Representative quantitative data for the Claisen-Schmidt condensation.
Step 2: Oxidative Cyclization to form the Flavone Core
The synthesized 2'-hydroxychalcone is then cyclized to the flavone skeleton using an oxidizing agent, commonly iodine in dimethyl sulfoxide (B87167) (DMSO).
Caption: Formation of the flavone core via oxidative cyclization.
Protocol 3: Synthesis of 5,7-Dihydroxy-3,6,3',4'-tetramethoxyflavone
-
Materials: 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, Iodine (I₂), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the chalcone in DMSO.
-
Add a catalytic amount of iodine.
-
Heat the mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
The precipitated flavone is filtered, washed with water, and dried. Purification is achieved by column chromatography.
-
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2'-Hydroxychalcone derivative | I₂, DMSO | 120 | 3 | 70-85 | General methods for flavone synthesis |
Table 2: Representative quantitative data for the oxidative cyclization.
Step 3: O-Methylation to Yield this compound
The final step involves the selective methylation of the remaining free hydroxyl groups to obtain this compound. A safe and efficient method utilizes dimethyl carbonate (DMC) as both the reagent and solvent.[1][2]
Caption: Final O-methylation step to yield this compound.
Protocol 4: Synthesis of this compound
-
Materials: 5,7-Dihydroxy-3,6,3',4'-tetramethoxyflavone, Dimethyl carbonate (DMC), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Procedure:
-
Dissolve the dihydroxyflavone in dimethyl carbonate.
-
Add DBU to the solution.
-
Heat the reaction mixture at 90 °C and monitor by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
The residue is worked up with ethyl acetate (B1210297) and dilute HCl.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
-
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Polyhydroxyflavone | DMC, DBU | 90 | 24-72 | >95 | [1][2] |
Table 3: Quantitative data for the O-methylation of flavonoids.
Synthesis of this compound Derivatives
The synthetic route described for this compound is highly adaptable for the synthesis of various derivatives. By modifying the starting acetophenone and benzaldehyde, a wide range of analogues with different substitution patterns on the A and B rings can be prepared.
General Strategy for Derivative Synthesis
-
A-Ring Modification: Utilize different polysubstituted 2'-hydroxyacetophenones as starting materials.
-
B-Ring Modification: Employ various substituted benzaldehydes in the Claisen-Schmidt condensation.
-
C-Ring Modification: Introduce substituents at the 3-position by using α-substituted acetophenones or by direct modification of the flavone core.
-
Hydroxyl Group Derivatization: The remaining hydroxyl groups can be alkylated, acylated, or glycosylated to produce a diverse library of derivatives.
Conclusion
This application note provides a detailed and practical guide for the total synthesis of this compound and its derivatives. The described protocols are based on robust and well-documented chemical transformations, offering a reliable pathway for researchers in the fields of medicinal chemistry and drug discovery. The modularity of this synthetic approach allows for the facile generation of a diverse range of this compound analogues, which will be instrumental in elucidating structure-activity relationships and developing new therapeutic agents.
References
Artemetin for Studying Enzyme Inhibition Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemetin, a methylated flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anticancer and antidiabetic effects.[1] Emerging research, primarily from computational and network pharmacology studies, suggests that this compound may exert its biological activities through the inhibition of key enzymes involved in cellular signaling and metabolism.[1] Notably, α-amylase, a critical enzyme in carbohydrate digestion, and signaling proteins such as AKT1, EGFR, and HSP90AA1 have been identified as potential targets.[1]
These application notes provide a comprehensive guide for researchers to investigate the enzyme inhibition kinetics of this compound. The following sections detail the current understanding of this compound's enzymatic targets, protocols for experimental validation, and methods for kinetic data analysis. While robust experimental kinetic data for this compound is still emerging, this document provides the necessary framework and methodologies to conduct these critical studies.
Enzymatic Targets of this compound
Computational studies have predicted several potential enzymatic targets for this compound. While extensive experimental validation is ongoing, the following enzymes represent promising candidates for inhibition studies.
α-Amylase
Network pharmacology studies have identified α-amylase as a potential target of this compound, suggesting a role in the management of postprandial hyperglycemia.[1] One study reported a notable α-amylase inhibitory activity of 30.22% at a concentration of 1 µg/mL, although this was less potent than the standard inhibitor, acarbose (B1664774).[1] This preliminary finding warrants further detailed kinetic analysis to determine the IC50, Ki, and the precise mechanism of inhibition.
PI3K/AKT Signaling Pathway
The broader class of artemisinins, to which this compound belongs, has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in various cancer cell lines.[2][3] This pathway is crucial for cell proliferation, survival, and metabolism. While direct experimental evidence for this compound is pending, its structural similarity to other artemisinins suggests that it may also modulate this pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is another critical regulator of cell growth and is often dysregulated in cancer.[4][5][6] Studies on artesunate, a derivative of artemisinin, have indicated an interaction with the EGFR signaling pathway.[7] Given the predicted interaction of this compound with EGFR from in silico models, this presents another important avenue for investigation.[1]
Heat Shock Protein 90 (HSP90)
HSP90 is a molecular chaperone that plays a vital role in the stability and function of numerous client proteins involved in signal transduction, including many oncoproteins.[8][9] Artesunate has been identified as an HSP90 inhibitor.[8][10] The potential for this compound to directly bind to and inhibit HSP90 is a key area for future research, as suggested by molecular docking studies.[1]
Quantitative Data Summary
The following table summarizes the currently available and predicted inhibitory data for this compound and related compounds. It is important to note that the kinetic parameters for this compound require experimental determination. This table serves as a template for organizing experimentally derived data.
| Compound | Target Enzyme/Pathway | IC50 | Kᵢ | Type of Inhibition | Reference |
| This compound | α-Amylase | To be determined | To be determined | To be determined | [1] |
| AKT1 | To be determined | To be determined | To be determined | [1] | |
| EGFR | To be determined | To be determined | To be determined | [1] | |
| HSP90AA1 | To be determined | To be determined | To be determined | [1] | |
| Artemisinin | PI3K/AKT/mTOR | Qualitative Inhibition | - | - | [2][3] |
| Artesunate | HSP90 | Qualitative Inhibition | - | - | [8][10] |
Data presented as "To be determined" should be experimentally derived using the protocols outlined below.
Experimental Protocols
Protocol 1: Determination of α-Amylase Inhibition Kinetics by this compound
This protocol is adapted from established methods for studying flavonoid inhibition of α-amylase.
1. Materials and Reagents:
-
Porcine pancreatic α-amylase (EC 3.2.1.1)
-
This compound (of high purity)
-
Soluble starch
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium phosphate (B84403) buffer (e.g., 20 mM, pH 6.9 with 6.7 mM NaCl)
-
Acarbose (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Microplate reader
-
96-well microplates
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic α-amylase in sodium phosphate buffer. The final concentration in the assay should be optimized for linear reaction kinetics.
-
Substrate Solution: Prepare a 1% (w/v) soluble starch solution in sodium phosphate buffer by gently heating until the starch dissolves. Allow to cool to room temperature before use.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in the assay buffer, ensuring the final DMSO concentration does not exceed 1-2% in the final reaction mixture.
-
DNSA Reagent: Prepare the DNSA color reagent for quantifying reducing sugars.
3. Experimental Workflow for α-Amylase Inhibition Assay:
4. Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of sodium phosphate buffer.
-
Add 10 µL of various concentrations of this compound solution (or DMSO for control, and acarbose for positive control).
-
Add 20 µL of the α-amylase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the starch solution to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Heat the plate at 100°C for 5-10 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
-
Percentage Inhibition: Calculate the percentage of α-amylase inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.
-
Kinetic Analysis: To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (starch) and this compound. Measure the initial reaction velocities.
-
Michaelis-Menten and Lineweaver-Burk Plots: Plot the initial velocities against substrate concentrations to generate Michaelis-Menten curves. For a clearer determination of the inhibition type (competitive, non-competitive, uncompetitive, or mixed), create Lineweaver-Burk plots (1/velocity vs. 1/[substrate]). Changes in Vmax and Km in the presence of this compound will elucidate the mechanism of inhibition.
Protocol 2: Investigating the Effect of this compound on the PI3K/AKT Signaling Pathway
This protocol outlines a general approach to assess the inhibitory effect of this compound on the PI3K/AKT pathway in a relevant cell line (e.g., a cancer cell line where this pathway is active).
1. Materials and Reagents:
-
Cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
This compound
-
PI3K/AKT pathway activator (e.g., IGF-1)
-
PI3K/AKT pathway inhibitor (e.g., LY294002, as a positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-AKT (Ser473), total AKT, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment and reagents
2. Experimental Workflow for PI3K/AKT Pathway Inhibition:
3. Assay Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include untreated controls, vehicle (DMSO) controls, and a positive control inhibitor.
-
In some experimental arms, stimulate the pathway with an activator (e.g., IGF-1) for a short period before harvesting to observe the inhibitory effect of this compound on activated signaling.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of AKT and mTOR.
4. Data Analysis:
-
Quantify the band intensities of the phosphorylated proteins and normalize them to the total protein levels and the loading control.
-
A dose-dependent decrease in the phosphorylation of AKT and mTOR in this compound-treated cells compared to the control would indicate inhibition of the PI3K/AKT pathway.
Signaling Pathway Diagrams
The following diagrams illustrate the potential points of inhibition by this compound within key signaling pathways, based on evidence from related compounds and predictive studies.
References
- 1. Network pharmacology reveals this compound from Artemisia annua as a multitarget agent against hepatocellular carcinoma with α-amylase-inhibitory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EGFR mediates epithelial‑mesenchymal transition through the Akt/GSK-3β/Snail signaling pathway to promote liver cancer proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EGFR mediates epithelial‑mesenchymal transition through the Akt/GSK-3β/Snail signaling pathway to promote liver cancer proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of downstream signaling pathways of the epidermal growth factor receptor for Artesunate's activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artesunate, as an Hsp90 inhibitor, inhibits the proliferation of Burkitt’s lymphoma cells by inhibiting AKT and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artesunate, as an Hsp90 inhibitor, inhibits the proliferation of Burkitt's lymphoma cells by inhibiting AKT and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Artemetin on Lipid Peroxidation in HeLa Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artemetin, a polymethoxylated flavonoid found in various medicinal plants, has demonstrated a range of pharmacological activities, including anti-cancer properties.[1][2] One of its mechanisms of action in cancer cells involves the modulation of cellular physiology, including impacts on viability, lipid metabolism, and mitochondrial function.[3] This document provides detailed application notes and protocols for investigating the effect of this compound on lipid peroxidation in the human cervical cancer cell line, HeLa. Lipid peroxidation, a process of oxidative degradation of lipids, is a critical indicator of oxidative stress and can be a key event in induced cancer cell death.
Data Presentation
The following table summarizes the quantitative data regarding the effects of this compound on HeLa cells, as reported in the literature. This data is crucial for designing experiments and interpreting results.
| Parameter | Cell Line | Treatment | Concentration | Incubation Time | Result | Reference |
| Viability | HeLa | This compound | 10-50 µM | 72 h | Significant reduction in cell viability | [3] |
| Cellular Uptake | HeLa | This compound | 50 µM | 72 h | 15.2% of the applied amount absorbed | [3] |
| Membrane Fluidity | HeLa | This compound | 10-50 µM | 72 h | Dose-dependent increase | [3] |
| Mitochondrial Potential | HeLa | This compound | 10-50 µM | 72 h | Noteworthy mitochondrial membrane polarization | [3] |
| Lipid Profile | HeLa | This compound | 10-50 µM | 72 h | Significant decrease in palmitic, oleic, and palmitoleic acids | [3] |
| IC50 | HepG2 | This compound | - | 48 h | 2.3 ± 0.6 µM | [4] |
| IC50 | MCF-7 | This compound | - | 48 h | 3.9 µM | [4][5] |
| ROS Production | HepG2 & MCF-7 | This compound | IC50 | 24 h | Increased level of reactive oxygen species | [4][5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced lipid peroxidation and a general experimental workflow for its investigation in HeLa cells.
Caption: Proposed mechanism of this compound-induced lipid peroxidation and apoptosis in HeLa cells.
Caption: A generalized workflow for studying this compound's effect on lipid peroxidation in HeLa cells.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effect of this compound on lipid peroxidation in HeLa cells.
Protocol 1: HeLa Cell Culture and this compound Treatment
Materials:
-
HeLa cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in a sufficient volume of DMSO to make a 10 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed HeLa cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will allow for optimal growth during the experiment. Allow the cells to adhere overnight.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50 µM). Include a vehicle control group treated with the same concentration of DMSO used for the highest this compound concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA) Measurement
This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.
Materials:
-
Treated and control HeLa cells
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Butylated hydroxytoluene (BHT) to prevent further oxidation[6]
-
Trichloroacetic acid (TCA) solution (e.g., 20%)[6]
-
Thiobarbituric acid (TBA) solution (e.g., 0.67%)[6]
-
MDA standard (1,1,3,3-tetramethoxypropane)[7]
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[7] Lyse the cells in a suitable lysis buffer containing BHT.
-
Homogenization and Clarification: Homogenize the cell lysate and centrifuge at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[7] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay kit (e.g., BCA or Bradford). This is for normalization of MDA levels.
-
TBARS Reaction:
-
Measurement: Cool the tubes on ice and centrifuge to pellet any precipitate.[7] Measure the absorbance of the supernatant at 532 nm.[7]
-
Standard Curve: Prepare a standard curve using known concentrations of MDA.
-
Data Analysis: Calculate the MDA concentration in the samples from the standard curve and normalize to the protein concentration. Compare the MDA levels between control and this compound-treated groups.
Protocol 3: BODIPY 581/591 C11 Staining for Lipid Peroxidation Imaging and Flow Cytometry
This method uses a fluorescent probe to detect lipid peroxidation in live cells.
Materials:
-
Treated and control HeLa cells
-
BODIPY 581/591 C11 fluorescent probe
-
Complete culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of BODIPY 581/591 C11 in DMSO (e.g., 2 mM) and store it at -20°C in the dark.[8]
-
Cell Staining:
-
Cell Harvesting (for Flow Cytometry):
-
Wash the cells with PBS.
-
Harvest the cells using trypsin-EDTA and resuspend them in PBS.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer. The probe emits green fluorescence upon oxidation, while the unoxidized form emits red fluorescence. An increase in the green-to-red fluorescence intensity ratio indicates an increase in lipid peroxidation.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the localization and extent of lipid peroxidation.
-
Conclusion
The provided protocols and data offer a comprehensive framework for researchers to investigate the effects of this compound on lipid peroxidation in HeLa cells. This compound has shown potential as an anti-cancer agent, and understanding its impact on oxidative stress pathways, such as lipid peroxidation, is crucial for its further development as a therapeutic. The methodologies described herein can be adapted to other cell lines and compounds to explore the broader implications of flavonoids in cancer therapy.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Biological Potential and Therapeutic Effectiveness of this compound from Traditional to Modern Medicine: An Update on Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the natural polymethoxylated flavone this compound on lipid oxidation and its impact on cancer cell viability and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico and in vitro studies on the anti-cancer activity of this compound, vitexicarpin and penduletin compounds from Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico and in vitro studies on the anti-cancer activity of this compound, vitexicarpin and penduletin compounds from Vitex negundo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
Artemetin as a potential agent in colon cancer research
Application Notes and Protocols for Researchers
Introduction
Artemetin, a flavonoid compound, has emerged as a molecule of interest in oncological research. Preliminary studies suggest its potential as an anti-cancer agent, specifically in the context of colon cancer. This document provides an overview of the current understanding of this compound's effects on colon cancer cells, including its mechanism of action and relevant experimental protocols. These notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for colorectal cancer. It is important to note that research on this compound's role in colon cancer is in its early stages, and the available data is currently limited to in vitro studies on the HCT-116 cell line.
Mechanism of Action
Based on initial findings, this compound's anti-cancer activity in colon cancer cells appears to be mediated through the induction of apoptosis, a form of programmed cell death. The underlying mechanism involves the activation of the caspase cascade, a family of proteases crucial for the execution of apoptosis.
Key Molecular Events:
-
Inhibition of Cell Proliferation: this compound has been shown to suppress the proliferation of HCT-116 colon cancer cells in a dose-dependent manner.
-
Induction of Apoptosis: Treatment with this compound leads to a significant increase in apoptotic cell death in HCT-116 cells.
-
Activation of Caspase Cascade: The apoptotic effect of this compound is associated with the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).
Data Presentation
The following table summarizes the quantitative data from a preliminary study on the effect of this compound on the HCT-116 human colon cancer cell line.
| Cell Line | Assay | Key Findings |
| HCT-116 | Cell Viability (MTT Assay) | Dose-dependent suppression of cell proliferation. |
| HCT-116 | Apoptosis (Dual Staining) | Significant induction of apoptosis upon treatment. |
| HCT-116 | Caspase Activity Assay | Elevated activities of caspase-3, caspase-8, and caspase-9. |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on colon cancer cells.
Cell Culture and Maintenance
-
Cell Line: Human colorectal carcinoma cell line, HCT-116.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they should be passaged using Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Detection by Dual Staining (Annexin V-FITC and Propidium Iodide)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed HCT-116 cells in a 6-well plate and treat with this compound for the determined IC50 concentration and time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Caspase Activity Assay
This colorimetric assay measures the activity of specific caspases.
-
Procedure:
-
Lyse the this compound-treated and control HCT-116 cells.
-
Quantify the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the specific caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Determine the caspase activity relative to the control.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound-induced caspase-dependent apoptosis in colon cancer cells.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound in colon cancer cells.
Evaluating the Neuroprotective Potential of Artemetin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the neuroprotective effects of Artemetin, a flavonoid with demonstrated therapeutic potential. This document outlines detailed protocols for key in vitro and in vivo experiments, summarizes quantitative data from relevant studies, and visualizes the critical signaling pathways involved in its mechanism of action.
Introduction to this compound's Neuroprotective Activity
This compound and its parent compounds, such as Artemisinin, have emerged as promising agents for combating neurodegenerative diseases.[1][2] Research indicates that their neuroprotective effects are multifaceted, primarily involving the modulation of key signaling pathways that govern cell survival, inflammation, and oxidative stress.[1][2] this compound has been shown to protect neuronal cells from various insults, including those induced by toxins like 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+), and glutamate.[3][4][5] Its ability to cross the blood-brain barrier further enhances its therapeutic potential for neurological disorders.[3][4]
In Vitro Models for Assessing Neuroprotection
The human neuroblastoma cell line SH-SY5Y is a cornerstone for in vitro neuroprotection studies due to its ability to differentiate into a more mature neuronal phenotype, expressing markers of dopaminergic neurons.[6][7] Other commonly used cell lines include rat pheochromocytoma (PC12) and mouse hippocampal (HT-22) cells.[3][4]
Quantitative Data Summary: In Vitro Studies
The following table summarizes the effective concentrations of this compound and related compounds in various in vitro neuroprotection assays.
| Cell Line | Neurotoxin | This compound/Derivative Concentration | Observed Effect | Reference |
| PC12 | 6-OHDA (100 µM) | Artemisinin (6.25 µM) | Significantly attenuated cell viability loss and reduced LDH release. | [5] |
| SH-SY5Y | MPP+ | Artemisinin (up to 40 µM) | Increased cell viability and reduced oxidative stress. | [8] |
| HT-22 | Glutamate | Artemisinin (25 µM) | Prevented neuronal cell death by activating the Akt signaling pathway. | [4][9] |
| PC12 | Sodium Nitroprusside (SNP) | Artemisinin | Suppressed SNP-induced cell death. | [10] |
| SH-SY5Y | Aβ₁₋₄₂ | Artemisinin (12.5 µM) | Promoted cell survival, reduced ROS accumulation, and caspase activation. | [11] |
| SH-SY5Y | MG132 (1 µM) | Artemisinin | Demonstrated a protective effect against endoplasmic reticulum (ER) stress. | [3][12] |
Experimental Workflow: In Vitro Neuroprotection Assay
A typical workflow for assessing the neuroprotective effects of this compound in vitro is depicted below.
References
- 1. Repurposing artemisinins as neuroprotective agents: a focus on the PI3k/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Artemisinin Prevents Glutamate-Induced Neuronal Cell Death Via Akt Pathway Activation [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. accegen.com [accegen.com]
- 7. benchchem.com [benchchem.com]
- 8. Artemisinin attenuated oxidative stress and apoptosis by inhibiting autophagy in MPP+-treated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinin Prevents Glutamate-Induced Neuronal Cell Death Via Akt Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artemisinin conferred ERK mediated neuroprotection to PC12 cells and cortical neurons exposed to sodium nitroprusside-induced oxidative insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Artemisinin Improved Neuronal Functions in Alzheimer's Disease Animal Model 3xtg Mice and Neuronal Cells via Stimulating the ERK/CREB Signaling Pathway [aginganddisease.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Artemetin Solubility for In Vivo Experiments
Welcome to the technical support center for improving the solubility of Artemetin in your in vivo research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful experimental outcomes.
Frequently Asked questions (FAQs)
Q1: Why is this compound solubility a concern for in vivo experiments?
This compound, a promising flavonoid with various pharmacological activities, exhibits poor aqueous solubility. This characteristic can lead to low bioavailability, erratic absorption, and consequently, unreliable and difficult-to-interpret results in in vivo studies. Achieving adequate and consistent concentrations in systemic circulation is crucial for evaluating its therapeutic efficacy.
Q2: What are the primary methods to improve this compound's solubility?
Several strategies can be employed to enhance the solubility of this compound for in vivo administration. These include:
-
Co-solvency: Using a mixture of a primary solvent (like water or saline) with one or more water-miscible organic solvents.
-
Formulation with Excipients: Utilizing agents like surfactants and polymers to improve wetting and dispersibility.
-
Advanced Drug Delivery Systems:
-
Solid Dispersions: Dispersing this compound in a solid polymer matrix to enhance its dissolution rate.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity to increase its aqueous solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Creating a lipid-based formulation that forms a fine emulsion in the gastrointestinal tract, improving absorption.
-
Q3: Can I use DMSO to dissolve this compound for my animal studies?
Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent that can dissolve this compound. However, its use in in vivo studies should be approached with caution due to potential toxicity at higher concentrations. It is crucial to keep the final concentration of DMSO in the administered formulation as low as possible, typically below 10%, and to include a vehicle-only control group in your experiment to account for any effects of the solvent itself. The solubility of the related compound, artemisinin, in DMSO is approximately 103.7 mg/mL at 20°C[1][2].
Q4: My this compound formulation precipitates upon dilution for my in vivo experiment. What can I do?
Precipitation upon dilution is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Optimize Solvent Ratio: If using a co-solvent system, you may need to adjust the ratio of the organic solvent to the aqueous phase.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween 80, can help to stabilize the formulation and prevent precipitation.
-
Consider Advanced Formulations: If simple solvent systems fail, more advanced techniques like solid dispersions, cyclodextrin complexes, or SEDDS are recommended to achieve a stable, soluble formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound does not fully dissolve in the chosen solvent. | The concentration of this compound exceeds its solubility limit in the solvent. | - Increase the volume of the solvent.- Gently warm the solution (ensure this compound is stable at the elevated temperature).- Switch to a stronger solvent or a co-solvent system (e.g., DMSO/saline, PEG 400/water). |
| Precipitation occurs after administration to the animal (e.g., via oral gavage). | The formulation is not stable in the physiological environment of the GI tract. | - This is a strong indication that a more robust formulation is needed. Consider developing a solid dispersion, cyclodextrin inclusion complex, or a self-emulsifying drug delivery system (SEDDS) to improve in vivo stability and absorption. |
| Inconsistent results between animals in the same treatment group. | Variable absorption due to poor solubility and formulation instability. | - Improve the formulation to ensure consistent solubilization and absorption. A well-formulated SEDDS can significantly reduce variability. |
| Signs of toxicity in the vehicle control group. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high. | - Reduce the concentration of the organic solvent in the vehicle. Aim for the lowest effective concentration.- Explore less toxic solvents or advanced formulation strategies that require minimal or no harsh solvents. |
Quantitative Data: Solubility of Related Artemisinin Compounds
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides data for the structurally related and well-studied compound, Artemisinin. This information can serve as a useful starting point for solvent selection.
| Solvent | Solubility of Artemisinin (mg/mL) | Reference |
| Dimethyl sulfoxide (DMSO) | 103.7 (at 20°C) | [1][2] |
| Ethanol (B145695) | ~16 (for Artemether) | [3] |
| Polyethylene (B3416737) glycol 4000 (12% solution) | 1 | [1][4] |
| Propylene Glycol | 0.6 (at 20°C) | [1][2] |
Note: The solubility of this compound may differ from that of Artemisinin due to structural variations.
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
This method aims to disperse this compound in a hydrophilic polymer matrix to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Soluplus®
-
Ethanol
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Determine the desired ratio of this compound to polymer (e.g., 1:4 w/w).
-
Dissolve both this compound and the polymer in a sufficient volume of ethanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the ethanol using a rotary evaporator at approximately 40-50°C until a solid film is formed on the flask wall.
-
Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
The resulting powder can be suspended in an appropriate aqueous vehicle for in vivo administration.
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex
This protocol describes the formation of an inclusion complex to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the suspension at room temperature for 48-72 hours, protected from light.
-
After stirring, filter the suspension to remove the undissolved this compound.
-
Freeze the resulting clear solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
The complex can be readily dissolved in water or saline for in vivo experiments.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol outlines the preparation of a lipid-based formulation for enhanced oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Oleic acid, Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL, Tween 80)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
Procedure:
-
Screen for suitable excipients by determining the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Based on the solubility studies, select the components for the SEDDS formulation.
-
Prepare the SEDDS by accurately weighing the oil, surfactant, and co-surfactant in a glass vial. A common starting point is a ratio of 40% oil, 40% surfactant, and 20% co-surfactant.
-
Vortex the mixture until a clear, homogenous solution is formed.
-
Dissolve the desired amount of this compound in the SEDDS formulation with gentle heating and vortexing if necessary.
-
The final this compound-loaded SEDDS can be administered directly via oral gavage. Upon contact with gastrointestinal fluids, it will spontaneously form a fine emulsion.
Visualizations
References
Technical Support Center: Troubleshooting Artemetin Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the instability of Artemetin in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound in aqueous solutions?
A1: this compound, a flavonoid derived from plants like Artemisia annua, presents two primary challenges for researchers: low aqueous solubility and instability in aqueous environments. Like many flavonoids, this compound is poorly soluble in water, which can lead to precipitation in buffers and cell culture media. Furthermore, its chemical structure is susceptible to degradation under certain conditions, affecting the accuracy and reproducibility of experimental results.
Q2: What factors contribute to the degradation of this compound in aqueous solutions?
A2: The stability of this compound and related compounds in aqueous solutions is influenced by several factors:
-
pH: this compound's stability is pH-dependent. While specific data for this compound is limited, related artemisinin (B1665778) compounds show varying degradation rates at different pH values. For instance, artesunate (B1665782) is known to be unstable in aqueous solutions, with its degradation rate being affected by the pH of the medium.
-
Temperature: Higher temperatures generally accelerate the degradation of artemisinin and its derivatives. For optimal stability, it is recommended to prepare and store this compound solutions at low temperatures.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of flavonoids. Therefore, it is crucial to protect this compound solutions from light.
-
Presence of Metal Ions: The presence of certain metal ions, such as iron, can catalyze the degradation of artemisinin-related compounds.
Q3: How can I improve the solubility of this compound for my experiments?
A3: To overcome the poor aqueous solubility of this compound, several strategies can be employed:
-
Use of Organic Solvents: The most common approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Stepwise Dilution: When diluting the stock solution into your aqueous experimental medium (e.g., cell culture media), it is crucial to do so in a stepwise manner to avoid "solvent shock" and precipitation. Adding the stock solution drop-by-drop into the pre-warmed medium while gently mixing is recommended.
-
Formulation with Solubilizing Agents: For some applications, the use of solubilizing agents like cyclodextrins can enhance the aqueous solubility of poorly soluble compounds by forming inclusion complexes.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Cloudy or turbid appearance of the cell culture medium after adding this compound.
-
Visible particulate matter or crystals in the culture vessel upon microscopic examination.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | This compound is inherently hydrophobic and can precipitate when transferred from an organic stock solution to an aqueous medium. | Prepare a high-concentration stock solution in 100% DMSO. When diluting, add the stock solution dropwise into pre-warmed (37°C) cell culture medium while gently vortexing to ensure rapid dispersal. |
| Solvent Shock | Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out of solution. | Perform a stepwise dilution. For example, first dilute a 50 mM stock in DMSO to 10 mM and then to 1 mM in DMSO before making the final dilution in the aqueous medium. |
| High Final Concentration | The desired experimental concentration may exceed the solubility limit of this compound in the cell culture medium. | Determine the maximum soluble concentration of this compound in your specific medium by preparing a serial dilution and observing for precipitation. |
| Temperature Effects | Adding a cold stock solution to warm media can decrease solubility. | Ensure both the stock solution aliquot and the cell culture medium are at the appropriate temperature (e.g., 37°C for cell-based assays) before mixing. |
| Media Components Interaction | Components in the cell culture medium, such as salts and proteins, may interact with this compound, reducing its solubility. | If possible, test the solubility of this compound in different types of cell culture media to identify one that is more compatible. |
Issue 2: Inconsistent or Non-reproducible Experimental Results
Symptoms:
-
High variability in biological readouts (e.g., cell viability, signaling pathway modulation) between replicate experiments.
-
Loss of compound activity over the duration of the experiment.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Degradation of this compound | This compound may be degrading in the aqueous experimental conditions (e.g., due to pH, temperature, or light exposure). | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Protect all solutions from light by using amber tubes or wrapping containers in foil. Maintain a stable, physiological pH in your experiments. |
| Inaccurate Concentration | Precipitation of this compound can lead to a lower effective concentration of the compound in solution than intended. | After preparing the final working solution, centrifuge it briefly and visually inspect for any pellet. Use the supernatant for your experiments to ensure you are working with the soluble fraction. |
| Stock Solution Degradation | The this compound stock solution may have degraded over time due to improper storage. | Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Periodically check the purity of the stock solution using HPLC if possible. |
Data Presentation
Table 1: Solubility of Artemisinin and its Derivatives in Various Solvents
Note: Specific quantitative solubility data for this compound is limited. The following data for related compounds can be used as a general guide.
| Compound | Solvent | Solubility |
| Artemisinin | DMSO | ~103.7 mg/mL |
| Artemisinin | Ethanol | Data varies, but generally soluble |
| Artemether | Ethanol | ~16 mg/mL |
| Artemether | DMSO | ~10 mg/mL |
| Artesunate | Distilled Water | ~1.40 mg/mL |
| Artesunate | Phosphate Buffer (pH 6.8) | ~6.59 mg/mL[1][2][3] |
Table 2: Stability of Artemisinin Derivatives in Aqueous Solutions
Note: This data provides an indication of the stability of the core artemisinin structure in aqueous environments.
| Compound | Condition | Half-life / Degradation |
| Artemisinin | Aqueous solution with β-Cyclodextrin | ~15% degradation after 60 days |
| Artemisinin | Aqueous solution without cyclodextrin | ~66% degradation after 60 days[4][5][6] |
| Artesunate | Aqueous solution (pH 7.4, 23°C) | Half-life of ~10 hours[3] |
| Artesunate | Aqueous solution (pH 1.2) | Half-life of ~26 minutes[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for in vitro experiments while minimizing precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 50 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 50 mM concentration.
-
Vortex thoroughly to dissolve the powder. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (e.g., 100 µM in Cell Culture Medium):
-
Pre-warm the cell culture medium to 37°C.
-
Thaw a single aliquot of the 50 mM this compound stock solution.
-
Stepwise Dilution:
-
Prepare an intermediate dilution by adding a small volume of the 50 mM stock to fresh DMSO (e.g., 2 µL of 50 mM stock into 98 µL of DMSO to get a 1 mM intermediate stock).
-
Add the required volume of the 1 mM intermediate stock solution dropwise to the pre-warmed cell culture medium while gently vortexing (e.g., 10 µL of 1 mM stock into 990 µL of medium for a 10 µM final concentration).
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Protocol 2: HPLC Method for Assessing this compound Stability
Objective: To monitor the degradation of this compound in an aqueous solution over time using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a UV or DAD/PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
This compound standard
-
Aqueous buffer of desired pH
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the aqueous buffer to be tested at a known concentration.
-
Divide the solution into several amber vials and store them under the desired stress conditions (e.g., specific temperature and light exposure).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the vials for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for flavonoids is a gradient of acidified water (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Flavonoids generally have absorption maxima between 240-285 nm and 300-400 nm. A photodiode array (PDA) detector is ideal for monitoring multiple wavelengths.
-
Injection Volume: 10-20 µL.
-
Inject the samples onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in cell-based assays.
Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.
Caption: this compound enhances GABA signaling by targeting Gephyrin.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. A rapid stability-indicating, fused-core HPLC method for simultaneous determination of β-artemether and lumefantrine in anti-malarial fixed dose combination products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Artemetin Extraction from Artemisia annua
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of artemetin from Artemisia annua.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound yield low when using an extraction protocol optimized for artemisinin (B1665778)?
A1: Protocols optimized for artemisinin, a sesquiterpene lactone, are often suboptimal for extracting this compound, a polymethoxylated flavonoid. Artemisinin is less polar and is efficiently extracted with non-polar solvents like hexane (B92381) or through methods like supercritical CO2 extraction. In contrast, flavonoids like this compound have different solubility profiles. For instance, aqueous extraction methods like tea infusions, which can be effective for artemisinin, result in very poor extraction of this compound, with yields reported to be undetectable in some cases.[1]
Q2: What are the recommended solvents for extracting this compound?
A2: A sequential extraction approach using solvents of increasing polarity is recommended to separate less polar compounds (like artemisinin and waxes) from the more polar flavonoids. A common strategy involves an initial extraction with a non-polar solvent like hexane to remove artemisinin and other lipids, followed by extraction with a more polar solvent like diethyl ether, chloroform, or ethyl acetate (B1210297) to isolate this compound and other flavonoids. One study on a related Artemisia species reported achieving up to 98% purity of this compound using a sequential hexane and diethyl ether extraction.
Q3: How stable is this compound after extraction?
A3: this compound has been shown to be unstable at room temperature.[1] One study noted a significant decline in the concentration of a similar flavonoid, casticin (B192668), after 24 hours of storage at room temperature.[1] Therefore, it is crucial to process extracts promptly or store them at low temperatures (e.g., -20°C or -80°C) and protect them from light to minimize degradation.
Q4: Can I use high temperatures to improve extraction efficiency?
A4: While moderate heating can enhance extraction kinetics, high temperatures should be avoided. This compound has a melting point of 160°C, and prolonged exposure to high temperatures can lead to thermal degradation. It is advisable to use extraction methods that operate at or near room temperature, such as maceration or sonication, or to use controlled heating with methods like Soxhlet extraction, ensuring the temperature does not exceed the stability limits of the compound.
Q5: What analytical method is suitable for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for the accurate quantification of this compound.[2] This technique allows for the separation of this compound from other co-extracted compounds, ensuring accurate measurement. A validated HPLC method is essential for reliable quantification to optimize and compare different extraction protocols.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound from Artemisia annua.
Problem 1: Low or No Detectable this compound in the Extract
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Selection: Using highly non-polar solvents (e.g., hexane alone) or highly polar solvents (e.g., water) may result in poor this compound recovery. | Employ a sequential extraction strategy. First, use a non-polar solvent like hexane to remove interfering non-polar compounds. Then, extract the plant residue with a medium-polarity solvent such as diethyl ether, chloroform, or ethyl acetate to solubilize the this compound. |
| This compound Degradation: The compound is known to be unstable at room temperature. | Process the extract immediately after extraction. If storage is necessary, store it in an airtight, light-protected container at low temperatures (-20°C or below). Avoid prolonged exposure to light and ambient temperatures. |
| Suboptimal Extraction Method: Methods designed for other compounds, like aqueous infusions for artemisinin, are ineffective for this compound. | Utilize methods suitable for flavonoids, such as maceration with agitation, ultrasound-assisted extraction (sonication), or Soxhlet extraction with appropriate solvents and temperature control. |
| Incorrect Plant Material: The concentration of this compound can vary depending on the plant cultivar, age, and growing conditions. | Ensure you are using a cultivar of Artemisia annua known to have a significant this compound content. Analyze a sample of the raw material to confirm the presence of this compound before large-scale extraction. |
Problem 2: Co-extraction of Impurities
| Possible Cause | Recommended Solution |
| Single Solvent Extraction: Using a single solvent can lead to the co-extraction of a wide range of compounds with similar polarities. | Implement a multi-step extraction or a liquid-liquid partitioning to separate compounds based on their polarity differences. For example, a hexane extract can be partitioned against a more polar solvent like acetonitrile (B52724) to separate different classes of compounds. |
| Presence of Pigments and Waxes: Chlorophyll and other pigments, as well as plant waxes, are common impurities in plant extracts. | An initial extraction with a non-polar solvent like hexane will remove many waxes. Further purification can be achieved using column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) to separate this compound from pigments and other impurities. |
Data Presentation
While direct comparative studies on this compound yield from Artemisia annua with various solvents are limited in the literature, the following table summarizes the suitability of different solvents based on the polarity and known extraction behavior of polymethoxylated flavonoids.
Table 1: Qualitative Comparison of Solvents for this compound Extraction
| Solvent | Polarity | Expected this compound Yield | Notes |
| Water (Infusion) | High | Very Low / Undetectable | Proven to be ineffective for this compound extraction.[1] |
| Hexane | Non-polar | Low | Primarily extracts non-polar compounds like artemisinin and waxes. Useful for initial defatting. |
| Diethyl Ether | Low-Medium | Good to High | Has been shown to be effective in extracting this compound from Artemisia species. |
| Chloroform | Medium | Good to High | A good candidate for extracting polymethoxylated flavonoids. |
| Ethyl Acetate | Medium | Good | A commonly used solvent for flavonoid extraction. |
| Ethanol / Methanol | High | Moderate to Good | May co-extract a wider range of polar compounds, requiring further purification. |
Experimental Protocols
Protocol 1: Sequential Maceration for this compound Extraction
This protocol is based on the principle of using solvents of varying polarity to first remove non-polar compounds and then extract the desired polymethoxylated flavonoids.
Materials:
-
Dried and powdered leaves of Artemisia annua
-
n-Hexane (analytical grade)
-
Diethyl ether (analytical grade)
-
Erlenmeyer flasks
-
Orbital shaker
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Defatting Step:
-
Weigh 100 g of dried, powdered Artemisia annua leaves and place them in a 1 L Erlenmeyer flask.
-
Add 500 mL of n-hexane to the flask.
-
Seal the flask and place it on an orbital shaker at room temperature for 24 hours.
-
Filter the mixture through a Büchner funnel to separate the plant material from the hexane extract. The hexane extract will contain artemisinin and other non-polar compounds.
-
Wash the plant residue with an additional 100 mL of n-hexane and filter again.
-
Air-dry the plant residue to remove any remaining hexane.
-
-
This compound Extraction:
-
Transfer the defatted plant residue to a clean 1 L Erlenmeyer flask.
-
Add 500 mL of diethyl ether to the flask.
-
Seal the flask and place it on an orbital shaker at room temperature for 24 hours.
-
Filter the mixture to separate the diethyl ether extract from the plant residue.
-
Wash the residue with an additional 100 mL of diethyl ether and combine the filtrates.
-
-
Concentration:
-
Concentrate the diethyl ether extract using a rotary evaporator at a temperature not exceeding 40°C until a crude this compound-rich extract is obtained.
-
Further purification can be performed using column chromatography.
-
Mandatory Visualizations
Caption: Workflow for the sequential extraction of this compound from Artemisia annua.
Caption: Decision tree for troubleshooting low this compound extraction yields.
References
- 1. The flavonoids casticin and this compound are poorly extracted and are unstable in an Artemisia annua tea infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of artemisinin and flavonoids of several extracts of Artemisia annua L. obtained from a commercial sample and a selected cultivar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
How to minimize Artemetin cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Artemetin. The focus is on understanding and minimizing its cytotoxic effects on normal cells while maximizing its efficacy against cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's selective cytotoxicity towards cancer cells?
Artemisinin (B1665778) and its derivatives, including this compound, exhibit selective toxicity primarily due to the difference in iron metabolism between cancer cells and normal cells. The key mechanism involves the following steps:
-
Iron Uptake: Cancer cells have a high proliferation rate, which demands a greater amount of iron compared to normal cells.[1] Consequently, they often overexpress transferrin receptors on their surface to facilitate increased iron uptake.[1][2]
-
Activation by Iron: this compound's chemical structure contains an endoperoxide bridge (–C–O–O–C–).[1] This bridge is crucial for its cytotoxic activity.[3] Intracellular ferrous iron (Fe²⁺) cleaves this bridge, generating highly reactive carbon-centered free radicals.[1][4][5][6]
-
Induction of Oxidative Stress & Cell Death: These free radicals induce significant oxidative stress, damage essential cellular macromolecules, and trigger cell death pathways, including apoptosis and ferroptosis.[3][5][7]
Normal cells, having lower iron concentrations and better-regulated iron metabolism, are significantly less susceptible to this activation mechanism, which explains this compound's selective action.[1]
Q2: I am observing significant cytotoxicity in my normal cell line with this compound treatment. What are the potential causes?
Observing high toxicity in normal cells can be unexpected but may arise from several factors:
-
High Dosage or Prolonged Exposure: this compound's cytotoxic effects are dose and time-dependent.[1] Concentrations that are effective against sensitive cancer lines might be toxic to normal cells over extended incubation periods.
-
Cell Line Specifics: Some normal cell lines may have naturally higher metabolic rates or intracellular iron content than others, making them more susceptible.
-
In Vitro vs. In Vivo Conditions: Standard cell culture media may have compositions (e.g., high iron content) that don't accurately reflect the physiological environment, potentially increasing the sensitivity of normal cells.[7][8]
-
Compound Purity and Solvent Effects: Ensure the purity of the this compound used. The solvent (like DMSO) itself can be toxic at concentrations exceeding 0.5%.[9]
Q3: How can I experimentally enhance the selectivity of this compound for cancer cells over normal cells?
To increase the therapeutic window, you can manipulate the iron-dependent mechanism:
-
Iron Supplementation: Pre-treating cells with a source of iron, such as holotransferrin (transferrin-bound iron) or ferrous sulfate, can increase the intracellular iron pool.[2][10] This will preferentially sensitize iron-avid cancer cells to this compound, enhancing its selective cytotoxicity.[2][3]
-
Heme Synthesis Modulation: Stimulating the heme synthesis pathway with precursors like aminolevulinic acid can also increase the intracellular heme pool, which is a potent activator of this compound, thereby increasing its cytotoxicity in cancer cells.[3][10]
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents can allow for lower, less toxic doses of each drug. Some studies have explored combinations with drugs like vincristine.[1]
Q4: Are there advanced drug delivery strategies to minimize systemic toxicity?
Yes, nanotechnology-based drug delivery systems are being explored to improve the therapeutic index of this compound and its derivatives.[11] These strategies aim to:
-
Increase Bioavailability: Overcome the poor water solubility and short half-life of this compound.[11]
-
Targeted Delivery: Encapsulating this compound in nanoparticles (e.g., polymeric, lipid-based) or conjugating it to targeting ligands (like transferrin) can enhance its accumulation in tumor tissues while sparing normal tissues.[11][12][13][14] This targeted approach reduces systemic exposure and minimizes side effects.[11][13]
Troubleshooting Guides
Issue 1: High and Unexplained Cytotoxicity in Normal Control Cells
| Potential Cause | Troubleshooting Step | Recommended Action |
| Concentration Too High | Titrate this compound Concentration | Perform a dose-response experiment on both your normal and cancer cell lines to determine the optimal concentration that maximizes cancer cell death while minimizing normal cell toxicity. |
| Extended Incubation Time | Optimize Treatment Duration | Run a time-course experiment (e.g., 24, 48, 72 hours) to find the shortest incubation time required to achieve the desired effect in cancer cells.[1] |
| Solvent Toxicity | Check Final Solvent Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium does not exceed 0.5%.[9] Run a "vehicle-only" control to assess its specific toxicity. |
| Contamination | Culture Sterility Check | Test your cell cultures for mycoplasma or other microbial contamination, which can stress cells and increase their sensitivity to drugs. |
dot
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency. A lower IC₅₀ value indicates higher cytotoxicity. The following table summarizes IC₅₀ values from various studies, demonstrating the differential sensitivity of cancer cells versus normal cells to artemisinin and its derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Insight | Reference |
| Artemisinin | P815 (Murine Mastocytoma) | 12 | Human PBMC | No cytotoxic effect observed at concentrations toxic to cancer cells | High selectivity for P815 cells. | [1] |
| Artemisinin | BSR (Hamster Kidney Adenocarcinoma) | 52 | Human PBMC | No cytotoxic effect observed at concentrations toxic to cancer cells | Lower sensitivity compared to P815, but still selective over normal cells. | [1] |
| Artemisinin | HeLa, SiHa (Cervical Cancer) | Higher cytotoxicity | GM0639 (Normal Fibroblast) | Lower cytotoxicity | Artemisinin showed higher cytotoxicity in cervical cancer cell lines than in the normal cell line. | [15] |
| Artemisinin & Dihydroartemisinin (DHA) | SW480, SW620 (Colon Cancer) | 0.14 - 0.69 (with LA & TRFi) | HaCaT (Noncancerous Keratinocytes) | No cytotoxic effect observed | High selectivity observed in a physiologically relevant medium containing linoleic acid (LA) and holotransferrin (TRFi). | [7][8] |
| Various Artemisia turanica Extracts | K562, HL-60 (Leukemia) | 69 - 104 (CH₂Cl₂ extract) | J774 (Normal Macrophages) | Limited adverse effect | The CH₂Cl₂ extract showed the most potent and selective anti-proliferative effect on cancer cells. | [16] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]
Materials:
-
Cells (normal and cancer lines)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells for a "vehicle control" (medium with the highest concentration of DMSO used, ≤0.5%) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9] Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[9] Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
dot
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Assessing Cytotoxicity using LDH Release Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis (membrane damage), into the culture supernatant.
Materials:
-
Cells and treatment setup (as in MTT assay)
-
96-well plates (opaque-walled recommended)
-
Commercially available LDH Cytotoxicity Assay Kit (contains Lysis Solution, Substrate Mix, etc.)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Prepare Controls: Include the following controls on your plate:
-
Untreated Control: Cells with medium only (measures spontaneous LDH release).
-
Vehicle Control: Cells with medium + solvent.
-
Maximum LDH Release Control: Treat cells with the 10X Lysis Solution provided in the kit for 45 minutes before measurement.
-
Medium Background Control: Medium only, no cells.
-
-
Sample Collection: After the incubation period, carefully transfer a set amount of supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the Stop Solution from the kit to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Signaling Pathway Visualization
dot
Caption: this compound's iron-dependent selective cytotoxicity pathway.
References
- 1. Differential Effect of Artemisinin Against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of cytotoxicity of artemisinins toward cancer cells by ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanism of Action of Artemisinin—The Debate Continues [mdpi.com]
- 4. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Heme Mediates Cytotoxicity from Artemisinin and Serves as a General Anti-Proliferation Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in nano-drug delivery of artemisinin and its derivatives: towards to use in immunomodulatory approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of cytotoxicity of artemisinin toward cancer cells by transferrin-mediated carbon nanotubes nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of artemether toxicity on single cardiomyocytes and protective effect of nanoencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced delivery of artemisinin and its analogues to cancer cells by their adducts with human serum transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective radiosensitization of human cervical cancer cells and normal cells by artemisinin through the abrogation of radiation-induced G2 block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic and Apoptotic Effects of Different Extracts of Artemisia turanica Krasch. on K562 and HL-60 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing Oral Bioavailability of Polymethoxylated Flavones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the poor oral bioavailability of polymethoxylated flavones (PMFs).
Frequently Asked Questions (FAQs)
Q1: Why do polymethoxylated flavones (PMFs) exhibit poor oral bioavailability?
A1: The poor oral bioavailability of PMFs, such as nobiletin (B1679382) and tangeretin (B192479), is primarily attributed to two main factors:
-
Low Aqueous Solubility: PMFs are highly lipophilic compounds with poor water solubility. This limits their dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption, PMFs undergo significant metabolism in the gut wall and liver, primarily by cytochrome P450 enzymes. This rapid breakdown reduces the amount of active compound that reaches systemic circulation.
Q2: What are the most common strategies to improve the oral bioavailability of PMFs?
A2: Several formulation strategies have been developed to overcome the challenges of poor solubility and extensive metabolism. The most promising approaches include:
-
Nanoformulations: Reducing the particle size of PMFs to the nanometer range can significantly increase their surface area, leading to enhanced dissolution rates and improved absorption. Common nanoformulation approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PMF in a carrier matrix in an amorphous (non-crystalline) state prevents recrystallization and improves solubility.
-
Nanoemulsions: Encapsulating the PMF within the oil droplets of an oil-in-water nanoemulsion can protect it from degradation and facilitate its transport across the intestinal epithelium.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like PMFs, offering controlled release and improved stability.
-
-
Co-administration with Bio-enhancers: Certain compounds can be co-administered with PMFs to improve their absorption. For example, some dietary lipids can aid in the formation of mixed micelles in the intestine, which can increase the solubilization and subsequent absorption of PMFs.
Q3: Which PMF, nobiletin or tangeretin, generally shows better oral bioavailability?
A3: Studies suggest that nobiletin has approximately ten-fold higher absorption compared to tangeretin when administered at the same oral dose.[1] This is an important consideration when selecting a PMF for a particular application and when designing formulation strategies.
Troubleshooting Guides
Issue 1: Low Bioavailability Despite Using a Nanoformulation
| Potential Cause | Troubleshooting/Optimization Steps |
| Suboptimal Formulation Parameters | - Nanoemulsions: Screen different oils to find one with higher solubilizing capacity for the PMF. Optimize the surfactant-to-oil ratio to ensure the formation of small, stable droplets. Consider the use of biopolymer additives like Hydroxypropyl Methylcellulose (HPMC), which has been shown to increase the bioaccessibility of tangeretin from around 36% to 90%.[2][3] - Solid Lipid Nanoparticles (SLNs): Experiment with different solid lipids and surfactants. Consider preparing Nanostructured Lipid Carriers (NLCs) by incorporating a liquid lipid into the solid lipid matrix to potentially improve drug loading and stability.[4] |
| Particle Aggregation | - Ensure sufficient surfactant concentration to provide adequate electrostatic or steric stabilization. - For SLNs, high lipid concentrations can sometimes lead to aggregation. Try reducing the lipid concentration. |
| Low Encapsulation Efficiency | - Nanoemulsions: Ensure the temperature during formulation is sufficient to keep the PMF dissolved in the oil phase to prevent precipitation. - SLNs: Reduce the initial drug loading concentration if you observe poor encapsulation. |
| In Vivo Instability | - The nanoformulation may not be stable in the harsh environment of the gastrointestinal tract. Consider incorporating protective polymers or coatings. |
Issue 2: Difficulty in Quantifying PMFs in Plasma Samples
| Potential Cause | Troubleshooting/Optimization Steps |
| Poor Extraction Recovery | - Optimize the sample preparation method. For PMFs, both protein precipitation (e.g., with acetonitrile (B52724) or methanol) and liquid-liquid extraction (e.g., with ethyl acetate) are commonly used.[5][6] - Ensure the pH of the sample is optimized for the extraction of your specific PMF. |
| Low Sensitivity in LC-MS/MS | - Use a sensitive mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. - Optimize the ionization source parameters (e.g., electrospray voltage, gas flows, temperature). PMFs are often analyzed in positive ion mode. - Use a suitable internal standard for accurate quantification. |
| Matrix Effects | - Matrix effects from plasma components can suppress or enhance the ionization of the analyte. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked plasma with that in a neat solution. - If significant matrix effects are observed, consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE). |
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing the bioavailability of PMFs.
Table 1: Bioavailability Enhancement of Nobiletin with Amorphous Solid Dispersion (ASD)
| Formulation | Fold Increase in Bioavailability (Compared to Crystalline Nobiletin) | Reference |
| Nobiletin/HPC-SSL ASD (Freeze-dried) | 18-fold | [7] |
| Nobiletin/SD (Wet-milled) | 13-fold | [8] |
Table 2: Bioavailability Enhancement of Tangeretin with an Emulsion-Based Delivery System
| Formulation | Fold Increase in Plasma Concentration (Compared to Crude Tangeretin Oil Suspension) | Reference |
| Whey Protein-Stabilized Emulsion | 4-fold | [2] |
| Whey Protein-Stabilized Emulsion with HPMC | 20-fold | [2] |
Experimental Protocols
Protocol 1: Preparation of Tangeretin Solid Lipid Nanoparticles (SLNs)
Materials:
-
Tangeretin
-
Solid lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Tween 80)
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Preparation of Lipid Phase: Melt the glyceryl monostearate by heating it to 5-10°C above its melting point. Add tangeretin to the molten lipid and stir until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve Tween 80 in deionized water and heat it to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at high speed for a few minutes.
-
Nano-emulsification: Subject the pre-emulsion to probe sonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
Protocol 2: In Vivo Pharmacokinetic Study of a PMF Formulation in Rats
Materials:
-
Male Sprague-Dawley rats (240-260 g)
-
PMF formulation
-
Vehicle control
-
Gavage needles
-
Heparinized tubes for blood collection
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the PMF formulation or vehicle control orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.5 mL) from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 3: LC-MS/MS Quantification of Nobiletin and Tangeretin in Rat Plasma
Materials:
-
Rat plasma samples
-
Acetonitrile
-
Formic acid
-
Nobiletin and Tangeretin standards
-
Internal standard (e.g., a structurally similar flavonoid not present in the sample)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex vigorously for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate the proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
LC Separation:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate nobiletin and tangeretin.
-
-
MS/MS Detection:
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tangeretin Inhibits IL-12 Expression and NF-κB Activation in Dendritic Cells and Attenuates Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of tangeretin as an activator of nuclear factor erythroid 2-related factor 2/antioxidant response element pathway in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Assay Interference from Co-extracted Flavonoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues of assay interference caused by co-extracted flavonoids during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are flavonoids and why do they interfere with biochemical assays?
A1: Flavonoids are a diverse group of polyphenolic compounds naturally found in plants.[1] Their inherent antioxidant and redox properties, ability to chelate metals, and potential for autofluorescence can lead to significant interference in a variety of biochemical and cell-based assays.[2][3] This interference can manifest as either false positive or false negative results, leading to misinterpretation of experimental data.
Q2: Which common laboratory assays are most susceptible to interference from flavonoids?
A2: Several widely used assays are prone to flavonoid interference. These include:
-
Protein Quantification Assays: Colorimetric assays like the Bicinchoninic acid (BCA) and Lowry assays are particularly susceptible. Flavonoids can reduce Cu²⁺ to Cu¹⁺, which is a key step in these assays, leading to an overestimation of protein concentration.[4][5][6]
-
Enzyme Assays: Flavonoids can directly inhibit enzymes, such as peroxidases, which are used in commercially available kits for measuring free fatty acids, triglycerides, cholesterol, and glucose.[7][8] This results in erroneously low measurements of the target analytes.
-
Cell Viability Assays: Assays that rely on the metabolic reduction of tetrazolium salts, like MTT and XTT, can be affected. The reducing properties of flavonoids can lead to the conversion of these salts to formazan (B1609692), independent of cell viability, causing a false positive signal.[9]
-
High-Throughput Screening (HTS) Assays: In HTS, flavonoids are often identified as Pan-Assay Interference Compounds (PAINS) due to their promiscuous activity across multiple assays.[3][10] They can interfere through various mechanisms including autofluorescence and direct inhibition of reporter enzymes like luciferase.[11][12]
Q3: My protein concentration seems unexpectedly high after treating my cell lysate with a flavonoid-rich extract. What could be the cause?
A3: This is a common issue when using BCA or Lowry protein assays with samples containing flavonoids. The phenolic structure of many flavonoids allows them to reduce the copper ions in the assay reagents, mimicking the reaction of proteins.[4] This leads to an inflated colorimetric signal and a significant overestimation of the actual protein concentration.[5] The degree of interference is dependent on the concentration and structure of the flavonoid, with a higher number of hydroxyl groups often correlating with greater interference.[4][5]
Q4: I am observing a decrease in the levels of free fatty acids and triglycerides in my samples after flavonoid treatment, but I suspect interference. How can I confirm this?
A4: Many commercial kits for measuring free fatty acids and triglycerides utilize a peroxidase-based final detection step.[7] Flavonoids are known inhibitors of peroxidase activity.[7] To confirm interference, you can run a control experiment by spiking a known concentration of your flavonoid of interest into a standard sample and measuring the analyte levels. A dose-dependent decrease in the measured concentration would suggest interference.[7]
Q5: My cell viability assay (e.g., MTT) is showing increased viability with flavonoid treatment, which contradicts microscopic observations of cell death. What is happening?
A5: This discrepancy is a classic example of assay artifact. Flavonoids, due to their potent antioxidant properties, can directly reduce the MTT tetrazolium salt to formazan in a cell-free environment.[9] This leads to a false-positive signal, indicating higher cell viability than is actually present. It is crucial to use an alternative viability assay that is not based on metabolic reduction when working with flavonoids.[9]
Troubleshooting Guides
Issue 1: Overestimation of Protein Concentration in Flavonoid-Containing Samples
Symptoms:
-
Protein concentrations measured by BCA or Lowry assays are significantly higher than expected.
-
High background absorbance is observed in samples containing flavonoids, even without protein.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
Technical Support Center: High-Purity Artemetin Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for high-purity Artemetin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the isolation and purification of this flavonoid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
| Problem / Observation | Question | Possible Causes & Solutions |
| Low Yield of this compound in Crude Extract | Why is my initial extraction yielding very little this compound? | 1. Inefficient Solvent Extraction: this compound, a polymethoxylated flavonoid, has limited solubility in highly polar or very non-polar solvents. Aqueous extractions, such as tea infusions, are known to be particularly inefficient for this compound and can also lead to its degradation.[1][2] Solution: Use a sequential extraction method with solvents of increasing polarity. A common approach is to first extract with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds, followed by extraction with a solvent of intermediate polarity like diethyl ether or chloroform (B151607), in which this compound is soluble.[3] 2. Plant Material: The concentration of this compound can vary significantly depending on the plant species, cultivar, and harvest time. Artemisia absinthium L. is a known source of this compound.[3] Solution: Ensure you are using a validated plant source with a known approximate content of this compound. Analyze a small sample of the raw material by TLC or HPLC to confirm the presence of the target compound before large-scale extraction. |
| Co-elution of Impurities during Chromatography | I am struggling to separate this compound from other compounds, especially during HPLC. What can I do? | 1. Structurally Similar Flavonoids: Other methoxylated flavonoids or related compounds with similar polarity are likely present in the extract and can co-elute with this compound. Solution: Optimize your chromatographic method. a. Gradient Elution: Employ a shallow gradient with a suitable mobile phase (e.g., acetonitrile/water or methanol (B129727)/water with a small amount of acid like formic or acetic acid) to improve separation. b. Column Chemistry: Test different stationary phases. While a C18 column is common, a phenyl-hexyl or a cyano column might offer different selectivity for flavonoids.[4] c. Mobile Phase Modifier: Adding a small percentage of an acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by suppressing the ionization of phenolic hydroxyl groups. |
| Poor Peak Shape (Tailing) in HPLC | My this compound peak is tailing in my HPLC chromatogram. How can I improve it? | 1. Secondary Interactions with Column: The free silanol (B1196071) groups on the silica (B1680970) support of the column can interact with the hydroxyl and methoxy (B1213986) groups of this compound, causing peak tailing. Solution: a. Use an End-capped Column: These columns have fewer free silanol groups. b. Lower the pH of the Mobile Phase: Adding an acid like formic or acetic acid (to a pH of around 3) will protonate the silanol groups, reducing unwanted interactions. 2. Column Overload: Injecting too much sample can saturate the column. Solution: Dilute your sample or reduce the injection volume. |
| Difficulty in Crystallizing this compound | I have a semi-pure fraction, but this compound will not crystallize. Why? | 1. Presence of Impurities: Even small amounts of structurally similar impurities can inhibit crystallization. This compound itself has been identified as an impurity that hinders the crystallization of Artemisinin.[5] Solution: Further purify the fraction using preparative HPLC or another round of column chromatography with a different solvent system. 2. Incorrect Solvent System: The choice of solvent is critical for successful crystallization. Solution: this compound is a flavonoid with multiple methoxy groups, giving it moderate polarity. Try dissolving the semi-pure material in a good solvent (e.g., methanol, acetone) and then slowly adding a poor solvent (an anti-solvent) like water or hexane until turbidity is observed. Allow the solution to stand at a low temperature (e.g., 4°C). |
| Product Degradation | I am losing my purified this compound over time or during certain steps. What are the stability issues? | 1. Instability in Aqueous Solutions: this compound has been shown to be unstable in aqueous solutions, with degradation observed at room temperature over 24 hours.[1][2] Solution: Avoid prolonged storage in aqueous or protic solvents. If your HPLC mobile phase is aqueous, analyze samples promptly after preparation. For storage, use a dry, solid form or dissolve in an aprotic solvent like DMSO and store at -20°C or below. 2. Thermal Instability: Flavonoids can be susceptible to degradation at high temperatures. One study indicates this compound has a melting point of 160°C, and its thermal stability has been studied in both air and nitrogen atmospheres.[3] Solution: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature (e.g., < 40-50°C). |
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of this compound that can be achieved with standard laboratory methods?
A1: With a combination of column chromatography and recrystallization, it is possible to obtain this compound with a purity of up to 98%.[3] Further purification using preparative HPLC can yield even higher purity (>99%).
Q2: Which solvents are best for dissolving this compound?
A2: this compound is soluble in moderately polar organic solvents. Based on extraction protocols and its flavonoid structure, good solvents include chloroform, methanol, ethanol, ethyl acetate (B1210297), and DMSO.[3][6] It has low solubility in water and non-polar solvents like hexane.[6][7]
Q3: What are the key characteristics to confirm the identity of purified this compound?
A3: The identity of this compound (C₂₀H₂₀O₈, M.Wt: 388.4 g/mol ) can be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight.[8]
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the hydroxyl and methoxy groups.
-
UV-Vis Spectroscopy: To observe the characteristic absorbance maxima for the flavonoid chromophore.
-
Melting Point: The reported melting point is approximately 160°C.[3]
Q4: Can I use Thin Layer Chromatography (TLC) for monitoring the purification of this compound?
A4: Yes, TLC is an excellent tool for monitoring the progress of your purification. A common system for flavonoids is a silica gel plate with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone). This allows you to visualize the separation of this compound from less polar and more polar impurities.
Q5: Are there any known safety precautions for handling this compound?
A5: As with any purified chemical compound, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (gloves, lab coat, safety glasses) and handling the compound in a well-ventilated area or fume hood. Consult the Material Safety Data Sheet (MSDS) for specific handling and toxicity information.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the purification and analysis of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₀O₈ | [8] |
| Molecular Weight | 388.4 g/mol | [6] |
| Melting Point | ~160 °C | [3] |
| Appearance | Crystalline solid | |
| Solubility (General) | Soluble in chloroform, methanol; Slightly soluble in water. | [3][6] |
Table 2: Example Analytical Method Parameters for Flavonoid Analysis (Adaptable for this compound)
| Technique | Parameter | Typical Conditions | Source(s) |
| HPLC | Column | Reversed-phase C18, (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | ||
| Flow Rate | 1.0 mL/min | ||
| Detection | UV/DAD at a relevant wavelength for flavonoids (e.g., ~254 nm, ~340 nm) | ||
| HPTLC | Stationary Phase | Silica gel 60 F₂₅₄ | [9][10] |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (e.g., 8:2:0.3, v/v/v) | ||
| Detection | Densitometric scan after derivatization (e.g., with anisaldehyde-sulfuric acid reagent) | [9] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound from Artemisia absinthium L.
This protocol is based on methodologies reported for the successful extraction of this compound.[3]
-
Preparation of Plant Material:
-
Dry the aerial parts of Artemisia absinthium L. at room temperature, protected from direct sunlight.
-
Grind the dried material into a coarse powder.
-
-
Sequential Solvent Extraction:
-
Step 1 (Defatting): Macerate the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring. This step removes non-polar compounds like fats and waxes.
-
Filter the mixture and discard the hexane extract. Air-dry the plant residue.
-
Step 2 (this compound Extraction): Macerate the defatted plant material in diethyl ether or chloroform (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the filtrate. Repeat this extraction step two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates.
-
-
Concentration:
-
Evaporate the combined solvent extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a concentrated crude extract rich in this compound.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent like hexane.
-
Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane (e.g., 95:5, 90:10, 80:20, etc.), and finally washing with methanol.
-
Collect fractions and monitor them by TLC to identify those containing this compound. A typical mobile phase for TLC would be Hexane:Ethyl Acetate (7:3).
-
Combine the fractions that show a high concentration of pure this compound.
-
-
Recrystallization:
-
Evaporate the solvent from the combined pure fractions to obtain a semi-solid residue.
-
Dissolve the residue in a minimal amount of a hot solvent in which this compound is soluble (e.g., methanol or ethanol).
-
Slowly add a cold anti-solvent (e.g., deionized water) until the solution becomes slightly cloudy.
-
Cover the container and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C) to facilitate crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent mixture, and dry under vacuum. This should yield high-purity this compound crystals.[3]
-
Protocol 2: Purity Assessment by HPLC
This is a general-purpose HPLC method for flavonoids that can be optimized for this compound.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of purified this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol.
-
Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) with the mobile phase.
-
Prepare the sample solution by accurately weighing a small amount of your purified this compound and dissolving it in methanol to a known concentration within the calibration range.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient, for example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at wavelengths relevant for flavonoids, such as 254 nm and 340 nm.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Determine the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the purification of this compound.
References
- 1. Solvents effects on crystallinity and dissolution of β-artemether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:479-90-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound, 479-90-3 [thegoodscentscompany.com]
- 7. This compound | C20H20O8 | CID 5320351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Artemisinin in Bulk and Pharmaceutical Dosage Forms using HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated HPTLC method of analysis for artemether and its formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Artemetin Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and standardizing bioassays involving Artemetin, a polymethoxylated flavone (B191248) with demonstrated anti-malarial, anti-inflammatory, anti-oxidant, and anti-tumoral properties.[1] Inconsistent results in this compound bioassays can often be traced back to its physicochemical properties and the intricacies of experimental conditions. This guide offers a structured question-and-answer format to address common issues, detailed experimental protocols, and a summary of quantitative data to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in my cell viability/cytotoxicity assays (e.g., MTT, XTT) with this compound between different wells and experiments?
A1: High variability is a common issue and can often be attributed to the following factors:
-
Poor Solubility: this compound is a lipophilic compound with low aqueous solubility.[2] This can lead to precipitation in cell culture media, resulting in an uneven concentration of the compound across different wells and experiments. It is crucial to ensure complete solubilization of this compound in a suitable solvent like DMSO before diluting it in the culture medium. The final DMSO concentration should be kept consistent and typically below 0.5%, as higher concentrations can induce cellular stress and affect results.[3]
-
Compound Instability: Like other related flavonoids, this compound may be unstable in aqueous cell culture media at 37°C. This can lead to a decrease in the effective concentration of the compound over the course of the experiment. It is recommended to prepare fresh dilutions of this compound for each experiment and minimize the time between dilution and addition to the cells.
-
Inconsistent Cell Seeding: Uneven cell density across wells is a frequent source of variability. Ensure a homogenous cell suspension before seeding and use a consistent cell number for all experiments.
-
Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.
Q2: My anti-inflammatory assay results, such as NF-κB inhibition, are not reproducible. What could be the cause?
A2: Inconsistent results in anti-inflammatory assays can stem from several sources:
-
Variable Inflammatory Stimulus: The activity of the inflammatory stimulus (e.g., LPS, TNF-α) can vary between lots and preparations. It is important to use a consistent source and concentration of the stimulus. A dose-response experiment with the stimulus alone can confirm consistent activation of the inflammatory pathway.
-
Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus is critical. Pre-treatment with this compound before the stimulus is often necessary to see an inhibitory effect on signaling pathways like NF-κB.
-
Cell Confluency: The confluency of your cells can impact their response to both the inflammatory stimulus and this compound. Standardize your cell seeding density to ensure consistent confluency at the time of the experiment.
Q3: I am getting conflicting results in my antioxidant assays (e.g., DPPH, ABTS). Why might this be happening?
A3: The variability in antioxidant assays can be due to:
-
Solvent Effects: The choice of solvent can influence the antioxidant activity of flavonoids.[4] Ensure that the solvent used to dissolve this compound does not interfere with the assay chemistry.
-
Assay pH: The pH of the reaction mixture can affect the radical scavenging activity of phenolic compounds. Maintain a consistent pH across all experiments.
-
Light Sensitivity: Some reagents used in antioxidant assays are light-sensitive. Protect your samples and reagents from light to prevent degradation.
Troubleshooting Guides
This section provides a more in-depth look at specific issues and a logical workflow for diagnosing the source of inconsistency.
Problem 1: Poor Solubility and Precipitation of this compound
Symptoms:
-
Visible precipitate in the stock solution or culture medium after dilution.
-
Inconsistent, non-dose-responsive results in bioassays.
-
Low potency or efficacy compared to published data.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Problem 2: Compound Instability in Cell Culture
Symptoms:
-
Loss of bioactivity in longer-term experiments (e.g., 48-72 hours).
-
IC50 values increase with longer incubation times.
-
Discrepancies between short-term and long-term assay results.
Troubleshooting Workflow:
Caption: Workflow for investigating and mitigating this compound instability in bioassays.
Data Presentation
The following tables summarize quantitative data for this compound and related compounds from various bioassays. Note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.
Table 1: Anti-proliferative Activity of this compound and Related Compounds
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | HeLa | MTT | 72 | ~25-50 | [2] |
| Artemisinin | HCT116 (Colon) | Not specified | Not specified | ~30 | [5] |
| Artemisinin | NCI-H23 (Lung) | Not specified | Not specified | ~40 | [5] |
| Artesunate | A2780 (Ovarian) | Not specified | Not specified | ~5 | [5] |
Table 2: Anti-inflammatory and Antioxidant Activities of Artemisia Extracts
| Extract/Compound | Assay | Result | Reference |
| Artemisia annua Acetone Extract | NO Production Inhibition (LPS-stimulated RAW 264.7) | 83.3% inhibition at 100 µg/mL | |
| Artemisia absinthium Concentrated Extract | Lipoxygenase (LOX) Inhibition | IC50 = 19.71 µg/mL | [6] |
| Artemisia indica Methanolic Extract | DPPH Radical Scavenging | IC50 = 83.8 µg/mL | |
| Artemisia herba-alba Methanolic Extract | DPPH Radical Scavenging | IC50 = 34.71 µg/mL | [7] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Cell culture grade DMSO
-
Adherent cancer cell line (e.g., HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 10-50 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (≤0.1% is ideal).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
NF-κB Inhibition Assay (Western Blot for IκBα Degradation)
This protocol assesses this compound's ability to inhibit the degradation of IκBα, a key step in NF-κB activation.
Materials:
-
This compound
-
Cell culture grade DMSO
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
LPS (Lipopolysaccharide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify the band intensities to determine the effect of this compound on LPS-induced IκBα degradation.
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including NF-κB and MAPK.[4]
This compound's Putative Anti-Inflammatory Signaling Pathway
The following diagram illustrates the potential mechanism by which this compound inhibits the NF-κB and MAPK pathways. Artemisinin, a related compound, has been shown to inhibit IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of p65.[4] It also impairs the phosphorylation of p38 and ERK in the MAPK pathway.[4]
Caption: this compound's potential inhibition of NF-κB and MAPK signaling pathways.
References
- 1. The Antioxidant Activity of Wild-Growing Plants Containing Phenolic Compounds in Latvia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dojindo.com [dojindo.com]
- 3. S-EPMC6967409 - Optimal 10-Aminoartemisinins With Potent Transmission-Blocking Capabilities for New Artemisinin Combination Therapies-Activities Against Blood Stage <i>P. falciparum</i> Including <i>Pf</i>KI3 C580Y Mutants and Liver Stage <i>P. berghei</i> Parasites. - OmicsDI [omicsdi.org]
- 4. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Assessment of the Antidiabetic and Anti-Inflammatory Potential of Artemisia absinthium, Artemisia vulgaris and Trigonella foenum-graecum Extracts Processed Using Membrane Technologies [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Artemetin Concentration for Cell Viability Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize Artemetin concentration for cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a natural O-methylated flavonoid with demonstrated anti-inflammatory, anti-oxidant, and anti-tumoral properties.[1] Its mechanism of action, similar to other artemisinin-related compounds, involves the induction of cell cycle arrest, apoptosis, and ferroptosis.[2][3][4] this compound can generate reactive oxygen species (ROS), leading to DNA damage and activation of mitochondrial-mediated apoptotic pathways.[2][5]
Q2: I am starting my first experiment with this compound. What concentration range should I test?
For initial screening, a broad concentration range is recommended to determine the approximate effective potency for your specific cell line. Based on studies with related compounds like artemisinin (B1665778) and its derivatives, a starting range of 0.1 µM to 100 µM is advisable.[6] A pilot experiment using a wide log-fold dilution series (e.g., 0.1, 1, 10, 100 µM) will help identify a narrower, more effective range for detailed dose-response studies.
Q3: How should I dissolve this compound for cell culture experiments?
This compound, like many flavonoids and artemisinin derivatives, has limited aqueous solubility.[7][8] It is recommended to first dissolve this compound in a small volume of a biocompatible organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations.
Important: Ensure the final DMSO concentration in the culture medium is consistent across all treatment groups (including vehicle controls) and remains at a non-toxic level, typically below 0.5%.[7][9]
Q4: What is the recommended incubation time for this compound in cell viability assays?
The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. Common incubation periods for cell viability assays are 24, 48, or 72 hours.[10] It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the time point at which this compound shows its most significant effect.
Q5: Which cell viability assay is most suitable for this compound?
The choice of assay depends on your research question, cell type, and available equipment. Commonly used assays include:
-
MTT Assay: A cost-effective colorimetric assay that measures metabolic activity.[6]
-
XTT, MTS, or WST-1 Assays: These are similar to MTT but the formazan (B1609692) product is soluble, avoiding a solubilization step.
-
Resazurin-based Assays (e.g., AlamarBlue): Fluorescence- or absorbance-based assays that are generally more sensitive than MTT.[6][11]
-
ATP-based Assays (e.g., CellTiter-Glo®): Highly sensitive luminescent assays that quantify ATP as an indicator of metabolically active cells.[6]
Troubleshooting Guide
Problem 1: High variability in cell viability results between replicate wells.
-
Question: My cell viability assay results show significant inconsistency between replicates treated with the same concentration of this compound. What could be the cause?
-
Answer: This is a common issue that can stem from several factors:
-
Poor Solubility/Precipitation: At higher concentrations, this compound may precipitate out of the culture medium, leading to an uneven effective concentration across wells.[7][12]
-
Solution: Visually inspect your treatment solutions and wells under a microscope for any signs of precipitation. Before adding to cells, ensure your this compound stock solution is fully dissolved. Consider vortexing or brief sonication of the stock solution before diluting it into the medium.[7]
-
-
Inconsistent Cell Seeding: Uneven cell distribution during plating will lead to variability in the starting cell number per well.
-
Solution: Ensure you have a homogeneous single-cell suspension before seeding. Gently pipette the cell suspension multiple times before aliquoting into the wells. Avoid letting cells settle in the reservoir. Pay special attention to the "edge effect" in 96-well plates by either avoiding the outer wells or filling them with sterile PBS or medium.[11][12]
-
-
Problem 2: Cell viability appears to increase at higher this compound concentrations, creating a U-shaped dose-response curve.
-
Question: I observed a decrease in viability at mid-range concentrations, but at the highest concentrations, the signal increases. Is this a real biological effect?
-
Answer: This is typically an experimental artifact rather than a biological phenomenon.
-
Compound Interference: this compound, particularly at high concentrations, might directly interact with the assay reagent. For example, it could chemically reduce the MTT or resazurin (B115843) reagent, leading to a color change that mimics a viable cell signal.[12][13]
-
Solution: Run a cell-free control. Prepare a plate with your complete medium and the same concentrations of this compound you used in your experiment, but without cells. Add the viability assay reagent and incubate. If you observe a color/signal change, it indicates direct interference. In this case, you may need to switch to a different type of assay (e.g., an ATP-based assay) that is less prone to this interference.
-
-
Precipitate Interference: Compound precipitates can scatter light or otherwise interfere with absorbance or fluorescence readings.[12]
-
Solution: Check for precipitation as described in Problem 1. If observed, you must either lower the maximum concentration tested or improve the compound's solubility.
-
-
Problem 3: The IC50 value for this compound varies significantly between experiments.
-
Question: I have repeated my dose-response experiment multiple times, but the calculated IC50 value is not consistent. Why is this happening?
-
Answer: Reproducibility issues with IC50 values can be frustrating and are often due to subtle variations in experimental conditions.
-
Cell Passage Number and Health: Cells at high passage numbers can have altered growth rates and drug sensitivity. The confluency of cells at the time of treatment can also impact results.
-
Solution: Use cells within a consistent and limited passage number range for all experiments. Standardize the seeding density to ensure cells are in the exponential growth phase (e.g., 70-80% confluency) at the time of drug addition.[9]
-
-
Reagent and Media Variability: Batch-to-batch variation in serum, media, or assay reagents can affect cell growth and the assay's performance.
-
Solution: Whenever possible, use the same batch of reagents (especially FBS) for a set of related experiments. Always follow the manufacturer's instructions for storing and handling assay kits.[11]
-
-
Data Presentation
Table 1: Reported IC50 Values for Artemisinin and its Derivatives in Various Cancer Cell Lines. (Note: Data for this compound is limited; these values for related compounds provide a reference for expected potency.)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| Artemisinin | Ehrlich Ascites Tumor (EAT) | Ascites Tumor | 29.8 | [6] |
| Artemether | EAT | Ascites Tumor | 19.9 | [6] |
| Artesunate | EAT | Ascites Tumor | 12.2 | [6] |
| Dihydroartemisinin (B1670584) (DHA) | SH-SY5Y | Neuroblastoma | ~2.0 (for 24h) | [5] |
| Dihydroartemisinin (DHA) | C4-2, LNCaP | Prostate Cancer | Dose-dependent decrease | [14][15] |
| Artemisinin | HCC1937 | Breast Cancer | >100 | [16] |
| Artesunate | HCC1937 | Breast Cancer | ~20 | [16] |
Experimental Protocols
Protocol 1: General Workflow for Determining this compound IC50 using an MTT Assay
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimized seeding density in a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[10]
-
-
This compound Treatment:
-
Prepare a 100X stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete culture medium to create 2X working solutions.
-
Remove the old medium from the cells and add 100 µL of the 2X this compound working solutions to the corresponding wells. Include vehicle-only (DMSO) and untreated controls.[10]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[17]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[17]
-
Mix thoroughly on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a cell-free control.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.[10]
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Molecular Targets of Artemisinin in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of artemisinin derivatives on apoptosis and cell cycle in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of artemisinin derivatives on apoptosis and cell cycle in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Effects of Artemetin
Welcome to the technical support center for researchers utilizing Artemetin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, validate, and mitigate potential off-target effects of this compound in your experiments. As a polymethoxyflavonoid, this compound offers a range of biological activities, but like many small molecules, it can interact with unintended cellular targets.[1] Ensuring your experimental outcomes are due to on-target activity is critical for data integrity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Q1: What are the potential off-target effects of this compound?
This compound is a naturally occurring pentamethoxyflavonoid with demonstrated anti-inflammatory, antioxidant, anti-tumoral, and hepatoprotective effects.[1] Its mechanism of action is multifaceted. However, a comprehensive off-target profile for this compound is not yet well-defined in public literature.
Based on the behavior of other flavonoid-based molecules, potential off-target effects may arise from:
-
Kinase Inhibition: The ATP-binding pocket of protein kinases is a common binding site for flavonoids.[2] Unintended inhibition of kinases involved in cell survival, proliferation, or other pathways can lead to unexpected phenotypes.[3]
-
Metabolic Enzyme Interaction: this compound may interact with various metabolic enzymes, which could alter cellular metabolism in ways not directly related to its primary therapeutic target.[4]
-
Promiscuous Binding: Like many small molecules, this compound may exhibit low-affinity binding to numerous proteins, which can collectively contribute to an observed cellular response, especially at higher concentrations.[5]
Q2: My cells show an unexpected phenotype (e.g., toxicity, growth arrest) that doesn't align with this compound's known functions. How can I tell if this is an off-target effect?
This is a strong indication of a potential off-target effect.[6] The following troubleshooting workflow can help you distinguish between on-target and off-target activity.
Troubleshooting Steps:
-
Titrate Concentration: Determine the minimal concentration of this compound required to achieve your desired on-target effect. Off-target effects are often more pronounced at higher concentrations.[6]
-
Use a Structurally Different Compound: Treat cells with a structurally unrelated molecule that reportedly acts on the same primary target as this compound. If the same phenotype is observed, it is more likely to be a genuine on-target effect.[6][7]
-
Perform a Rescue Experiment: A gold-standard method is to introduce a mutated version of the primary target protein that is resistant to this compound. If the phenotype is reversed in these cells, it strongly supports an on-target mechanism.[6][8]
-
Genetic Validation: Use CRISPR-Cas9 or siRNA to knock out or knock down the intended target. If treating these modified cells with this compound still produces the phenotype, it is definitively caused by an off-target interaction.[8]
Q3: How can I proactively identify the specific off-targets of this compound?
Proactive identification is key to interpreting your results correctly. Several unbiased, large-scale methods can identify this compound's binding partners.
-
Kinase Selectivity Profiling: This is a widely used method where your compound is screened against a large panel of protein kinases (often >400) to determine its inhibitory activity (IC50) for each.[9] This can reveal unexpected kinase targets.
-
Chemical Proteomics: Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify proteins from a cell lysate that bind directly to an immobilized this compound analog.
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or lysates. Protein binding to a ligand (like this compound) typically increases its thermal stability. Changes in protein melting temperatures across the proteome after treatment can identify direct and indirect targets.[10]
-
Phosphoproteomics: A mass spectrometry-based approach that provides a global snapshot of kinase activity by quantifying changes in protein phosphorylation throughout the cell upon this compound treatment. This can reveal which signaling pathways are unexpectedly affected.[6]
Quantitative Data Summary
To minimize off-target effects, it is crucial to understand the selectivity of this compound. After conducting a kinase screen, your data should be organized to compare potency against the intended target versus other kinases.
Table 1: Example Kinase Selectivity Profile for this compound
This table presents hypothetical data for illustrative purposes. Researchers should generate this data for their specific experimental context.
| Kinase Target | Classification | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| IKKβ (Target) | On-Target | 85 | 1.0 |
| PI3Kα | Off-Target | 550 | 6.5 |
| AKT1 | Off-Target | 1,200 | 14.1 |
| SRC | Off-Target | 2,500 | 29.4 |
| EGFR | Off-Target | >10,000 | >117 |
| VEGFR2 | Off-Target | >10,000 | >117 |
A higher selectivity ratio indicates greater selectivity for the on-target kinase. A ratio below 10 may suggest a higher likelihood of observing off-target effects in cellular assays.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound binds to its intended target within a cellular environment.[6]
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.
-
Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. A no-heat control is kept on ice.
-
Cell Lysis: Lyse the cells through rapid freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate soluble proteins from precipitated aggregates by centrifuging at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining using Western Blot or another quantitative protein detection method.
-
Data Interpretation: A successful on-target interaction will result in a higher amount of soluble target protein at elevated temperatures in the this compound-treated samples compared to the vehicle control, indicating ligand-induced stabilization.
Protocol 2: General Workflow for Kinase Selectivity Profiling
This outlines the typical steps for assessing inhibitor selectivity using a commercial service.[11]
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO) of high purity.
-
Service Provider Selection: Choose a vendor that offers a kinase panel appropriate for your research (e.g., a broad kinome panel or a more focused panel like tyrosine kinases).
-
Assay Format Selection: Decide on the type of screen:
-
Percent Inhibition @ Single Concentration: A cost-effective initial screen. A high concentration (e.g., 1-10 µM) is used to identify potential hits.
-
IC50 Determination: A full dose-response curve is generated for each kinase in the panel to determine the precise potency, which is necessary for calculating selectivity.[9]
-
-
ATP Concentration: Be aware of the ATP concentration used in the assays. Assays performed at low ATP levels may overestimate the potency of ATP-competitive inhibitors compared to their effects in a cellular environment where ATP levels are high.[2][8]
-
Data Analysis: The service provider will return a dataset of % inhibition or IC50 values. Analyze this data to identify off-targets that are inhibited with a potency close to your primary target (see Table 1). Reputable services often provide visualization tools to map the hits onto a human kinome tree.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinin - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. reactionbiology.com [reactionbiology.com]
Preventing Artemetin degradation during long-term storage
Welcome to the technical support center for Artemetin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during long-term storage and to offer troubleshooting advice for stability-related issues.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Question: I am observing a decrease in the concentration of my this compound stock solution over a short period, even when stored at 4°C. What could be the cause?
Answer:
This is a common issue as this compound, a polymethoxylated flavonoid, is known to be unstable at room temperature and even under refrigeration in certain conditions.[1][2] Several factors could be contributing to this degradation:
-
Solvent Choice: The stability of this compound can be highly dependent on the solvent. While specific data on this compound in various solvents is limited, flavonoids can be susceptible to degradation in protic solvents or solutions with suboptimal pH.
-
Exposure to Light: Flavonoids are generally sensitive to light. Exposure to ambient light during handling or storage in non-amber vials can accelerate photodegradation.
-
Presence of Oxygen: Dissolved oxygen in the solvent can lead to oxidative degradation of the flavonoid structure.
-
Temperature Fluctuations: Frequent removal from cold storage and warming to room temperature can accelerate degradation.
Troubleshooting Steps:
-
Optimize Solvent and Storage Temperature: For long-term storage of solutions, it is recommended to use a high-purity aprotic solvent and store at -80°C. For short-term storage (up to 6 months), -20°C may be adequate.
-
Protect from Light: Always store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. Minimize exposure to light during solution preparation and handling.
-
Deoxygenate Solvents: If you suspect oxidative degradation, consider sparging your solvent with an inert gas (e.g., argon or nitrogen) before preparing your stock solution.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes.
Question: I am performing a forced degradation study on this compound, and I am not seeing significant degradation under certain stress conditions. Am I using the correct conditions?
Answer:
It's possible that the stress conditions are not severe enough or that this compound is relatively stable under those specific conditions. Forced degradation studies are designed to accelerate degradation to produce a detectable level of degradants (typically 5-20%).
Recommendations for Forced Degradation Conditions:
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of methoxy (B1213986) groups, cleavage of the C-ring. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 2-8 hours | Rapid degradation is expected. Start with milder conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the phenolic rings. |
| Thermal Degradation | Solid: 80°C for 48 hours. Solution: 60°C for 24 hours. | General thermal decomposition. |
| Photodegradation | Expose solution to UV light (e.g., 254 nm) or a photostability chamber. | Photochemical reactions leading to various degradation products. |
Note: These are starting points and may need to be optimized for this compound.
If you are still not observing degradation, you can try increasing the temperature, extending the exposure time, or using a higher concentration of the stressor. It is crucial to have a stability-indicating analytical method in place to accurately quantify the parent compound and separate its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability of solid (powder) this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it can be stable for up to 3 years. For shorter periods (up to 2 years), storage at 4°C is also an option.
Q2: How should I prepare and store this compound stock solutions?
It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, follow these guidelines:
-
Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO, DMF, or acetonitrile (B52724).
-
Concentration: Prepare a concentrated stock solution to minimize the volume of organic solvent in your experiments.
-
Storage:
-
For long-term storage (up to 1 year) , store aliquots at -80°C .
-
For short-term storage (up to 6 months) , store aliquots at -20°C .
-
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its polymethoxylated flavonoid structure, the following are potential degradation routes:
-
Hydrolysis: Cleavage of the ether linkages of the methoxy groups under acidic or basic conditions.
-
Oxidation: The aromatic rings are susceptible to oxidation, which can be initiated by oxygen, metal ions, or peroxides.
-
Photodegradation: UV and visible light can induce photochemical reactions, leading to complex degradation products.
Q4: How can I assess the stability of my this compound samples?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose. The method should be able to separate the intact this compound from any potential degradation products.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Long-Term Storage
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (or other suitable aprotic solvent)
-
Sterile, amber, screw-cap microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to come to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound. Optimization will be necessary.
-
Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.2 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.2 M NaOH. Keep at room temperature.
-
Oxidation: Mix equal volumes of the this compound solution and 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Heat the this compound solution at 60°C.
-
Photodegradation: Expose the this compound solution to a calibrated light source in a photostability chamber.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.
Protocol 3: Stability-Indicating HPLC-UV Method (Example)
This is a starting point for developing a stability-indicating method for this compound.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Start with a higher percentage of A and gradually increase the percentage of B to elute the parent compound and any less polar degradants.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined, but likely in the 250-370 nm range for flavonoids).
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Potential Degradation Pathways of this compound.
Caption: Decision Tree for this compound Storage Conditions.
References
Technical Support Center: Artemetin Chemical Synthesis & Scale-Up
Welcome to the technical support center for the chemical synthesis of Artemetin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the challenges associated with the synthesis and scaling up of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: this compound (5-hydroxy-3,7,3',4'-tetramethoxyflavone) is a polymethoxyflavone (PMF). The primary challenges in its synthesis revolve around the selective methylation of the hydroxyl groups of a precursor flavonoid, such as quercetin (B1663063) or a related pentahydroxyflavone. Key difficulties include:
-
Regioselectivity: Achieving methylation at the desired positions (3, 7, 3', and 4') while leaving the 5-hydroxyl group intact can be difficult. This often requires complex protection-deprotection strategies.
-
Harsh Reagents: Traditional methylation methods often use hazardous and toxic reagents like dimethyl sulfate (B86663) or methyl iodide, which are problematic for scale-up.[1]
-
Low Yield: Inefficient methylation, side reactions, and purification losses can contribute to low overall yields, a significant hurdle for large-scale production.
-
Purification: Separating this compound from starting materials, incompletely methylated intermediates, and other regioisomers is challenging due to their similar chemical properties.
Q2: What synthetic routes are commonly used for this compound and other O-methylated flavonoids?
A2: The most common route is the partial methylation of a polyhydroxylated flavonoid precursor. A modern and eco-friendly approach involves using dimethyl carbonate (DMC) as both a reagent and a solvent, with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze the reaction.[1] This method avoids the highly toxic reagents traditionally used. Alternative strategies include enzymatic methylation using O-methyltransferases (OMTs), which can offer high regioselectivity.[2][3][4]
Q3: Why is the 5-hydroxyl group on the flavonoid backbone less reactive to methylation?
A3: The 5-hydroxyl group is typically hydrogen-bonded to the carbonyl group at the 4-position of the flavone's C-ring. This intramolecular hydrogen bond significantly reduces its nucleophilicity, making it less reactive to methylation compared to the other hydroxyl groups. This natural low reactivity is often exploited in synthesis to avoid the need for a specific protecting group at this position.
Q4: What are the critical considerations when scaling up this compound synthesis from the lab to a pilot plant?
A4: Scaling up chemical processes introduces significant complexities beyond simply increasing reagent quantities.[1][5][6] Key considerations include:
-
Heat Transfer: Methylation reactions can be exothermic. What is easily managed in a small flask can lead to a dangerous runaway reaction in a large reactor if the heat cannot be dissipated efficiently.[6][7]
-
Mass Transfer and Mixing: Inadequate mixing in a large vessel can create "dead zones" with localized concentrations of reagents, leading to side reactions and a decrease in yield and purity.[6]
-
Reagent Addition Strategy: Adding reagents all at once (as is common in lab-scale "pot" reactions) is often unsafe at a larger scale. A controlled, gradual addition is necessary to manage heat generation and reaction kinetics.[7]
-
Impurity Profile: Minor side products at the gram scale can become major impurities at the kilogram scale, complicating purification and potentially affecting the final product's quality.[6]
-
Process Safety: A thorough risk assessment is required to handle large quantities of reagents and solvents safely.[1]
Troubleshooting Guides
This guide addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Verify Reagent Quality: Ensure the flavonoid precursor is pure. Use fresh, anhydrous dimethyl carbonate (DMC) and ensure the DBU catalyst has not degraded. Monitor Reaction: Track the reaction's progress using Thin-Layer Chromatography (TLC) or HPLC. If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature (e.g., from 90°C to 100°C).[1] |
| Degradation of Reactants or Product | Control Temperature: Overheating can cause degradation. Ensure the reaction temperature is maintained precisely. For exothermic reactions, ensure efficient cooling. Inert Atmosphere: Although the DMC/DBU method is robust, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, especially during long reaction times. |
| Catalyst Inefficiency | Check Catalyst Loading: Ensure the stoichiometric amount of DBU is used relative to the flavonoid.[1] Alternative Base: If the reaction is sluggish, consider alternative non-nucleophilic bases, but be aware this may alter selectivity. |
Issue 2: Poor Regioselectivity (Mixture of Methylated Products)
| Potential Cause | Recommended Solution |
| Incorrect Reaction Conditions | Temperature Control: Temperature can influence which hydroxyl group is methylated. Maintain a consistent and optimized temperature. Solvent Choice: The polarity of the solvent can affect selectivity. While DMC often serves as both solvent and reagent, co-solvents could be explored in small-scale trials if selectivity is a persistent issue. |
| Nature of the Starting Material | Protection Strategy: If obtaining the desired isomer is impossible through direct methylation, a protection-deprotection strategy may be necessary. This adds steps but provides greater control. For example, protecting more reactive hydroxyl groups before methylation. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Impurities | Optimize Chromatography: Screen different solvent systems for column chromatography. A gradient elution (e.g., starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate) often provides better separation than an isocratic (single solvent mix) system. Alternative Stationary Phase: If standard silica (B1680970) gel does not provide adequate separation, consider using alumina (B75360) or reverse-phase (C18) silica. |
| Product Crystallization Fails | Solvent Screening: Test a variety of solvents and solvent mixtures to find one where this compound is soluble at high temperatures but poorly soluble at low temperatures. Seeding: Introduce a small crystal of pure this compound into the supersaturated solution to induce crystallization.[8] Remove Inhibitors: Waxy byproducts or other impurities can inhibit crystallization. An initial purification step via column chromatography may be necessary before attempting crystallization.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Eco-Friendly Methylation
This protocol is based on the convenient O-methylation of flavonoids using dimethyl carbonate (DMC) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1] The starting material is Quercetin.
Materials:
-
Quercetin (1 equivalent)
-
Dimethyl Carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Stoichiometric amount relative to hydroxyl groups to be methylated)
-
Ethyl Acetate (B1210297)
-
1N Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Quercetin (1 eq.) in dimethyl carbonate.
-
Reagent Addition: Add DBU (4 eq. to target the 3, 7, 3', and 4' positions) to the solution.
-
Heating: Heat the solution to 90°C and maintain this temperature under magnetic stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material (Quercetin) is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure. Add methanol during evaporation to form an azeotrope with the remaining DMC.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with 1N HCl solution, followed by a wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient to isolate this compound.
Visualizations
Synthesis and Scale-Up Workflow
Caption: Workflow for this compound synthesis from lab-scale development to pilot-scale production.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis experiments.
References
- 1. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) [mdpi.com]
- 2. Biosynthesis of bioactive O-methylated flavonoids in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering of flavonoid 3'-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of the protocol for purification of artemisinin based on combination of commercial and computationally designed adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Antimalarial Potential of Artemetin and Casticin: A Comparative Analysis
A detailed examination of the antimalarial properties of two flavonoids, Artemetin and Casticin, reveals distinct roles in the fight against malaria. While this compound exhibits direct, albeit modest, antiplasmodial activity, Casticin's strength appears to lie in its ability to enhance the efficacy of the frontline antimalarial drug, artemisinin (B1665778).
This comparative guide, intended for researchers, scientists, and drug development professionals, delves into the available experimental data to provide a clear understanding of the standalone and synergistic antimalarial activities of these two compounds.
Quantitative Comparison of Antimalarial Activity
The in vitro efficacy of this compound and Casticin against Plasmodium falciparum, the deadliest species of malaria parasite, has been a subject of scientific investigation. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these studies.
| Compound | Plasmodium falciparum Strain | IC50 (µM) | Primary Role |
| This compound | Not Specified | 24 - 65 | Direct Antimalarial |
| Casticin | Not Specified | No significant standalone activity reported | Synergist |
Note: The IC50 value for this compound is reported as a range from a study that evaluated several flavonoids. A precise IC50 against a specific strain is not consistently available in the reviewed literature. For Casticin, the consensus from multiple studies is that it does not possess significant direct antimalarial activity on its own; hence, a specific IC50 value is not applicable.
Experimental Protocols: A Look into the Methodology
The in vitro antimalarial activity of these flavonoids is typically assessed using a standardized protocol involving the cultivation of Plasmodium falciparum and the measurement of parasite growth inhibition. A commonly employed method is the SYBR Green I-based fluorescence assay.
SYBR Green I-Based in vitro Antiplasmodial Assay
This assay relies on the SYBR Green I dye, which intercalates with the DNA of the malaria parasite. The resulting fluorescence is proportional to the amount of parasitic DNA, thus providing a measure of parasite viability.
Workflow of the SYBR Green I Assay:
Caption: General workflow for in vitro antiplasmodial activity testing using the SYBR Green I assay.
Detailed Steps:
-
Plasmodium falciparum Culture: The parasites are maintained in continuous in vitro culture in human red blood cells.
-
Synchronization: The parasite cultures are synchronized to the ring stage to ensure a uniform population for the assay.
-
Drug Preparation: Stock solutions of this compound and Casticin are prepared and serially diluted to obtain a range of concentrations.
-
Plating: The synchronized parasite culture is added to a 96-well microplate containing the different drug concentrations.
-
Incubation: The plate is incubated for 72 hours under controlled atmospheric conditions (low oxygen, high carbon dioxide) at 37°C.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The buffer lyses the red blood cells, releasing the parasites, and the SYBR Green I dye binds to the parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The fluorescence readings are used to determine the percentage of parasite growth inhibition at each drug concentration, and the IC50 value is calculated.
Synergistic Effects with Artemisinin
A significant aspect of the antimalarial potential of both this compound and Casticin is their synergistic interaction with artemisinin, the core component of Artemisinin-based Combination Therapies (ACTs).
Several studies have shown that when combined with artemisinin, both flavonoids can reduce the IC50 of artemisinin, indicating an enhanced antimalarial effect. This suggests that these compounds could play a crucial role in overcoming artemisinin resistance, a growing concern in global malaria control.
The mechanism of this synergy is not fully elucidated but is thought to involve several pathways, including potential effects on drug metabolism and transport.
Signaling Pathway of Synergistic Action (Hypothesized):
Caption: Hypothesized mechanisms of synergistic action between flavonoids and artemisinin.
Conclusion
In the comparative analysis of this compound and Casticin, it is evident that they play different, yet potentially complementary, roles in combating malaria. This compound demonstrates a direct, though relatively weak, antiplasmodial effect. In contrast, Casticin's primary contribution appears to be its ability to potentiate the action of artemisinin, a finding of significant clinical relevance in the era of emerging drug resistance.
Further research is warranted to precisely quantify the synergistic effects of both compounds with artemisinin and to elucidate the underlying molecular mechanisms. Such studies could pave the way for the development of novel artemisinin-based combination therapies that incorporate these natural flavonoids to enhance their efficacy and combat drug resistance.
Validating the Anticancer Effects of Artemisinin and its Derivatives in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of artemisinin (B1665778) and its derivatives, such as Artesunate (B1665782) and Artemether, in preclinical xenograft models. While extensive in vivo data specifically for Artemetin is limited in the current literature, the substantial evidence for its parent compound and its analogs strongly supports its potential as an effective anticancer agent. This document synthesizes available data on these closely related compounds to offer a valuable resource for researchers investigating the therapeutic potential of this compound.
Comparative Efficacy in Xenograft Models
The following tables summarize quantitative data from various studies on the efficacy of artemisinin derivatives in comparison to conventional chemotherapy agents in different cancer xenograft models. These models are crucial for evaluating the in vivo performance of potential anticancer drugs by transplanting human tumor cells into immunocompromised mice.[1]
| Treatment Group | Dosage | Tumor Inhibition Rate (%) | Cancer Type | Reference |
| Artesunate (Low Dose) | 100 mg/kg | 24.39 ± 10.20 | Breast Cancer | [2] |
| Artesunate (High Dose) | 200 mg/kg | 40.24 ± 7.02 | Breast Cancer | [2] |
| Cyclophosphamide (CTX) | 40 mg/kg | 57.01 ± 5.84 | Breast Cancer | [2] |
| Artesunate + CTX | 200 mg/kg + 40 mg/kg | 68.29 ± 5.1 | Breast Cancer | [2] |
| Table 1: Comparison of Artesunate and Cyclophosphamide in a Breast Cancer Xenograft Model. |
| Treatment Group | Maximum Tumor Inhibition (%) | Cancer Type | Reference |
| Artesunate (ARTS) | 41.04 | Lung Cancer | [2] |
| Dihydroartemisinin (DHA) | Significant | Lung Cancer | [2] |
| Artemisinin (ART) | Less than ARTS and DHA | Lung Cancer | [2] |
| Table 2: Comparison of Artemisinin Derivatives in a Lung Cancer Xenograft Model. |
| Treatment Group | Antitumor Activity | Cancer Type | Reference |
| Artesunate | Similar to Gemcitabine | Pancreatic Cancer | [2] |
| Gemcitabine | Similar to Artesunate | Pancreatic Cancer | [2] |
| Table 3: Comparison of Artesunate and Gemcitabine in a Pancreatic Cancer Xenograft Model. |
| Treatment Group | Dosage | Effect on Tumor Growth | Cancer Type | Reference |
| Dihydroartemisinin (DHA) | 10 mg/kg/day | Inhibited tumor growth | Pancreatic Cancer | [3] |
| Gemcitabine | 100 mg/kg (2x/week) | Inhibited tumor growth | Pancreatic Cancer | [3] |
| Doxorubicin | 8 mg/kg (1x/week) | More potent than Artesunate | Breast Cancer | [3] |
| Artesunate | 200 or 400 mg/kg/day | Tumor size ~60% of control | Breast Cancer | [3] |
| Artemether | 200 mg/kg/day | Smaller tumor volume and weight | Diffuse Large B Cell Lymphoma | [4] |
| Table 4: Additional In Vivo Efficacy Data for Artemisinin Derivatives. |
Experimental Protocols
The validation of anticancer compounds in xenograft models follows a structured workflow. Below is a generalized protocol synthesized from common practices in such studies.
Cell Culture and Preparation:
-
Cell Lines: Appropriate human cancer cell lines are selected (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, BxPC-3 for pancreatic cancer).[2][3][5]
-
Culture Conditions: Cells are cultured in suitable media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Cell Harvesting: Cells are harvested during the logarithmic growth phase and resuspended in a suitable medium, like PBS, for injection.
Animal Model and Tumor Implantation:
-
Animal Strain: Immunocompromised mice, such as nude (nu/nu) or NOD-SCID mice, are used to prevent rejection of the human tumor cells.[4][5]
-
Implantation: A specific number of cancer cells (e.g., 2 x 10^7 cells/ml) are subcutaneously injected into the flank of each mouse.[5]
Drug Administration and Monitoring:
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 120 mm³) before treatment begins.[3]
-
Grouping: Mice are randomly divided into control and treatment groups.[5]
-
Administration: The compound of interest (e.g., Artemisinin derivative) and any comparators are administered via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule.[3][4][5] The control group typically receives the vehicle solution.[5]
-
Monitoring: Tumor volume and body weight of the mice are monitored regularly throughout the study.[4]
Endpoint Analysis:
-
Tumor Growth Inhibition: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group relative to the control.[2]
-
Tumor Excision and Analysis: Mice are euthanized, and tumors are excised and weighed.[4]
-
Further Analysis: The excised tumors can be used for further analyses, including histology, immunohistochemistry (to check for markers of proliferation and apoptosis), and Western blotting (to analyze signaling pathways).[2]
Signaling Pathways Modulated by Artemisinin Derivatives
Artemisinin and its derivatives have been shown to exert their anticancer effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[6]
PI3K/AKT/mTOR Pathway
This pathway is a critical regulator of cell growth and is frequently dysregulated in cancer. Artemisinin derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[2]
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is crucial for cell fate determination and proliferation. Artesunate has been shown to inhibit the hyperactivity of this pathway in colorectal cancer cells, thereby reducing cancer cell growth.[7] In vivo studies have confirmed that artesunate can slow the growth of colorectal human tumor xenografts.[7]
Notch Signaling Pathway
Artemisinin can down-regulate the expression of Notch signaling-related factors such as Notch1, Dll4, and Jagged1.[5] This inhibition can suppress tumor development by reducing angiogenesis-related factors like VEGF and HIF-1α.[5]
References
- 1. Mouse xenograft models vs GEM models for human cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Artemether suppresses cell proliferation and induces apoptosis in diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor and anti-angiogenic effects of artemisinin on breast tumor xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Artemetin and Other Polymethoxylated Flavonoids
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Polymethoxylated flavonoids (PMFs) are a class of bioactive compounds predominantly found in citrus peels, garnering significant attention for their therapeutic potential. Among them, Artemetin, a flavonoid also found in the medicinal plant Artemisia annua, has demonstrated a range of pharmacological activities. This guide provides a detailed comparison of this compound with other prominent PMFs—nobiletin, tangeretin (B192479), and sinensetin (B1680974)—focusing on their anticancer, anti-inflammatory, and metabolic effects, supported by experimental data.
Physicochemical Properties and Bioavailability
PMFs are characterized by the presence of multiple methoxy (B1213986) groups on their flavonoid backbone, which contributes to their increased lipophilicity and metabolic stability compared to their hydroxylated counterparts. This enhanced stability generally leads to better oral bioavailability, a crucial factor in drug development. While direct comparative bioavailability studies for all four compounds are limited, the consensus in the literature suggests that the degree of methoxylation positively influences absorption and reduces first-pass metabolism.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C20H20O8 | 388.37 | Pentamethoxyflavone |
| Nobiletin | C21H22O8 | 402.4 | Hexamethoxyflavone |
| Tangeretin | C20H20O7 | 372.37 | Pentamethoxyflavone |
| Sinensetin | C20H20O7 | 372.37 | Pentamethoxyflavone |
Comparative Biological Activities
Anticancer Activity
This compound, nobiletin, and tangeretin have all been shown to possess significant anticancer properties. A direct comparison of their efficacy can be made by examining their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG2 | Liver Cancer | 2.3 ± 0.6 | [1] |
| MCF-7 | Breast Cancer | 3.9 ± 0.6 | [1] | |
| Nobiletin | HepG2 | Liver Cancer | Not explicitly found for direct comparison | |
| MCF-7 | Breast Cancer | 124.5 | [2] | |
| Tangeretin | HepG2 | Liver Cancer | Not explicitly found for direct comparison | |
| MCF-7 | Breast Cancer | 39.3 ± 1.5 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of the flavonoids were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (HepG2 or MCF-7) were seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere overnight.
-
Treatment: The cells were then treated with various concentrations of this compound, nobiletin, or tangeretin for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.
Anticancer Signaling Pathways
The anticancer mechanisms of these PMFs involve the modulation of various signaling pathways that regulate cell proliferation, apoptosis, and metastasis.
Anticancer signaling pathways of this compound, Nobiletin, and Tangeretin.
Anti-inflammatory Activity
This compound, nobiletin, and tangeretin exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in immune cells like macrophages.
| Compound | Cell Line | Inflammatory Mediator | Effect | Reference |
| This compound | Macrophages | Caspase-11 | Inhibition | [3] |
| Nobiletin | J774A.1 Macrophages | PGE2 | Dose-dependent inhibition (<64 µM) | [4] |
| J774A.1 Macrophages | IL-1α, IL-1β, TNF-α, IL-6 | Downregulation of gene expression | [4] | |
| Tangeretin | RAW 264.7 Macrophages | Nitric Oxide (NO) | Inhibition | [5][6] |
| RAW 264.7 Macrophages | TNF-α, IL-6, IL-1β | Inhibition of production | [7] |
Experimental Protocol: Nitric Oxide (NO) Assay in Macrophages
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells were cultured in 96-well plates.
-
Pre-treatment: Cells were pre-treated with different concentrations of the test compounds for 1 hour.
-
Stimulation: The cells were then stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Griess Reaction: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant was measured using the Griess reagent.
-
Absorbance Reading: The absorbance at 540 nm was measured, and the nitrite concentration was determined from a standard curve.
-
Inhibition Calculation: The percentage of inhibition of NO production was calculated relative to the LPS-treated control.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of these PMFs are mediated through the inhibition of key signaling pathways involved in the inflammatory response.
General anti-inflammatory signaling pathways modulated by PMFs.
Metabolic Effects
This compound and sinensetin have been shown to modulate lipid metabolism, suggesting their potential in addressing metabolic disorders.
| Compound | Model | Key Findings | Reference |
| This compound | HeLa Cells | Modulated lipid profile, decreased levels of palmitic, oleic, and palmitoleic acids. | [8] |
| db/db mice | Artemether (a derivative) improved glycolipid metabolism and reduced serum triglyceride and total cholesterol levels.[9] | [9][10] | |
| Sinensetin | 3T3-L1 Adipocytes | Decreased the expression of SREBP1c, suggesting an anti-adipogenic property.[11] | [11] |
| 3T3-L1 Adipocytes | Enhanced fatty acid β-oxidation through the AMPK pathway.[11] | [11] | |
| 3T3-L1 Adipocytes | Enhanced adipogenesis and lipolysis by increasing cAMP levels.[12][13] | [12][13] |
Experimental Protocol: Oil Red O Staining for Adipogenesis
The effect on lipid accumulation in adipocytes can be visualized and quantified using Oil Red O staining.
-
Cell Differentiation: 3T3-L1 preadipocytes were differentiated into mature adipocytes in the presence or absence of the test compounds.
-
Fixation: After differentiation, the cells were washed with PBS and fixed with 10% formalin for 1 hour.
-
Staining: The fixed cells were washed with water and stained with Oil Red O solution for 1 hour to visualize intracellular lipid droplets.
-
Destaining and Quantification: After washing, the stained lipid droplets were eluted with isopropanol, and the absorbance of the eluate was measured at 510 nm to quantify lipid accumulation.
Metabolic Regulation Workflow
The workflow for investigating the metabolic effects of these PMFs typically involves a combination of in vitro and in vivo models.
Experimental workflow for studying metabolic effects of PMFs.
Conclusion
This compound and other polymethoxylated flavonoids like nobiletin, tangeretin, and sinensetin represent a promising class of natural compounds with diverse therapeutic potential. While all exhibit significant anticancer and anti-inflammatory activities, their potencies and mechanisms of action can vary. This compound shows particularly potent anticancer activity against liver and breast cancer cell lines in the studies cited. Nobiletin and tangeretin are potent inhibitors of inflammatory responses, and sinensetin demonstrates notable effects on lipid metabolism. The enhanced bioavailability of PMFs compared to other flavonoids makes them attractive candidates for further drug development. Future research should focus on direct comparative studies to better elucidate the structure-activity relationships and therapeutic advantages of each compound for specific disease applications.
References
- 1. Tangeretin inhibits the proliferation of human breast cancer cells via CYP1A1/CYP1B1 enzyme induction and CYP1A1/CYP1B1-mediated metabolism to the product 4' hydroxy tangeretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Anti-inflammatory role of Artemisia argyi methanol extract by targeting the caspase-11 non-canonical inflammasome in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel anti-inflammatory actions of nobiletin, a citrus polymethoxy flavonoid, on human synovial fibroblasts and mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Anti-Inflammatory Activities by the Combination of Luteolin and Tangeretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. Effect of the natural polymethoxylated flavone this compound on lipid oxidation and its impact on cancer cell viability and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artemether Regulates Metaflammation to Improve Glycolipid Metabolism in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of sinensetin on lipid metabolism in mature 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sinensetin enhances adipogenesis and lipolysis by increasing cyclic adenosine monophosphate levels in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sinensetin Enhances Adipogenesis and Lipolysis by Increasing Cyclic Adenosine Monophosphate Levels in 3T3-L1 Adipocytes [jstage.jst.go.jp]
Head-to-Head Antioxidant Capacity: A Comparative Analysis of Artemetin and Quercetin
A detailed guide for researchers and drug development professionals on the comparative antioxidant potentials of the flavonoids Artemetin and Quercetin, supported by available experimental data and mechanistic insights.
This guide provides a comprehensive comparison of the antioxidant capacities of two prominent flavonoids, this compound and Quercetin. While Quercetin is a well-studied antioxidant with a robust body of quantitative data, information on the specific antioxidant activity of pure this compound is less prevalent in publicly available literature. This document summarizes the existing quantitative data for Quercetin and provides a qualitative overview of this compound's antioxidant properties, alongside detailed experimental protocols for common antioxidant assays and visual representations of relevant signaling pathways and workflows.
Quantitative Antioxidant Capacity: A Data-Driven Comparison
Direct head-to-head comparative studies on the antioxidant capacity of pure this compound and Quercetin are scarce. However, extensive research has been conducted on Quercetin, providing a wealth of quantitative data from various in vitro antioxidant assays. This data is summarized below to serve as a benchmark for understanding flavonoid antioxidant potential.
Table 1: Quantitative Antioxidant Capacity of Quercetin
| Antioxidant Assay | IC50 / Value | Unit | Source(s) |
| DPPH Radical Scavenging Activity | ~4.60 | µM | [1] |
| ABTS Radical Scavenging Activity | 1.89 ± 0.33 | µg/mL (~6.26 µM) | [2][3] |
| Ferric Reducing Antioxidant Power (FRAP) | High | (Qualitative) | [4] |
| Oxygen Radical Absorbance Capacity (ORAC) | ~4.5 - 7.0 | µmol TE/µmol | [5] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. TE denotes Trolox Equivalents.
This compound: A Qualitative Overview of Antioxidant Potential
This compound, a polymethoxylated flavonoid found in various medicinal plants like Artemisia absinthium and Vitex trifolia, has been reported to possess antioxidant properties.[6] However, unlike Quercetin, specific IC50 values or other quantitative measures of its direct radical scavenging activity are not widely available for the pure compound.
Existing research indicates that this compound contributes to the overall antioxidant effect of plant extracts.[7] Studies on extracts containing this compound have shown free radical scavenging activity, but it is challenging to attribute a specific quantitative value to this compound alone due to the presence of other active compounds.[7] The antioxidant mechanism of this compound is thought to involve its ability to donate hydrogen atoms, thereby neutralizing free radicals. Further research is required to quantify the direct antioxidant capacity of isolated this compound using standardized assays to allow for a direct comparison with other flavonoids like Quercetin.
Experimental Protocols for Antioxidant Capacity Assays
To ensure the reproducibility and comparability of antioxidant activity data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[8]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Reaction Mixture: Add various concentrations of the test compound (e.g., Quercetin) to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.[9]
Protocol:
-
Reagent Preparation: The ABTS•+ radical is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Reaction Mixture: The test sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO₄ or Trolox).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (AAPH), and a standard antioxidant (e.g., Trolox) are required.
-
Reaction Mixture: The test compound, fluorescent probe, and AAPH are mixed in a phosphate (B84403) buffer (pH 7.4).
-
Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
Calculation: The ORAC value is calculated by determining the net area under the fluorescence decay curve of the sample compared to that of the blank and the Trolox standard. Results are typically expressed as Trolox equivalents (TE).
Visualizing Antioxidant Mechanisms and Workflows
To further aid in the understanding of antioxidant studies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the known signaling pathways associated with Quercetin's antioxidant activity.
Figure 1: A generalized workflow for in vitro antioxidant capacity assessment.
Figure 2: Key signaling pathways involved in Quercetin's antioxidant activity.
Conclusion
This comparative guide highlights the well-documented antioxidant capacity of Quercetin, supported by a substantial body of quantitative data. In contrast, while this compound is recognized for its antioxidant properties, there is a clear gap in the scientific literature regarding specific, quantitative measures of its direct radical scavenging activity. This data disparity underscores the need for further research to isolate and characterize the antioxidant potential of pure this compound using standardized in vitro assays. Such studies would enable a more direct and meaningful comparison with other flavonoids and provide a clearer understanding of its potential therapeutic applications as an antioxidant. For researchers in drug development, the robust data on Quercetin provides a solid foundation for its consideration as an antioxidant agent, while this compound represents an area ripe for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of antioxidant activity of extract from Artemisia vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The flavonoids casticin and this compound are poorly extracted and are unstable in an Artemisia annua tea infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Properties of Artemisia annua Extracts in Model Food Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Artemetin: A Comparative Guide to its Binding Affinity for Filamin A and Filamin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Artemetin to its identified target proteins, Filamin A (FLNA) and Filamin B (FLNB). While direct quantitative binding affinities for this compound are not extensively documented in publicly available literature, this document summarizes the existing experimental evidence and juxtaposes it with high-affinity binders of Filamin A.
Executive Summary
This compound, a naturally occurring flavonoid, has been identified as a direct binder of the cytoskeletal proteins Filamin A and Filamin B.[1][2] The primary experimental evidence for this interaction is derived from Drug Affinity-Responsive Target Stability (DARTS) assays. This technique qualitatively confirms a direct physical interaction between this compound and both Filamin isoforms. However, specific quantitative metrics of this binding, such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), have not been reported.
In contrast, other small molecules have been developed that demonstrate high-affinity binding to Filamin A. This guide presents a comparison with two such molecules, PTI-125 and PTI-609, to provide a relative understanding of the binding landscape for this important drug target.
Comparison of Binding Affinities
The following table summarizes the available binding information for this compound and selected alternative small molecules targeting Filamin A. Due to the absence of quantitative data for this compound, a qualitative description of its binding is provided based on the experimental method used for its target identification.
| Compound | Target Protein(s) | Binding Affinity (Kd) | Experimental Method | Reference |
| This compound | Filamin A, Filamin B | Not Quantified (Direct Binding Confirmed) | Drug Affinity-Responsive Target Stability (DARTS) | [1] |
| PTI-125 | Filamin A | Picomolar (pM) to native FLNA, Femtomolar (fM) to altered FLNA | Not Specified | [3][4] |
| PTI-609 | Filamin A | Picomolar (pM) | Not Specified | [5] |
Note: The binding affinity of PTI-125 is reported to be significantly higher for an altered conformation of Filamin A associated with disease states.[4]
Experimental Protocols
The primary method cited for identifying the interaction between this compound and Filamins is the Drug Affinity-Responsive Target Stability (DARTS) assay.
Drug Affinity-Responsive Target Stability (DARTS) Protocol
This method is based on the principle that the binding of a small molecule to a protein can stabilize the protein's structure, making it more resistant to proteolysis.
1. Cell Lysate Preparation:
- Culture and harvest cells (e.g., HeLa cells).
- Lyse the cells in a suitable lysis buffer containing protease inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.
- Determine the protein concentration of the lysate.
2. Compound Incubation:
- Aliquots of the cell lysate are incubated with the small molecule of interest (e.g., this compound) at various concentrations.
- A control aliquot is incubated with the vehicle (e.g., DMSO).
- Incubation is typically carried out at room temperature for a defined period (e.g., 1 hour).
3. Limited Proteolysis:
- A protease (e.g., pronase or subtilisin) is added to each aliquot.
- The digestion is allowed to proceed for a specific time, optimized to achieve partial digestion of the proteome.
- The reaction is stopped by adding a protease inhibitor or by heat denaturation.
4. Protein Analysis:
- The digested lysates are resolved by SDS-PAGE.
- The gel is stained (e.g., with Coomassie Brilliant Blue) to visualize the protein bands.
- Protein bands that show increased intensity in the presence of the small molecule compared to the control are indicative of protection from proteolysis due to direct binding.
5. Target Identification:
- The protected protein bands are excised from the gel.
- The proteins are identified using mass spectrometry (e.g., LC-MS/MS).
Signaling Pathways and Experimental Workflow
Filamin Signaling Network
Filamins are large scaffolding proteins that play a crucial role in organizing the actin cytoskeleton and connecting it to the cell membrane. They act as a hub for various signaling pathways by interacting with a multitude of transmembrane receptors, ion channels, and signaling molecules. The binding of this compound to Filamin A and Filamin B can potentially modulate these interactions and affect downstream cellular processes such as cell migration, adhesion, and proliferation.
Caption: Filamin A and B as central hubs in cellular signaling.
Experimental Workflow for Target Identification
The general workflow for identifying the protein targets of a small molecule using the DARTS method is a systematic process that moves from a broad, proteome-wide screen to the identification of specific protein binders.
Caption: Workflow for DARTS-based target identification.
Conclusion
The identification of Filamin A and Filamin B as direct targets of this compound opens new avenues for understanding its mechanism of action, particularly in the context of its anti-cancer and anti-inflammatory properties.[1] While the current evidence for this interaction is qualitative, it provides a strong foundation for further quantitative studies. Future research employing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) will be crucial to determine the precise binding affinities (Kd values) of this compound for Filamin A and B. Such data will enable a more direct and quantitative comparison with high-affinity binders like PTI-125 and PTI-609, facilitating the rational design and development of novel modulators of Filamin function.
References
- 1. Actin-Associated Proteins and Small Molecules Targeting the Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug affinity-responsive target stability unveils filamins as biological targets for this compound, an anti-cancer flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. PTI-609: a novel analgesic that binds filamin A to control opioid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Artemetin's Effects: A Comparative Guide for Researchers
An objective analysis of published data on the anticancer and anti-inflammatory properties of Artemetin, designed to provide researchers, scientists, and drug development professionals with a guide to the reproducibility of its reported biological effects.
This compound, a polymethoxylated flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic applications, notably in oncology and inflammatory diseases. Numerous studies have investigated its biological activities, reporting significant anticancer and anti-inflammatory effects. This guide provides a comparative analysis of the quantitative data from these studies, details the experimental protocols used, and visualizes the key signaling pathways implicated in this compound's mechanism of action to aid in the design and replication of future research.
Anticancer Effects of this compound
Published research has consistently demonstrated the cytotoxic and pro-apoptotic effects of this compound across various cancer cell lines. The primary focus of these investigations has been on colon cancer, with significant findings reported in HCT-116 cells.
Comparative Quantitative Data: Anticancer Activity
| Study | Cancer Cell Line | Assay | Key Findings |
| Al-Salahi et al. (2019) | HCT-116 (Colon Carcinoma) | MTT Assay | Dose-dependent reduction in cell viability.[1] |
| Al-Salahi et al. (2019) | HCT-116 (Colon Carcinoma) | Dual Staining Assay | Significant induction of apoptosis.[1] |
| Al-Salahi et al. (2019) | HCT-116 (Colon Carcinoma) | Caspase Activity Assay | Elevated activity of caspase-3, -8, and -9.[1] |
Experimental Protocols: Anticancer Studies
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound. A control group with untreated cells is maintained.
-
Incubation: Cells are incubated with this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours in a humidified atmosphere.[3]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[3]
Dual staining with dyes such as acridine (B1665455) orange and ethidium (B1194527) bromide can be used to visualize apoptotic cells. However, a more quantitative and commonly used method is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: HCT-116 cells are treated with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
The activity of key executioner caspases (caspase-3) and initiator caspases (caspase-8 and -9) can be quantified using colorimetric or fluorometric assay kits.
-
Cell Lysis: HCT-116 cells are treated with this compound, harvested, and lysed to release cellular proteins.
-
Substrate Addition: The cell lysate is incubated with a specific colorimetric or fluorometric substrate for caspase-3, -8, or -9.
-
Signal Detection: The cleavage of the substrate by the active caspase releases a chromophore or fluorophore, which is then quantified using a microplate reader.
Signaling Pathways in Anticancer Effects
Network pharmacology studies have suggested that this compound may exert its anticancer effects by targeting multiple key proteins involved in cancer cell proliferation and survival. A study by Al-Salahi et al. (2022) identified AKT1, EGFR, HSP90AA1, and ESR1 as potential targets of this compound in hepatocellular carcinoma.
Caption: Putative anticancer signaling pathways of this compound.
Anti-inflammatory Effects of this compound
This compound has demonstrated significant anti-inflammatory properties in both in vivo and in vitro models. These effects are largely attributed to its ability to suppress the production of pro-inflammatory mediators.
Comparative Quantitative Data: Anti-inflammatory Activity
| Study | Model | Assay | Treatment/Dose | Key Findings |
| Calixto et al. (1986) | Rat | Carrageenan-induced paw edema | 30.4 - 153.9 mg/kg (oral) | Significant inhibition of edema (ED50 = 67.07 mg/kg).[4] |
| Calixto et al. (1986) | Rat | Granuloma formation | 67.07 mg/kg (oral) for 6 days | Reduction in granuloma formation.[4] |
| Calixto et al. (1986) | Rat | Vascular permeability | 67.07 mg/kg (oral) | Reduced vascular permeability to histamine.[4] |
| Luyen et al. (2015) | - | In vitro assay | - | Suppressed TNF-α and IL-1β production. |
Experimental Protocols: Anti-inflammatory Studies
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.
-
Drug Administration: this compound is administered orally at various doses (e.g., 30.4, 102.6, 153.9 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after drug administration, 100 µL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[1]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[1]
-
Calculation of Edema: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.[1]
The murine macrophage cell line RAW 264.7 is a common model to study inflammatory responses.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 24-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 200 ng/mL) to the cell culture medium and incubating for 24 hours.[5]
-
Supernatant Collection: The cell culture supernatant is collected to measure the levels of secreted cytokines.
-
Cytokine Quantification: The concentrations of TNF-α and IL-1β in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]
Signaling Pathways in Anti-inflammatory Effects
The anti-inflammatory effects of this compound and related flavonoids are often linked to the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.
Caption: Key anti-inflammatory signaling pathways targeted by this compound.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of PLGA loaded hesperidin on colorectal cancer cell lines: an insight into nano delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
Artemetin as a Positive Control in Nrf2 Activation Assays: A Comparative Guide
For researchers engaged in the discovery and development of therapeutics targeting the Nrf2 signaling pathway, the selection of an appropriate positive control is critical for assay validation and data interpretation. This guide provides a comprehensive comparison of Artemetin and its derivatives with other commonly used Nrf2 activators, offering supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological processes and experimental workflows.
The Nrf2 Signaling Pathway: A Brief Overview
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as reactive oxygen species (ROS) or electrophilic compounds, critical cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Comparison of this compound with Other Nrf2 Activators
This compound, a flavonoid, and its derivatives such as Artemisitene and Artesunate, have been identified as activators of the Nrf2 pathway.[1] Artemisitene, for instance, is reported to activate Nrf2 by covalently modifying cysteine 151 on Keap1, thereby disrupting the Keap1-Nrf2 interaction.[2] While this compound serves as a valuable positive control, it is important to consider its performance in the context of other well-established Nrf2 inducers.
The following table summarizes the quantitative performance of this compound and other common positive controls—Sulforaphane (SFN), tert-butylhydroquinone (B1681946) (tBHQ), and CDDO-Im—in Nrf2 activation assays. It is important to note that the presented values are compiled from various studies and experimental conditions may differ.
| Compound | Mechanism of Action | Cell Type | Assay | EC50 / Concentration | Fold Activation / Response | Reference |
| This compound/Artemisitene | Covalent modification of Keap1 (Cys151) | MDA-MB-231 | ARE-luciferase | Not Reported | Novel Nrf2 activator | [1] |
| Sulforaphane (SFN) | Covalent modification of Keap1 cysteines | Varies | ARE-luciferase | ~2-5 µM | Potent inducer | [3] |
| tert-butylhydroquinone (tBHQ) | Covalent modification of Keap1, ROS generation | Varies | ARE-luciferase | 10 µM | ~10-fold vs control | [4] |
| CDDO-Im | Covalent modification of Keap1 cysteines | Varies | ARE-luciferase | Nanomolar range | Highly potent inducer | [2][5] |
Experimental Protocols for Nrf2 Activation Assays
Accurate assessment of Nrf2 activation requires robust and reproducible experimental methods. Below are detailed protocols for three key assays commonly employed to characterize Nrf2 activators.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay is a primary screening tool to quantify the transcriptional activity of Nrf2.
Materials:
-
HEK293T or other suitable cells
-
ARE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Passive lysis buffer
-
Luciferase Assay Reagent II (LAR II)
-
Stop & Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^4 HEK293T cells per well in a 96-well plate.
-
Transfection: Prepare a transfection mix containing 100 ng of ARE-luciferase plasmid and 10 ng of pRL-TK plasmid per well. Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds and the positive control (this compound).
-
Incubation: Incubate the plate for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and add 20 µL of 1X Passive Lysis Buffer to each well. Lyse the cells on a shaker for 15 minutes at room temperature.
-
Luciferase Measurement:
-
Add 100 µL of LAR II to a well of a white 96-well assay plate.
-
Transfer 20 µL of the cell lysate to the well containing LAR II and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle-treated control.
Nrf2 Nuclear Translocation Assay (Western Blot)
This assay confirms that the activation of the ARE-reporter is due to the translocation of Nrf2 to the nucleus.
Materials:
-
Cells and treatment compounds
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compounds and positive control for the desired time. Harvest the cells.
-
Subcellular Fractionation: Separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the nuclear Nrf2 signal to the Lamin B1 signal.
Downstream Target Gene Expression Analysis (RT-qPCR)
This assay measures the mRNA levels of Nrf2 target genes, such as HO-1 and NQO1, to confirm the functional outcome of Nrf2 activation.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.[6]
Conclusion
This compound and its derivatives are valuable tools as positive controls in Nrf2 activation assays. This guide provides a framework for comparing this compound's performance with other standard activators and outlines detailed protocols for the key experiments required to robustly characterize Nrf2 inducers. By employing these standardized methods, researchers can ensure the quality and comparability of their data in the pursuit of novel therapeutics targeting the Nrf2 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential Effects of the Nrf2 Activators tBHQ and CDDO-Im on the Early Events of T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Factor E2-Related Factor 2-Dependent Antioxidant Response Element Activation by tert-Butylhydroquinone and Sulforaphane Occurring Preferentially in Astrocytes Conditions Neurons against Oxidative Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic vs. Natural Artemetin Efficacy
A comprehensive review of the current scientific literature reveals a notable gap in direct comparative studies on the efficacy of synthetic versus natural artemetin. The majority of published research focuses on this compound isolated from natural sources, with extensive data available on its pharmacological activities. In contrast, there is a significant scarcity of information regarding the biological evaluation of chemically synthesized this compound.
This guide, therefore, presents a detailed overview of the known efficacy of natural this compound, supported by experimental data, and provides context on the synthesis and activity of related compounds to offer a comprehensive, albeit indirect, comparison for researchers, scientists, and drug development professionals.
I. Anticancer Efficacy of Natural this compound
Natural this compound, a polymethoxyflavone found in various medicinal plants such as Artemisia absinthium and Vitex trifolia, has demonstrated significant cytotoxic activity against several human cancer cell lines.[1][2] The primary mechanism of its anticancer action appears to be the induction of apoptosis, mediated by the generation of reactive oxygen species (ROS).[1]
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, providing a quantitative measure of natural this compound's potency against different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| AGS | Human Gastric Adenocarcinoma | 16.98 | ~43.7 | [1] |
| HCT-116 | Human Colon Carcinoma | Not specified | Not specified | [2] |
| HepG2 | Human Liver Carcinoma | 2.3 | ~5.9 | |
| MCF-7 | Human Breast Adenocarcinoma | 3.9 | ~10.0 |
Note: The conversion from µg/mL to µM is approximated based on the molecular weight of this compound (386.37 g/mol ).
II. Anti-Inflammatory and Antimicrobial Efficacy of Natural this compound
Anti-Inflammatory Activity
Natural this compound has been shown to possess marked anti-inflammatory properties.[3] Studies have demonstrated its ability to significantly inhibit carrageenin-induced paw edema in rats, with an ED50 value estimated at 67.07 mg/kg.[3] Furthermore, it has been observed to reduce granuloma formation and decrease vascular permeability induced by histamine.[3] Mechanistically, this compound has been reported to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β in human U937 macrophages.[2]
Antimicrobial Activity
The antimicrobial potential of natural this compound has been documented, although quantitative data such as Minimum Inhibitory Concentration (MIC) values are not consistently reported in the reviewed literature. It is known to be one of the flavonoid constituents of plants like Artemisia absinthium, which have shown broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[4]
III. Synthetic this compound and Analogs: A Look at the Broader Context
While data on the efficacy of chemically synthesized this compound is scarce, the field of synthetic and semi-synthetic artemisinin (B1665778) (a related and extensively studied antimalarial compound) provides some valuable insights. The total synthesis of artemisinin has been achieved, and numerous semi-synthetic derivatives have been developed to improve its pharmacological properties.[5] These derivatives have shown potent anticancer and antimalarial activities, sometimes exceeding that of the natural parent compound.[6][7]
This suggests that the chemical synthesis of this compound is feasible and that synthetic derivatives could potentially offer enhanced efficacy, improved bioavailability, or modified activity spectra. However, without direct biological evaluation of synthetic this compound, any comparison remains speculative.
IV. Experimental Protocols
A. In Vitro Cytotoxicity Assessment (MTT Assay)
The anticancer efficacy of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin) are also included.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Following incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the concentration of this compound and fitting the data to a dose-response curve.
B. Anti-Inflammatory Activity Assessment (In Vivo)
The carrageenin-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for a week before the experiment.
-
Drug Administration: this compound is administered orally at various doses (e.g., 30.4 to 153.9 mg/kg). A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., calcium phenylbutazone).[3]
-
Induction of Edema: One hour after drug administration, a sub-plantar injection of carrageenin solution (e.g., 1% in saline) is given into the right hind paw of each rat.[3]
-
Edema Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenin injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The ED50 value is then estimated.
C. Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[10]
-
Serial Dilution: The antimicrobial agent (this compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium.[11]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[10]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[10]
V. Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
A. This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via ROS generation.
B. MTT Assay Experimental Workflow
Caption: Workflow of the MTT assay for cell viability.
C. Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The available evidence strongly supports the potent anticancer and anti-inflammatory activities of natural this compound. However, the lack of data on synthetic this compound's efficacy makes a direct comparison impossible at this time. Future research should focus on the total synthesis of this compound and the subsequent biological evaluation of the synthetic product. Such studies would be invaluable for determining if synthetic routes can offer advantages in terms of purity, scalability, and ultimately, therapeutic efficacy. For now, natural this compound remains a promising phytocompound for further drug development.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity and sub-acute toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Activity Evaluation of Artemisinin Bivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro biological evaluation of dihydroartemisinyl-chalcone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Dihydroartemisinin inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Artemetin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory properties of Artemetin, a naturally occurring flavonoid, by comparing its performance with other well-known anti-inflammatory flavonoids: Quercetin, Luteolin, and Apigenin. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying molecular pathways to offer a clear and objective comparison for researchers in the field of inflammation and drug discovery.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of flavonoids can be quantified by their ability to inhibit key inflammatory mediators, such as nitric oxide (NO), and enzymes like cyclooxygenase-2 (COX-2). The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A lower IC50 value indicates greater potency.
| Compound | IC50 for Nitric Oxide (NO) Inhibition (µM) | Key Signaling Pathways Modulated |
| Artesunate (Artemisinin derivative) | 3.1 ± 0.7[1] | NF-κB, MAPK[1] |
| Quercetin | ~10-50 (concentration-dependent)[2] | NF-κB, MAPK[2] |
| Luteolin | 27[3] | NF-κB, AP-1, STAT1[3][4] |
| Apigenin | 23[3] | NF-κB, MAPK[3] |
Mechanisms of Action: Targeting Key Inflammatory Pathways
This compound and its counterparts exert their anti-inflammatory effects by modulating critical signaling cascades involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. Artemisinin, a compound structurally related to this compound, has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα. This action blocks the nuclear translocation of the active p65 subunit, thereby suppressing the transcription of inflammatory genes.
Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades like ERK, JNK, and p38, is another crucial regulator of inflammation. Artemisinin has been demonstrated to impair the phosphorylation of p38 and ERK, but not JNK, in response to inflammatory stimuli. This selective inhibition contributes to its anti-inflammatory effects.
Caption: this compound's modulation of the MAPK signaling pathway.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite (B80452), in cell culture supernatants.
Caption: Workflow for the Griess Assay to measure nitric oxide production.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or other test compounds for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) in a separate 96-well plate.
-
Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for NF-κB and MAPK Pathways
Western blotting is a technique used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation through the detection of phosphorylated proteins.
Protocol:
-
Cell Lysis: After treatment and stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion
The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, comparable to well-established anti-inflammatory flavonoids like Quercetin, Luteolin, and Apigenin. Its mechanism of action appears to involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. While further studies are needed to determine the precise IC50 value of this compound for nitric oxide inhibition and to explore its full therapeutic potential, the existing data positions it as a promising candidate for the development of novel anti-inflammatory agents. This guide provides a foundational resource for researchers to design and execute further investigations into the anti-inflammatory effects of this compound and its derivatives.
References
- 1. Effect of artemisinins and other endoperoxides on nitric oxide-related signaling pathway in RAW 264.7 mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artemisinin ameliorates intestinal inflammation by skewing macrophages to the M2 phenotype and inhibiting epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artemisinin inhibits lipopolysaccharide-induced interferon-β production in RAW 264.7 cells: implications on signal transducer and activator of transcription-1 signaling and nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Artemetin: A Comparative Analysis of its Cytotoxic Effects on Cancerous and Non-Cancerous Cells
Artemetin, a natural flavonoid compound, and its parent compound, artemisinin (B1665778), along with its derivatives (ARTs), have garnered significant attention in oncological research. Extensive preclinical evidence suggests that these compounds exhibit selective cytotoxicity, potently inducing cell death in a wide array of cancer cell lines while displaying markedly lower toxicity towards normal, non-cancerous cells. This differential effect is largely attributed to the unique intracellular environment of cancer cells, particularly their higher concentration of free iron, which plays a crucial role in activating the cytotoxic mechanisms of artemisinins.[1][2][3] This guide provides a comparative overview of the effects of this compound and its analogs on cancerous versus non-cancerous cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Comparison of Cytotoxicity
The selective action of artemisinin and its derivatives is evident in the significant differences in the half-maximal inhibitory concentration (IC50) values between cancer and normal cell lines. Cancer cells consistently demonstrate higher sensitivity.
| Cell Line Type | Cell Line Name | Compound | IC50 Value | Citation |
| Cancer | P815 (Murine Mastocytoma) | Artemisinin | 12 µM | [1] |
| BSR (Hamster Kidney Adenocarcinoma) | Artemisinin | 52 µM | [1] | |
| A-253/HTB-41 (Salivary Gland Tumor) | Artemisinin | 10.23 µM / 14.21 µM | [4] | |
| MCF-7 (Breast Cancer) | Artesunate | 83.28 µM (24h) | [5] | |
| 4T1 (Breast Cancer) | Artesunate | 52.41 µM (24h) | [5] | |
| HepG2 (Liver Cancer) | Dihydroartemisinin | >29.4 µM (24h) | [5] | |
| H1299 (Lung Cancer) | Artemisinin | 27.2 µg/mL | [5] | |
| A549 (Lung Cancer) | Artemisinin | 28.8 µg/mL | [5] | |
| BGC-823 (Gastric Cancer) | Artemisinin Bivalent Ligand (4e) | 8.30 µM | [6] | |
| Non-Cancerous | Human Peripheral Blood Mononuclear Cells (PBMC) | Artemisinin | No significant cytotoxicity at concentrations effective against cancer cells. | [1] |
| SMIE (Transformed Salivary Gland) | Artemisinin | 203.18 µM | [4] | |
| Normal Liver Cells | Artemisinin | Showed some apoptosis and decreased viability at higher concentrations. | [7] | |
| Normal Bronchial Epithelial Cells | Artemisinin | Showed some cellular damage at higher concentrations. | [7] |
Note: The efficacy of artemisinin and its derivatives can vary based on the specific compound, the cancer cell type, and the duration of exposure.[1] Dihydroartemisinin (DHA) is often cited as one of the most potent derivatives.[8][9]
Differential Mechanisms of Action
The primary mechanism for the selective toxicity of artemisinins involves the iron-mediated cleavage of their characteristic endoperoxide bridge.[1] This reaction generates a burst of reactive oxygen species (ROS) and carbon-centered radicals, which inflict widespread damage on cellular macromolecules, ultimately leading to cell death.[2][9][10] Cancer cells, with their elevated metabolic rate and high iron uptake to support rapid proliferation, are particularly vulnerable to this iron-dependent activation.[1][3]
In cancer cells, this compound and its derivatives are potent inducers of apoptosis, or programmed cell death, through multiple pathways:
-
ROS-Mediated Mitochondrial Damage: The surge in ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[11][12]
-
Bcl-2 Family Regulation: They alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[13][14]
-
Caspase Activation: The release of cytochrome c triggers a cascade of caspase activation (e.g., Caspase-9 and Caspase-3), which executes the final stages of apoptosis.[2][11][14]
In contrast, normal cells have lower basal ROS levels and a more robust antioxidant system, making them less susceptible to this pathway.
Artemisinins can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G2/M phases.[8][11][13][15]
-
G0/G1 Arrest: This is often achieved by downregulating the expression of key cell cycle proteins like cyclin D1, cyclin E, and cyclin-dependent kinases (CDK2, CDK4, CDK6).[3][8]
-
G2/M Arrest: In some cancer types, such as cisplatin-resistant breast cancer and cervical cancer, arrest occurs at the G2/M checkpoint.[13][15]
This targeted disruption of the cell cycle machinery is a key cytostatic effect that is less pronounced in slowly dividing non-cancerous cells.
This compound and its derivatives have been shown to interfere with several signaling pathways that are frequently dysregulated in cancer, further contributing to their anti-tumor effects:
-
Wnt/β-catenin Pathway: These compounds can inhibit the Wnt/β-catenin pathway, which is crucial for the proliferation and metastasis of many cancers, including colorectal and lung cancer.[15][16]
-
PI3K/Akt/mTOR Pathway: Inhibition of this critical survival pathway has been observed in various cancer cells, including melanoma, which suppresses cell growth and promotes apoptosis.[17][18]
-
NF-κB Pathway: Dihydroartemisinin has been shown to suppress the activity of NF-κB, a key regulator of inflammation and cell survival, thereby inhibiting metastasis in pancreatic and ovarian cancer cells.[14][15]
The diagrams below illustrate the primary mechanisms of action and a general workflow for evaluating the compound's efficacy.
Caption: this compound's mechanism in cancer cells.
Caption: Workflow for evaluating this compound's effects.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the differential effects of this compound.
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To determine the IC50 value of this compound in cancer and non-cancerous cell lines.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
This method quantifies the percentage of cells undergoing apoptosis.
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment.
-
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
-
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Objective: To assess if this compound induces cell cycle arrest in cancer cells.
-
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1x10⁶ cells and centrifuge.
-
Fixation: Wash the cell pellet with PBS, then resuspend in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
-
References
- 1. Differential Effect of Artemisinin Against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinin-Type Drugs in Tumor Cell Death: Mechanisms, Combination Treatment with Biologics and Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemether suppresses cell proliferation and induces apoptosis in diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Activity Evaluation of Artemisinin Bivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Artemisinin inhibits gallbladder cancer cell lines through triggering cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 13. Artemisinin induces selective and potent anticancer effects in drug resistant breast cancer cells by inducing cellular apoptosis and autophagy and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Artemisinins as Anticancer Drugs: Novel Therapeutic Approaches, Molecular Mechanisms, and Clinical Trials [frontiersin.org]
Synergistic Power of Artemetin and its Derivatives with Chemotherapy: A Comparative Guide for Researchers
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome drug resistance. Artemetin and its derivatives, compounds originally celebrated for their anti-malarial properties, have emerged as potent chemosensitizers, demonstrating remarkable synergistic effects when paired with conventional chemotherapy drugs. This guide provides a comprehensive comparison of the synergistic interactions of this compound derivatives with key chemotherapy agents, supported by experimental data, detailed protocols, and signaling pathway visualizations to inform and guide researchers in drug development.
Quantitative Analysis of Synergistic Effects
The synergy between this compound derivatives and chemotherapy drugs is quantitatively assessed using the half-maximal inhibitory concentration (IC50) and the Combination Index (CI). A CI value less than 1 indicates a synergistic effect, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies an antagonistic effect. The following tables summarize the synergistic cytotoxicity observed in various cancer cell lines.
Table 1: Synergistic Effects of Dihydroartemisinin (B1670584) (DHA) with Doxorubicin (B1662922) in Breast Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Key Findings |
| MCF-7 | DHA | Not explicitly stated in provided abstracts | Synergistic (CI < 0.9)[1] | The combination of DHA and Doxorubicin results in a synergistic anti-proliferative effect.[1][2][3] |
| Doxorubicin | Not explicitly stated in provided abstracts | The combined treatment significantly enhances apoptosis compared to single-drug treatments.[2][3] | ||
| DHA + Doxorubicin | Markedly reduced | Enhanced apoptosis is associated with a decrease in mitochondrial membrane potential and activation of caspases.[3] | ||
| MDA-MB-231 | DHA | 131.37 ± 29.87[4] | Synergistic (CI < 0.9)[1] | DHA combined with Doxorubicin significantly suppresses cell proliferation and induces more potent apoptosis than either drug alone.[4] |
| Doxorubicin | Not explicitly stated in provided abstracts | The synergistic effect is linked to the negative regulation of the STAT3/HIF-1α pathway by DHA.[4] |
Table 2: Synergistic Effects of Artesunate with Cisplatin (B142131) in Head and Neck Squamous Cell Carcinoma (HNSCC) Cells
| Cell Line | Treatment | IC50 | Combination Effect | Key Findings |
| UM-SCC-23 | Artesunate | 2.27 µM[2] | Synergistic | The combination of Artesunate and Cisplatin shows a higher antitumor effect compared to each drug alone.[2] |
| Cisplatin | 0.23 µg/ml[2] | The combination induces a greater accumulation of cells in the S/G2-M phase of the cell cycle.[2][5] | ||
| UM-SCC-81B | Artesunate | 2.92 µM[2] | Synergistic | A more pronounced reduction in Retinoblastoma (Rb) and phosphorylated Rb (p-Rb) levels is observed with the combined treatment.[2] |
| Cisplatin | 0.44 µg/ml[2] |
Mechanisms of Synergy
The synergistic potentiation of chemotherapy by this compound derivatives is a multifactorial phenomenon involving several key cellular mechanisms:
-
Induction of Apoptosis: this compound derivatives enhance the pro-apoptotic effects of chemotherapy drugs by modulating the intrinsic and extrinsic apoptosis pathways. This is often characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades.[2][3]
-
Cell Cycle Arrest: These compounds can potentiate the cell cycle arrest induced by chemotherapeutic agents, often at the G2/M or S phase, thereby preventing cancer cell proliferation.[2][5]
-
Inhibition of P-glycoprotein (P-gp): Some Artemisinin (B1665778) derivatives have been shown to inhibit the function of P-glycoprotein, a key transporter protein responsible for multidrug resistance (MDR) in cancer cells. This inhibition leads to increased intracellular accumulation and cytotoxicity of chemotherapy drugs.[6]
-
Modulation of Signaling Pathways: this compound derivatives can interfere with critical cancer cell survival pathways. For instance, Dihydroartemisinin has been shown to negatively regulate the STAT3/HIF-1α pathway, contributing to its synergistic effect with Doxorubicin.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the synergistic effects of this compound derivatives with chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the drug combinations on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, UM-SCC-23, UM-SCC-81B) into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[2][7]
-
Drug Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., Dihydroartemisinin, Artesunate), the chemotherapy drug (e.g., Doxorubicin, Cisplatin), and their combination for 24, 48, or 72 hours.[2][7] Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Formazan (B1609692) Solubilization: Remove the medium and add 130-200 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 492 nm or 540 nm using a microplate reader.[8][9] The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Analysis (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the single drugs and their combination for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with ice-cold PBS.[10]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.[10] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of SYTOX Green (or 5 µL of Propidium Iodide) to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Differentiate cell populations based on their fluorescence signals: viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay measures the mitochondrial membrane potential, an early indicator of apoptosis.
-
Cell Treatment: Treat cells with the drug combinations as required.
-
JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µM in pre-warmed cell culture medium).[11] Remove the culture medium from the cells and add the JC-1 working solution. Incubate for 15-30 minutes at 37°C.[11]
-
Washing: Wash the cells once or twice with pre-warmed PBS or assay buffer.[11]
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[11][12] The ratio of red to green fluorescence indicates the mitochondrial membrane potential.
Cell Cycle Analysis
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat cells with the drug combinations, then harvest and fix them in 70% ice-cold ethanol.[13]
-
Staining: Wash the fixed cells with PBS and resuspend the cell pellet in a Propidium Iodide (PI) staining solution containing RNase.[13][14]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[14][15]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After drug treatment, lyse the cells in a suitable lysis buffer to extract total proteins.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against the target proteins (e.g., p-STAT3, HIF-1α, Rb, p-Rb, Caspases) overnight at 4°C.[2][16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. if-pan.krakow.pl [if-pan.krakow.pl]
- 2. Artesunate and cisplatin synergistically inhibit HNSCC cell growth and promote apoptosis with artesunate‑induced decreases in Rb and phosphorylated Rb levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin enhances doxorubicin-induced apoptosis of triple negative breast cancer cells by negatively regulating the STAT3/HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artesunate and cisplatin synergistically inhibit HNSCC cell growth and promote apoptosis with artesunate‑induced decreases in Rb and phosphorylated Rb levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of P-glycoprotein by two artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advetresearch.com [advetresearch.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Footprint of Artemetin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Artemetin, a polymethoxylated flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including its anti-cancer activities. Understanding how this compound influences cellular metabolism is crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This guide provides a comparative analysis of the metabolomic effects of this compound on cancer cells, supported by experimental data and detailed methodologies.
Comparative Metabolomic Analysis: this compound vs. Other Artemisinin (B1665778) Derivatives
While comprehensive quantitative metabolomics data specifically for this compound is still emerging, studies on its effects and those of its close structural relatives, such as Dihydroartemisinin (B1670584) (DHA), provide valuable insights into its metabolic impact.
Key Metabolic Perturbations:
This compound has been shown to significantly modulate the lipid profile in cancer cells. In a study on HeLa cells, this compound treatment led to a notable decrease in specific fatty acids and alterations in the composition of phospholipids.[1] This suggests an inhibitory effect on de novo lipogenesis and desaturation pathways within cancer cells.[1] Furthermore, this compound has been observed to compromise mitochondrial function, a central hub of cellular metabolism.[1]
To provide a quantitative perspective, the following table summarizes the observed changes in key metabolite classes upon treatment with this compound (qualitative) and the related compound Dihydroartemisinin (DHA) (quantitative) in cancer cell lines. It is important to note that while DHA shares a common artemisinin backbone with this compound, their specific metabolic effects may differ.
Table 1: Comparative Metabolomic Changes in Cancer Cells Treated with this compound and Dihydroartemisinin (DHA)
| Metabolite Class | This compound (HeLa Cells) - Qualitative Change | Dihydroartemisinin (SH-SY5Y Cells) - Quantitative Change | Potential Implication |
| Fatty Acids | ↓ Palmitic acid, Oleic acid, Palmitoleic acid | ↓ Linoleic acid | Inhibition of fatty acid synthesis and desaturation |
| Phospholipids | Altered Monounsaturated/Saturated Ratio | - | Disruption of membrane composition and signaling |
| Amino Acids | - | ↓ Phenylalanine, Tryptophan | Altered protein synthesis and energy metabolism |
| Other | - | ↓ Taurine | Impact on oxidative stress and cell volume regulation |
Data for this compound is based on qualitative observations from studies on HeLa cells.[1] Data for Dihydroartemisinin is based on quantitative metabolomic analysis in SH-SY5Y cells, where 125 metabolites were identified to be altered.[2][3]
Signaling Pathways Modulated by this compound
This compound and other artemisinin derivatives exert their cellular effects by modulating key signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways affected are the NF-κB and PI3K/AKT/mTOR pathways.
This compound's Impact on the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. Artemisinin, the parent compound of this compound, has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4][5][6] This inhibition leads to a downregulation of NF-κB target genes involved in inflammation and cell survival.
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's Impact on the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Artemisinin and its derivatives have been demonstrated to inhibit this pathway at multiple levels, leading to reduced cancer cell growth and induction of apoptosis.[7][8][9][10][11]
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
To enable researchers to conduct similar comparative metabolomics studies, a detailed experimental protocol for untargeted metabolomics of cell cultures using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.
Untargeted Metabolomics Workflow
The following diagram illustrates a typical workflow for an untargeted metabolomics experiment.
Caption: A typical untargeted metabolomics workflow.
Detailed Experimental Protocol: LC-MS Based Untargeted Metabolomics
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, SH-SY5Y) in appropriate culture dishes and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Treat the cells with this compound at various concentrations (e.g., 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours). Include a positive control, such as another artemisinin derivative or a standard chemotherapeutic agent.
2. Metabolic Quenching:
-
To halt metabolic activity, rapidly aspirate the culture medium.
-
Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold quenching solution (e.g., 80% methanol (B129727) pre-chilled to -80°C) to the culture dish.
3. Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10-15 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.
-
Carefully collect the supernatant containing the metabolites and transfer it to a new tube.
4. LC-MS Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-Q-TOF MS).
-
Use appropriate chromatography columns (e.g., C18 for nonpolar metabolites, HILIC for polar metabolites) and mobile phase gradients to achieve optimal separation of metabolites.
-
Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
5. Data Processing and Analysis:
-
Process the raw LC-MS data using software such as XCMS, MZmine, or vendor-specific software for peak picking, alignment, and integration.
-
Normalize the data to account for variations in sample amount (e.g., by cell number, total protein content, or an internal standard).
-
Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA)) to identify metabolites that are significantly altered by this compound treatment.
-
Identify the differential metabolites by matching their accurate mass and fragmentation patterns against metabolome databases (e.g., METLIN, HMDB, KEGG).
-
Perform pathway analysis using tools like MetaboAnalyst to identify the metabolic pathways that are most significantly affected by this compound treatment.
This guide provides a framework for understanding and investigating the metabolic effects of this compound. Further quantitative metabolomics studies are needed to build a more comprehensive picture of its mechanism of action and to facilitate its translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemisinin inhibits the proliferation, migration, and inflammatory reaction induced by tumor necrosis factor-α in vascular smooth muscle cells through nuclear factor kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Artemisinin Inhibits the Migration and Invasion in Uveal Melanoma via Inhibition of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Dihydroartemisinin Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroartemisinin Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Artemetin: A Step-by-Step Guide for Laboratory Professionals
The proper management and disposal of Artemetin, a flavonoid compound utilized in various research and development applications, are crucial for maintaining laboratory safety and ensuring environmental protection. Due to its potential hazards, including being harmful if swallowed, causing skin and eye irritation, and possibly leading to respiratory irritation, all materials contaminated with this compound must be handled as hazardous waste.[1] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE).
Key Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves.
-
Skin and Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used, or the handling should be conducted within a ventilated fume hood.
A summary of the key hazard classifications for this compound is provided in the table below.
| Hazard Classification | Description | GHS Code |
| Acute toxicity, oral | Harmful if swallowed | Category 4 |
| Skin corrosion/irritation | Causes skin irritation | Category 2 |
| Serious eye damage/eye irritation | Causes serious eye irritation | Category 2A |
| Specific target organ toxicity, single exposure | May cause respiratory irritation | Category 3 |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound waste. This is based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with your institution's specific policies and local, state, and federal regulations.
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, weigh boats, gloves).
-
-
It is crucial to segregate this compound waste from other chemical waste streams to prevent any unintended chemical reactions.
2. Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container material must be compatible with this compound and any solvents used in the waste solutions.
-
For solid waste, a puncture-resistant container lined with a heavy-duty plastic bag is recommended.[2]
-
For liquid waste, use a compatible, leak-proof container, with plastic being a preferred option.[2]
3. Labeling:
-
All waste containers must be clearly marked with a "Hazardous Waste" label.[2]
-
The label must include:
-
The full chemical name: "this compound Waste".
-
A list of all constituents and their approximate concentrations. Do not use chemical formulas or abbreviations.[2]
-
The date when the waste was first added to the container.
-
4. Storage:
-
Waste containers should be kept securely closed at all times, except when adding waste.
-
Store the sealed containers in a designated and clearly marked waste accumulation area.
-
Ensure the use of secondary containment, such as a tray, to capture any potential leaks.[2]
5. Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
-
Do not dispose of this compound waste down the drain or in regular laboratory trash.
Spill Management
In the event of an this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Ensure Personnel Safety: Evacuate the immediate area and ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Contain the Spill: Prevent the spill from spreading or entering any drains.[2]
-
Absorb the Spill: For liquid spills, cover the spill with a non-combustible, absorbent material such as sand, vermiculite, or a universal binder. For solid spills, carefully sweep or scoop the material. Avoid creating dust.[2][3][4]
-
Collect the Waste: Carefully collect the absorbed material or spilled powder into your designated hazardous waste container.[2][3][4]
-
Decontaminate the Area: Clean the spill surface and any contaminated equipment thoroughly. All cleaning materials must also be disposed of as hazardous waste.[2][4]
Disposal of Empty Containers
Empty containers that once held this compound must also be handled with care.
-
Containers should be triple-rinsed with a suitable solvent.
-
The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[2]
-
After triple-rinsing, the original label on the container should be completely defaced or removed. The container can then be disposed of according to your institution's guidelines for non-hazardous glass or plastic recycling.[2]
Experimental Protocols
Currently, there are no readily available, published experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes. Therefore, adherence to the standard procedures for hazardous chemical waste disposal is mandatory.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
